molecular formula C18H20N6O4S B2453350 4-Phenyl-1H-imidazol-2-amine hemisulfate CAS No. 160072-56-0

4-Phenyl-1H-imidazol-2-amine hemisulfate

Cat. No.: B2453350
CAS No.: 160072-56-0
M. Wt: 416.46
InChI Key: QUOBUFFJHIDCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-imidazol-2-amine hemisulfate is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9N3.H2O4S/c2*10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-6H,(H3,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBUFFJHIDCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N.C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to the Basic Properties of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Basicity in Drug Development

In the landscape of medicinal chemistry, the acid-base properties of a molecule, quantified by its pKa, are a cornerstone of its developability profile. The ionization state of a drug profoundly influences its absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] For ionizable molecules, which constitute the majority of pharmaceuticals, the pKa dictates solubility, membrane permeability, and interactions with biological targets.[3] This guide provides an in-depth analysis of the basic properties of 4-Phenyl-1H-imidazol-2-amine Hemisulfate, a compound built upon the 2-aminoimidazole scaffold—a privileged structure in modern drug discovery.[4][5] Our focus will be on the structural determinants of its basicity and the rigorous experimental methodologies required for its precise characterization.

Structural Deconstruction and Physicochemical Properties

4-Phenyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the C4 position and an amino group at the C2 position. It is commonly supplied as a hemisulfate salt, which enhances its stability and aqueous solubility.

The 2-Aminoimidazole Core: A Guanidine Analogue

The basicity of this molecule is primarily derived from the 2-aminoimidazole core. This moiety contains three nitrogen atoms, but their contributions to the overall basicity are not equal.

  • N1 (Pyrrole-like Nitrogen): The lone pair of electrons on this nitrogen is integral to the imidazole ring's aromatic sextet.[6] Consequently, it is delocalized and not available for protonation, rendering this position essentially non-basic.

  • N3 (Pyridine-like Nitrogen): This sp²-hybridized nitrogen has its lone pair located in an orbital perpendicular to the aromatic system, making it available for protonation.[7]

  • Exocyclic Amino Group (at C2): This nitrogen's lone pair can also accept a proton.

Crucially, the N3 and the exocyclic amino group do not act independently. They form a guanidine-like system (N=C(N)-N), which is a very strong organic base. Protonation occurs in a manner that allows the resulting positive charge to be delocalized across all three atoms of this system, significantly stabilizing the conjugate acid. This resonance stabilization is the primary reason for the pronounced basicity of 2-aminoimidazoles.[8] The electron-donating effect of the amino group via resonance increases the electron density in the ring, further enhancing the basicity of the N3 nitrogen compared to unsubstituted imidazole.[8]

Influence of the Phenyl Substituent

The phenyl group at the C4 position exerts a mild electron-withdrawing inductive effect, which can slightly decrease the basicity of the imidazole ring by pulling electron density away from the nitrogen atoms. However, this effect is generally modest compared to the powerful charge delocalization of the guanidinium-like system.

The Hemisulfate Salt Form

The compound is supplied as a hemisulfate, meaning two molecules of the 4-phenyl-1H-imidazol-2-amine base associate with one molecule of sulfuric acid (H₂SO₄). This acidic salt form ensures that the compound is fully protonated, improving its solid-state stability and handling properties. In solution, it will dissociate into the protonated 2-aminoimidazolium cation and sulfate anions.

Summary of Physicochemical Data
Property4-Phenyl-1H-imidazol-2-amine (Free Base)This compound
CAS Number 6775-40-2[9]160072-56-0[10]
Molecular Formula C₉H₉N₃[9]C₁₈H₂₀N₆O₄S[10]
Molecular Weight 159.19 g/mol [9]416.45 g/mol [10]
Appearance SolidSolid[11]
Predicted pKa The pKa of the conjugate acid is expected to be significantly higher than that of imidazole (pKa ≈ 7) due to the guanidine-like resonance.[7][8] Precise experimental determination is necessary.Not applicable (Salt form)

Visualizing the Acid-Base Equilibrium

The protonation of 4-phenyl-1H-imidazol-2-amine is best understood visually. The positive charge of the conjugate acid is delocalized across the N3 nitrogen and the exocyclic amino group.

Caption: Acid-base equilibrium of 4-Phenyl-1H-imidazol-2-amine.

Experimental Determination of pKa: A Field-Proven Protocol

The most reliable method for determining the pKa of a compound like 4-Phenyl-1H-imidazol-2-amine is potentiometric titration.[12][13] This high-precision technique involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[14]

Rationale for Method Selection

Potentiometric titration is chosen for its accuracy and direct measurement of pH changes.[15] It provides a complete titration curve, which can reveal the presence of multiple ionization constants if they exist. For a compound supplied as a salt of a weak base, a "back-titration" approach is optimal. The analysis begins at a high pH to ensure the compound is in its free base form, followed by titration with a standardized acid. However, given the hemisulfate salt, a forward titration from an acidic starting point with a standardized base is also a robust approach. The protocol below details the titration of the salt with a strong base.

Experimental Workflow Diagram

G prep 1. Solution Preparation - Prepare 0.1 M NaOH & 0.1 M HCl - Prepare 0.15 M KCl (ionic strength) - Prepare ~1 mM analyte solution cal 2. pH Meter Calibration - Calibrate with standard buffers (pH 4, 7, 10) prep->cal setup 3. Titration Setup - Place analyte in vessel with stir bar - Add KCl solution - Immerse calibrated pH electrode - Purge with N2 to remove dissolved CO2 cal->setup titrate 4. Titration - Add 0.1 M NaOH in small, precise increments - Record pH and volume after each addition - Continue until pH ~12 setup->titrate analyze 5. Data Analysis - Plot pH vs. Volume of NaOH added - Determine inflection point (pKa) from the first derivative (dpH/dV) of the curve titrate->analyze repeat 6. Validation - Repeat titration at least 3 times - Calculate mean pKa and standard deviation analyze->repeat

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

A. Reagents and Equipment

  • This compound

  • Deionized water (carbonate-free)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Potassium Chloride (KCl)

  • Standard pH Buffers (pH 4.00, 7.00, 10.00)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas source

B. Protocol

  • Preparation of Solutions:

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration. This is critical as pKa values can be influenced by the ionic environment.[14]

    • Accurately weigh a quantity of this compound and dissolve it in a known volume of deionized water to achieve a final concentration of approximately 1 mM.[15] Gentle warming or sonication may be used if solubility is an issue. Note that sparingly soluble compounds may require a co-solvent like methanol, but this will yield an apparent pKa (pKa') specific to that solvent system.[12]

  • Instrument Calibration:

    • Calibrate the pH meter using the standard buffers (pH 4, 7, and 10) according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water and blotted dry between buffers. Accurate calibration is paramount for precise pH measurements.[14]

  • Titration Setup:

    • Pipette a known volume (e.g., 20 mL) of the 1 mM analyte solution into the titration vessel.

    • Add a sufficient volume of the 0.15 M KCl solution to maintain ionic strength.

    • Place a magnetic stir bar in the vessel and begin gentle, constant stirring.

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.

    • Begin purging the solution with a gentle stream of nitrogen gas. This displaces dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of a base.[12][14] Allow the system to equilibrate for 5-10 minutes.

  • Titration Procedure:

    • Record the initial pH of the solution. Since the starting material is a salt with a strong acid, the initial pH will be acidic.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the exact volume added and the corresponding pH.

    • Continue this process, decreasing the increment size as you approach the equivalence point (where the pH changes most rapidly), until the pH reaches a stable value in the high basic range (e.g., pH 12-12.5).[15]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point. For a titration of a weak base's salt with a strong base, this is the point of maximum buffer capacity, identified as the inflection point on the sigmoid curve.[13]

    • To determine this point with high precision, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH value on the original titration curve corresponding to half of this equivalence volume.

  • Validation:

    • To ensure the reliability of the result, perform a minimum of three separate titrations.[15]

    • Calculate the average pKa value and the standard deviation. A low standard deviation provides confidence in the determined value.

Alternative Method: UV-Vis Spectrophotometry

For compounds possessing a chromophore whose absorbance spectrum changes upon ionization, UV-Vis spectrophotometry offers an excellent alternative for pKa determination.[12] This method is particularly useful for sparingly soluble compounds or when only small amounts of material are available.[16]

The procedure involves preparing a series of solutions of the compound at a constant concentration in buffers of varying, precisely known pH values.[17] The absorbance is measured at a wavelength where the protonated and deprotonated species have different molar absorptivities.[18] A plot of absorbance versus pH yields a sigmoidal curve, from which the pKa can be calculated as the pH at the inflection point.[1]

Conclusion for the Research Professional

A thorough understanding and precise experimental determination of the basicity of this compound are indispensable for its successful development as a potential therapeutic agent. The guanidine-like resonance within its 2-aminoimidazole core confers significant basicity, a property that will govern its behavior in physiological environments. The potentiometric titration protocol detailed herein provides a robust, field-proven framework for accurately quantifying its pKa. This critical physicochemical parameter will enable researchers to build predictive models for solubility, membrane transport, and formulation strategies, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Creative Bioarray.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • Avdeef, A., et al. (2013).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • Popović, G., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
  • Defense Technical Information Center.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
  • Wang, F., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Magedov, I.V., et al. (2007). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]
  • Pharma Education. (2025).
  • Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry. [Link]
  • Request PDF.
  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]
  • ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
  • Ishihama, Y., et al. (2001). Determination of pKa values of basic new drug substances by CE. [Link]
  • ChemBK. 4-phenyl-1H-Imidazol-2-amine. [Link]
  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
  • Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC, NIH. [Link]
  • YouTube. (2019). Comparing Basicity of Imidazole, Phenylamine and Amide. [Link]
  • PubChem, NIH. 2-Aminoimidazole. [Link]
  • Al-Ostath, R., et al. (2024).
  • Autech Industry Co.,Limited. This compound, 95% Purity, C18H20N6O4S, 10 grams. [Link]
  • Home Sunshine Pharma. (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. [Link]
  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. [Link]
  • PubChem. 4-Phenylimidazole. [Link]
  • TSI Journals.
  • de Oliveira, C.S.A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • Al-Ostath, R., et al. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

Sources

4-Phenyl-1H-imidazol-2-amine hemisulfate CAS number 160072-56-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenyl-1H-imidazol-2-amine Hemisulfate (CAS 160072-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 160072-56-0), a representative of the highly significant 2-aminoimidazole chemical scaffold. The 2-aminoimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and its ability to serve as a versatile pharmacophore for a wide array of biological targets.[1][2] This document synthesizes critical information on the compound's synthesis, physicochemical properties, safety considerations, potential pharmacological applications, and analytical methodologies. By integrating field-proven insights and detailed protocols, this guide serves as a vital resource for researchers leveraging this scaffold in drug discovery and development programs.

The 2-Amino-4-phenylimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring system is a fundamental building block in numerous bioactive molecules, including the essential amino acid histidine.[3] The 2-aminoimidazole variant, in particular, has garnered immense interest from the scientific community for its remarkable versatility and wide spectrum of biological activities. Derivatives of this core structure have been successfully developed as anti-bacterial, anti-fungal, anti-viral, anti-inflammatory, and anti-cancer agents.[1][2]

The strategic placement of a phenyl group at the 4-position and an amine at the 2-position creates a molecule with a unique electronic and steric profile, enabling it to interact with a diverse range of protein targets. This inherent promiscuity is not a drawback but rather a key advantage, allowing for the development of potent and selective ligands through targeted chemical modification. Research has demonstrated that this scaffold can be tailored to target G-protein coupled receptors (GPCRs), enzymes, and ion channels, making it a valuable starting point for drug discovery campaigns against numerous diseases.[4][5][6][7] 4-Phenyl-1H-imidazol-2-amine, available as its hemisulfate salt for improved stability and handling, represents a foundational intermediate for accessing this rich chemical space.

Physicochemical Properties and Safety

While specific, verified physicochemical data for the hemisulfate salt (CAS 160072-56-0) is not extensively documented in publicly available literature, the properties of the core imidazole structure and related analogs can provide valuable guidance.

Table 1: General Physicochemical and Safety Data for Related Imidazole Compounds

Property Value / Information Source
Appearance Typically a white to yellow solid. [8]
Molecular Formula C₉H₉N₃ · 0.5 H₂SO₄ -
Molecular Weight 208.25 g/mol -
Boiling Point ~255 - 256 °C (for imidazole base) [8]
Melting Point 86 - 90 °C (for imidazole base) [8]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF. General chemical principles

| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of damaging fertility or the unborn child. |[8][9][10] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are synthesized from safety data sheets for structurally related imidazole compounds and represent best practices for laboratory handling.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9][11]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

    • Skin Contact: Remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. A physician should be consulted.[9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

Synthesis and Manufacturing Strategy

A robust and scalable synthetic route is paramount for the successful application of any chemical intermediate. The most common and efficient strategy for constructing the 2-amino-4-phenylimidazole core involves the cyclocondensation of an α-haloketone with a guanidine derivative.

Retrosynthetic Analysis and Workflow

The synthesis can be logically disconnected to two primary starting materials: 2-bromo-1-phenylethanone (an α-haloketone) and a protected guanidine. Using a protected guanidine, such as acetylguanidine, is a critical experimental choice. Unprotected guanidine can lead to the formation of significant by-products, including imidazo[1,2-a]imidazoles, which complicates purification and severely reduces the yield of the desired product.[1] The subsequent hydrolysis of the acetyl protecting group unmasks the 2-amino functionality, which can then be protonated with sulfuric acid to yield the final hemisulfate salt.

G cluster_workflow Synthetic Workflow start Starting Materials (2-bromo-1-phenylethanone, Acetylguanidine) step1 Step 1: Cyclization (Formation of N-(4-phenyl-1H-imidazol-2-yl)acetamide) start->step1 DMF, Temp Control step2 Step 2: Hydrolysis (Removal of Acetyl Group) step1->step2 Aqueous HCl, Heat step3 Step 3: Salt Formation (Acidification with H₂SO₄) step2->step3 H₂SO₄ in appropriate solvent product Final Product (this compound) step3->product

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthetic Protocol

The following protocol is adapted from a validated, large-scale synthesis of a closely related analog and serves as a reliable method for producing the core amine.[1][2]

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Cyclization)

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reagents: Add acetylguanidine (2.0 equivalents) and N,N-Dimethylformamide (DMF, ~4 volumes) to the flask.

  • Controlled Addition: Cool the mixture in a water bath. Prepare a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in DMF (~1 volume). Add this solution dropwise to the acetylguanidine mixture over approximately 4 hours, ensuring the internal temperature is maintained below 30 °C.

    • Causality Insight: The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of the 2,6-diphenyl-1H-imidazo[1,2-a]imidazole by-product.[1]

  • Reaction Monitoring: Stir the reaction at room temperature for an additional 3.5 hours. Monitor the reaction completion by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (20:1).

  • Isolation: Upon completion, a white solid will precipitate. Collect the solid by filtration, wash thoroughly with dichloromethane and then water to remove unreacted starting materials and DMF.

  • Drying: Dry the resulting white solid under vacuum to yield N-(4-phenyl-1H-imidazol-2-yl)acetamide.

Step 2: Synthesis of 4-Phenyl-1H-imidazol-2-amine (Hydrolysis)

  • Setup: In a flask equipped with a reflux condenser, add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from Step 1.

  • Hydrolysis: Add 6 M aqueous hydrochloric acid (~5 volumes) and heat the mixture to 80-90 °C for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to >12 with a concentrated NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, 4-Phenyl-1H-imidazol-2-amine.

Step 3: Formation of this compound (Salt Formation)

  • Dissolution: Dissolve the free base from Step 2 in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of sulfuric acid (0.5 equivalents) in the same solvent.

  • Precipitation & Isolation: The hemisulfate salt will precipitate out of the solution. Stir for a period to ensure complete precipitation, then collect the solid by filtration.

  • Drying: Wash the filter cake with a small amount of cold solvent and dry under vacuum to obtain the final product.

Pharmacological Profile and Potential Applications

The true value of the 4-Phenyl-1H-imidazol-2-amine scaffold lies in its demonstrated ability to interact with a multitude of high-value biological targets implicated in human disease.

Table 2: Documented Biological Targets for the Imidazole Scaffold

Target Class Specific Example(s) Therapeutic Area Reference(s)
GPCRs Dopamine D₂ / Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors Antipsychotics / CNS Disorders [4]
Histamine H₃ Receptors CNS Disorders [13]
Enzymes Phosphodiesterase 10A (PDE10A) Schizophrenia / Huntington's [5]
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Alzheimer's Disease [6]

| Ion Channels | GABA-A Receptors | Anxiolytics / Sedatives |[7] |

Case Study: Targeting 17β-HSD10 in Alzheimer's Disease

A compelling application of this scaffold is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[6] 17β-HSD10 is known to bind to the amyloid-beta (Aβ) peptide, potentially exacerbating its neurotoxic effects. Inhibiting this enzyme is therefore a promising therapeutic strategy.

Rational drug design studies based on a 2-phenyl-1H-benzo[d]imidazole core (a close analog) revealed that the scaffold fits neatly into the enzyme's active site. The imidazole core can form crucial hydrogen bonds with key amino acid residues like Gln165, while the phenyl ring occupies a hydrophobic pocket.[6] This provides a clear, structure-based rationale for using 4-Phenyl-1H-imidazol-2-amine as a starting point for designing novel 17β-HSD10 inhibitors.

G cluster_pathway Role of 17β-HSD10 in Alzheimer's Pathology Ab Amyloid-Beta (Aβ) Peptide HSD10 17β-HSD10 Enzyme Ab->HSD10 Binds to Neurotoxicity Mitochondrial Dysfunction & Neurotoxicity HSD10->Neurotoxicity Exacerbates Inhibitor 4-Phenyl-1H-imidazol-2-amine -based Inhibitor Inhibitor->HSD10 Inhibits

Caption: Proposed mechanism of action for a 17β-HSD10 inhibitor in Alzheimer's Disease.

Analytical and Quality Control Methodologies

Rigorous analytical control is essential to ensure the purity, identity, and stability of the compound. A multi-pronged approach combining chromatography and spectroscopy is standard practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and quantifying the compound in various matrices. For imidazole compounds that may lack a strong chromophore for UV detection at low concentrations, a pre-column derivatization strategy can be employed.

Exemplar Protocol: HPLC-UV Analysis with Dabsyl Derivatization

This protocol is based on a validated method for analyzing 1H-4-substituted imidazoles in biological samples and is highly adaptable.[13]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). For biological samples (plasma, tissue homogenate), perform a protein precipitation step followed by solid-phase extraction (SPE) to clean and concentrate the analyte.

  • Derivatization:

    • To an aliquot of the sample or standard, add a solution of 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) in acetonitrile.

    • Add a buffering agent (e.g., sodium bicarbonate buffer) to maintain alkaline pH, which is optimal for the reaction.

    • Heat the mixture (e.g., 70 °C for 15 minutes) to drive the reaction to completion. The dabsyl group attaches to the primary amine, yielding a brightly colored derivative with strong UV absorbance.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Acetonitrile and (B) an aqueous buffer (e.g., acetate buffer).

    • Detection: UV-Vis detector set to the absorbance maximum of the dabsyl derivative (~436 nm).

    • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in unknown samples. The lower limit of quantification (LLOQ) can reach the low ng/mL range with this method.[13]

G cluster_workflow Quantitative Analysis Workflow start Sample (Plasma, Standard, etc.) step1 Sample Prep (Protein Precipitation / SPE) start->step1 step2 Derivatization (with Dabsyl Chloride) step1->step2 step3 HPLC Injection & Separation step2->step3 step4 UV Detection (~436 nm) step3->step4 product Data Analysis (Quantification) step4->product

Caption: Workflow for the quantitative analysis of 4-Phenyl-1H-imidazol-2-amine via HPLC.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the lone proton on the imidazole ring, and exchangeable protons for the amino group.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base, typically showing a prominent [M+H]⁺ ion.[1]

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its robust synthesis and the proven track record of the 2-aminoimidazole scaffold make it an exceptionally valuable tool for drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for researchers to handle, synthesize, analyze, and strategically deploy this compound in their research programs.

Future work should focus on expanding the library of derivatives based on this core and screening them against diverse biological target classes. Exploring its potential in areas beyond pharmaceuticals, such as in the development of novel materials or as a ligand in coordination chemistry, could also yield exciting discoveries.

References

  • Fisher Scientific. (2025). Safety Data Sheet - 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. [Link]
  • Kovalenko, S. et al. (2024).
  • Zhou, Q. et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • Morgan, T. K. Jr. et al. (1990). Synthesis and Pharmacological Studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- Yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a Novel Antiarrhythmic Agent With Class II and Class III Activities. PubMed. [Link]
  • Yilmaz, F. et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Zhou, Q. et al. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Gnanasam, G. et al. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.
  • Di Pietro, O. et al. (2003). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed. [Link]
  • Hu, E. et al. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link]
  • Jana, A. et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.
  • Lord, E. C. et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Korte, D. S. et al. (1998).
  • Zhang, Y. et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]
  • Gioia, C. et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Phenyl-1H-imidazol-2-amine hemisulfate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for the hemisulfate salt is limited in publicly accessible literature, this document synthesizes information from closely related analogs and theoretical predictions to offer a detailed understanding of its structural and physicochemical properties. The guide covers the synthesis of the core imidazole structure, spectroscopic characterization, the influence of the hemisulfate salt form, and potential biological significance. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminoimidazole scaffold.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The 2-aminoimidazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, exhibiting antibacterial, antifungal, and antiviral properties.[2] Derivatives of this structure are also being explored for the treatment of cancer, diabetes, and inflammatory diseases.[2] The subject of this guide, 4-Phenyl-1H-imidazol-2-amine, combines this potent pharmacophore with a phenyl substituent, a common feature in many drug molecules that can influence binding affinity and pharmacokinetic properties. The hemisulfate salt form suggests its potential development as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, we can infer its key structural features from related compounds and computational predictions.

The 4-Phenyl-1H-imidazol-2-amine Core

The core of the molecule consists of a five-membered imidazole ring with a phenyl group at the 4-position and an amine group at the 2-position.

Predicted Physicochemical Properties of 4-Phenyl-1H-imidazol-2-amine (Free Base)

PropertyValueSource
Molecular Formula C₉H₉N₃[3]
Molar Mass 159.19 g/mol [3]
Density (Predicted) 1.238 ± 0.06 g/cm³[3]
Melting Point 245 °C (in ethanol)[3]
Boiling Point (Predicted) 421.3 ± 38.0 °C[3]
The Role of the Hemisulfate Salt

The "hemisulfate" designation indicates that two molecules of 4-Phenyl-1H-imidazol-2-amine associate with one molecule of sulfuric acid (H₂SO₄). The basic nitrogen atoms of the imidazole ring and/or the 2-amino group are protonated, forming a salt with the sulfate anion.

Significance of the Hemisulfate Salt Form:

  • Enhanced Solubility: Salt formation is a widely used technique to increase the aqueous solubility of a drug, which can, in turn, improve its bioavailability.

  • Improved Stability: The salt form can lead to a more stable crystalline lattice, protecting the active molecule from degradation due to factors like humidity and temperature.

  • Modified Dissolution Rate: The choice of salt can significantly impact the dissolution rate of the drug in vivo, allowing for tailored drug release profiles.

The formation of the hemisulfate salt will alter the physicochemical properties of the parent compound, such as its melting point, solubility, and spectroscopic characteristics.

Caption: General structure of 4-Phenyl-1H-imidazol-2-amine with potential protonation sites for hemisulfate salt formation.

Synthesis and Characterization

While a specific protocol for the hemisulfate salt is not detailed in the available literature, the synthesis of the 4-Phenyl-1H-imidazol-2-amine core can be achieved through established methods for 2-aminoimidazole synthesis.

General Synthetic Approach

A common and effective method for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with a guanidine derivative.[4]

Synthesis_Workflow reagent1 2-Bromo-1-phenylethan-1-one intermediate N-(4-phenyl-1H-imidazol-2-yl)acetamide reagent1->intermediate Condensation reagent2 Acetylguanidine reagent2->intermediate product 4-Phenyl-1H-imidazol-2-amine intermediate->product Hydrolysis salt_formation 4-Phenyl-1H-imidazol-2-amine Hemisulfate product->salt_formation Sulfuric Acid

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Imidazole Core

The following is a generalized protocol based on the synthesis of similar compounds.[4]

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide

  • To a stirred solution of acetylguanidine in a suitable solvent (e.g., DMF), slowly add a solution of 2-bromo-1-phenylethan-1-one at a controlled temperature.

  • Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate, N-(4-phenyl-1H-imidazol-2-yl)acetamide, is collected by filtration, washed, and dried.

Step 2: Hydrolysis to 4-Phenyl-1H-imidazol-2-amine

  • The N-(4-phenyl-1H-imidazol-2-yl)acetamide is then subjected to hydrolysis, typically by heating in the presence of a strong acid (e.g., HCl).

  • After the reaction is complete, the solution is cooled and neutralized with a base to precipitate the free base, 4-Phenyl-1H-imidazol-2-amine.

  • The product is then filtered, washed, and can be purified by recrystallization.

Step 3: Formation of the Hemisulfate Salt

  • The purified 4-Phenyl-1H-imidazol-2-amine is dissolved in a suitable solvent.

  • A stoichiometric amount (0.5 equivalents) of sulfuric acid is added dropwise with stirring.

  • The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Characterization (Predicted)

Based on data from related compounds, the following spectroscopic characteristics can be anticipated for 4-Phenyl-1H-imidazol-2-amine.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, the imidazole ring, and the amine group. The chemical shifts of the imidazole and amine protons will be sensitive to the solvent and protonation state.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and imidazole rings. The C2 carbon, bonded to the amino group, is expected to have a characteristic chemical shift.[5][6]

  • FTIR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations of the imidazole and phenyl rings. The presence of the sulfate ion in the hemisulfate salt will introduce strong absorption bands in the 1100-1200 cm⁻¹ region.[7][8]

  • Mass Spectrometry: The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight (159.19 g/mol ).[9]

Potential Biological Activity and Applications

The 2-aminoimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Phenyl-substituted imidazoles have also demonstrated significant therapeutic potential.

  • Antimicrobial Activity: Many benzimidazole derivatives, which are structurally related to phenylimidazoles, have shown potent antibacterial and antifungal activity.[4][9]

  • Anticancer Properties: Several studies have reported the anticancer activity of imidazole derivatives, suggesting that 4-Phenyl-1H-imidazol-2-amine could be a candidate for further investigation in oncology.[10]

  • Enzyme Inhibition: The imidazole ring can act as a ligand for metal ions in enzyme active sites, and derivatives have been developed as enzyme inhibitors.

The specific biological activity of this compound would require dedicated in vitro and in vivo studies.

Conclusion

References

  • ChemBK. 4-phenyl-1H-Imidazol-2-amine - Physico-chemical Properties.
  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate.
  • Liang, Y., et al. (2023). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate.
  • Gao, S., & Duan, C. (2012). 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2618.
  • Patel, A. B., et al. (2015). Synthesis and Biological Evaluation of Novel 4-[4-(1H-Benzimidazol-2ylmethoxy) phenyl]-6-(Substituted Phenyl) Pyrimidin-2-Amine as a Potent Antimicrobial. ResearchGate.
  • Al-blewi, F. F., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC.
  • Krasowska, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). Supplementary data.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: A review. European journal of medicinal chemistry, 53, 302-34.
  • NIST. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST WebBook.
  • Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride.
  • Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. ResearchGate.
  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
  • PubChem. 4-Phenylimidazole.
  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
  • Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate.
  • Scordinou, A., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health.
  • McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate.
  • Sharma, P., et al. (2013). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate.
  • Acar, Ç., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega.
  • MDPI. (2023). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • Thangamani, J., et al. (2024). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). Supplementary data.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Phenyl-1H-imidazol-2-amine hemisulfate, a critical parameter influencing its developability as a potential therapeutic agent. Recognizing the pivotal role of solubility in drug absorption, bioavailability, and formulation design, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical characteristics of the parent molecule, the strategic rationale for utilizing a hemisulfate salt form, and detailed methodologies for determining both kinetic and thermodynamic solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to thoroughly characterize the solubility of this promising imidazole derivative.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's therapeutic efficacy and developability.[1][2][3] A drug must be in a dissolved state to be absorbed from its site of administration, particularly for oral dosage forms, which are the most common and preferred route of administration.[4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially compromising clinical outcomes.[4]

To address this potential liability, the hemisulfate salt form of 4-Phenyl-1H-imidazol-2-amine has been synthesized. The formation of salts is a widely employed and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble ionizable drugs.[3][9] Amine functional groups, being basic, readily react with acids to form salts that are typically more water-soluble than the corresponding free base.[4][9] This guide will therefore focus on the comprehensive characterization of the solubility profile of this compound.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The aqueous solubility of an ionizable compound like this compound is not a single value but rather a function of the solution's pH. This pH-dependent solubility is governed by the compound's pKa, the ionization constant of the acidic or basic functional groups.

The Role of pKa in pH-Dependent Solubility

At a pH below the pKa, the ionized form predominates, which is generally more water-soluble due to its charge and ability to interact favorably with polar water molecules.[12] Conversely, at a pH above the pKa, the non-ionized form is the major species, which is typically less soluble. This relationship gives rise to a characteristic pH-solubility profile for a basic drug, with higher solubility at lower pH values.

The Impact of the Hemisulfate Counter-ion

The selection of a suitable counter-ion is a critical step in salt formation. The hemisulfate salt is formed by the reaction of two molecules of the basic drug with one molecule of sulfuric acid. Sulfuric acid is a strong acid with two pKa values, the first being very low and the second around 2.0. The use of a strong acid ensures that the resulting salt is fully ionized.

The hemisulfate salt is expected to significantly enhance the aqueous solubility of 4-Phenyl-1H-imidazol-2-amine compared to its free base. The presence of the charged sulfate ion and the protonated amine contributes to the overall polarity of the salt, promoting its dissolution in water.[12] It is important to note that the solubility of the salt can be influenced by the common ion effect. At very low pH, an excess of sulfate ions from other sources could potentially decrease the solubility of the hemisulfate salt.

Experimental Determination of Solubility

A comprehensive understanding of the solubility profile of this compound requires the experimental determination of both its kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the compound's behavior in solution.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is widely used in early drug discovery for high-throughput screening of large numbers of compounds. It provides an estimate of a compound's propensity to precipitate under non-equilibrium conditions, which can be indicative of potential issues in in vitro assays.

This protocol outlines a general procedure for determining kinetic solubility using a plate-based method with UV/Vis spectrophotometric detection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Microplate reader with UV/Vis capabilities

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Assessment: After incubation, visually inspect the wells for any precipitate.

  • Quantification: Measure the absorbance of the solutions in each well using a microplate reader at the wavelength of maximum absorbance (λmax) for 4-Phenyl-1H-imidazol-2-amine. The λmax should be predetermined by scanning a dilute solution of the compound.

  • Data Analysis: Compare the absorbance of the test wells to a standard curve prepared by diluting the stock solution in a solvent system that ensures complete solubility (e.g., 50% acetonitrile/water). The kinetic solubility is the highest concentration at which the measured absorbance corresponds to the expected concentration, indicating no precipitation has occurred.

Causality Behind Experimental Choices:

  • DMSO as the stock solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.

  • Low final DMSO concentration: A low final concentration of DMSO (typically ≤1%) is crucial to minimize its co-solvent effects on the aqueous solubility measurement.

  • Incubation time: A 2-hour incubation is a standard practice in kinetic solubility assays, allowing for the observation of precipitation under kinetically controlled conditions.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO stock->serial_dil add_buffer Add to PBS (pH 7.4) in 96-well plate serial_dil->add_buffer Transfer 2 µL incubate Incubate for 2 hours add_buffer->incubate read_plate Read Absorbance (UV/Vis) incubate->read_plate analyze Determine Highest Soluble Concentration read_plate->analyze

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more accurate and physiologically relevant measure of solubility compared to kinetic solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

This protocol is based on the principles outlined in regulatory guidelines such as those from the ICH.

Materials:

  • This compound (solid powder)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker set at 37 °C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) and detection at the compound's λmax.[6]

  • Data Analysis: Calculate the solubility in mg/mL or µM by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

Causality Behind Experimental Choices:

  • Use of solid powder: Starting with the solid material ensures that the measurement reflects the true equilibrium between the dissolved and undissolved states.

  • Prolonged equilibration time: 24-48 hours of agitation is necessary to ensure that the system has reached a true thermodynamic equilibrium.

  • Temperature control at 37 °C: This temperature is chosen to mimic physiological conditions in the human body.

  • HPLC for quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of buffer components or impurities.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Buffers (various pH) shake Shake at 37 °C for 24-48 hours add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Quantify by HPLC-UV filter->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Solubility Data
Solubility TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic7.425[Example Data][Example Data]
Thermodynamic1.237[Example Data][Example Data]
Thermodynamic4.537[Example Data][Example Data]
Thermodynamic6.837[Example Data][Example Data]
Thermodynamic7.437[Example Data][Example Data]
pH-Solubility Profile

A plot of the thermodynamic solubility as a function of pH is essential for understanding the compound's behavior in the gastrointestinal tract. For this compound, a basic compound, the solubility is expected to be highest at low pH and decrease as the pH increases.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9][10][12][13][14][15] The solubility classification is based on the highest single therapeutic dose. A drug is considered "highly soluble" if the highest dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10][12][13][14][15] Determining the thermodynamic solubility of this compound across this pH range is crucial for its BCS classification, which in turn can guide formulation strategies and regulatory submissions.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. A thorough characterization of both kinetic and thermodynamic solubility is paramount for the successful development of this compound. The provided protocols, rooted in established scientific principles and regulatory guidance, offer a robust starting point for these critical investigations.

Future work should focus on obtaining precise experimental data for the solubility and pKa of this compound. This data will enable a more accurate prediction of its in vivo performance and inform the development of an optimized and bioavailable drug product. Furthermore, understanding the solid-state properties of the hemisulfate salt, such as its crystallinity and polymorphism, will be essential for ensuring consistent solubility and stability throughout the drug development lifecycle.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ChemBK. (n.d.). 4-phenyl-1H-Imidazol-2-amine.
  • ChemBK. (2024, April 9). 1H-Imidazol-4-amine, 1-phenyl-.
  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • Journal of Chemical Research. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • NCERT. (n.d.). Amines.
  • Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • PubChem. (n.d.). 4-Phenylimidazole.
  • ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • Systematic Reviews in Pharmacy. (2010, February 4). Biopharmaceutics Classification System.
  • The Journal of Organic Chemistry. (n.d.). The pKa Values of Some 2-Aminomidazolium Ions.
  • The Pharma Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

Sources

A Technical Guide to the Discovery, Synthesis, and Therapeutic Landscape of 4-Phenyl-1H-imidazol-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenyl-1H-imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] This technical guide provides an in-depth exploration of this important heterocyclic motif, designed for researchers, scientists, and professionals in drug development. We trace the historical origins from the foundational discovery of the imidazole ring in the 19th century to the evolution of sophisticated, modern synthetic methodologies. The guide details key experimental protocols, explains the causal chemistry behind synthetic choices, and surveys the diverse therapeutic applications, from anticancer to antimicrobial agents, that have established this compound class as a cornerstone of pharmaceutical research.

The Genesis of the Imidazole Ring: The Debus-Radziszewski Synthesis

The story of the 4-phenyl-1H-imidazol-2-amine core begins with the discovery of its parent ring system, imidazole. Originally named "glyoxaline," imidazole was first synthesized by Heinrich Debus in 1858.[2][3] This pioneering work was later expanded and more fully developed by Bronisław Radziszewski starting in 1882, leading to the reaction being named the Debus-Radziszewski imidazole synthesis.[4][5][6]

Core Mechanism

This synthesis is a classic example of a multi-component reaction, valued for its ability to construct the imidazole ring in a single step from simple precursors.[4][6] The reaction condenses a 1,2-dicarbonyl compound (e.g., glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[7] The generally accepted, albeit not definitively proven, mechanism proceeds in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: This diimine then condenses with the aldehyde, followed by aromatization to yield the final imidazole product.[4][6][8]

While historically significant and still used for commercial production of some imidazoles, the classical Debus-Radziszewski reaction often suffers from low yields and the formation of side products.[7]

G cluster_reactants Reactants Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Reaction Debus-Radziszewski Condensation Dicarbonyl->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Ammonia Ammonia (2 equiv.) Ammonia->Reaction Imidazole Substituted Imidazole (e.g., 2,4,5-Triphenylimidazole) Reaction->Imidazole Ring Formation & Aromatization

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Modern Synthetic Routes to 4-Phenyl-1H-imidazol-2-amine

The need for higher yields, greater purity, and more efficient processes has driven the development of numerous modern synthetic strategies. For the specific synthesis of 2-aminoimidazoles, the reaction of α-haloketones with guanidine derivatives has become a particularly effective and widely adopted pathway.

The α-Haloketone and Guanidine Condensation Pathway

This method offers a more direct and regioselective route to 2-aminoimidazoles. The synthesis typically involves the reaction of a substituted α-haloketone, such as 2-bromo-1-phenylethan-1-one, with a guanidine-containing reagent. The use of acetylguanidine, for instance, leads to a 2-acetamidoimidazole intermediate, which can then be hydrolyzed to the desired 2-aminoimidazole.[9] This approach is often preferred as it avoids some of the self-condensation and side reactions common in the multi-component Debus-Radziszewski method.

Optimization and Catalysis

To address the limitations of classical syntheses, modern organic chemistry has introduced several key improvements:

  • Catalysis: A wide range of catalysts are now employed to improve reaction rates and yields. These include Lewis acids, silicotungstic acid, ionic liquids, and magnetic nanomaterials.[7][10] The catalyst lowers the activation energy of the condensation steps, allowing the reaction to proceed under milder conditions and reducing unwanted byproducts.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[10] This technique dramatically reduces reaction times from hours to mere minutes by efficiently transferring energy directly to the polar reactants, leading to rapid heating and increased reaction rates.[1][10]

  • Green Chemistry Approaches: In line with sustainable practices, methodologies using environmentally friendly solvents like deep eutectic solvents (DES) or even solvent-free "neat" reaction conditions are being developed.[11][12] These methods reduce waste and avoid the use of hazardous organic solvents.

Methodology Key Reagents Conditions Typical Yield Reference
Classical RadziszewskiBenzil, Aldehyde, Ammonium AcetateGlacial Acetic Acid, RefluxOften Poor to Moderate[7][13]
Catalytic SynthesisBenzil, Aldehyde, Ammonium AcetateSilicotungstic Acid, Ethanol, 78°CUp to 82%[10]
Microwave-AssistedBenzil, Aldehyde, Ammonium AcetateSolvent-Free, Microwave IrradiationExcellent Yields[7]
α-Haloketone Route2-bromo-1-phenylethan-1-one, AcetylguanidineDMF, Room Temperature~60% (for protected intermediate)[1]
Green Synthesisα-chloroketone, Guanidine derivativeDeep Eutectic Solvent (ChCl/urea), 80°CUp to 91%[12]

Detailed Experimental Protocol: A Scalable Three-Step Synthesis

The following protocol is adapted from a reported scalable synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrating a practical and reproducible route starting from the α-haloketone pathway.[1][9]

G Start 2-bromo-1-phenylethan-1-one + Acetylguanidine Step1 Step 1: Cyclization (DMF, 3.5h, RT) Start->Step1 Intermediate N-(4-phenyl-1H-imidazol- 2-yl)acetamide Step1->Intermediate Step2 Step 2: Hydrolysis (6M HCl, 80°C, 3h) Intermediate->Step2 Product 4-phenyl-1H-imidazol- 2-amine Step2->Product

Caption: Experimental workflow for the synthesis of 4-phenyl-1H-imidazol-2-amine.

Materials and Reagents
  • 2-bromo-1-phenylethan-1-one

  • Acetylguanidine

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (6 M)

  • Sodium Hydroxide (12 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Cyclization)

  • Equip a three-necked flask with a mechanical stirrer and add acetylguanidine (2.0 equivalents) and DMF.

  • Cool the mixture in a cold water bath.

  • Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 equivalent) in DMF dropwise over approximately 4 hours, ensuring the internal temperature remains below 30°C to control the exothermic reaction.[9]

  • After the addition is complete, stir the mixture at room temperature for another 3.5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, a white solid will precipitate. Isolate the product via filtration and wash with an appropriate solvent to yield the acetamide-protected intermediate.

Step 2: Synthesis of 4-phenyl-1H-imidazol-2-amine (Hydrolysis)

  • Add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from the previous step to a reactor containing 6 M hydrochloric acid.

  • Heat the mixture to 80°C and maintain for 3 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 13 using a 12 M NaOH solution under ice-cooling to precipitate the free amine.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, 4-phenyl-1H-imidazol-2-amine.[1][9]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the chemical structure and molecular weight.

The Emergence of a Privileged Scaffold: Biological Activity

The imidazole ring is a fundamental component of many natural biomolecules, including the amino acid histidine and the purine bases of DNA.[14] This inherent biocompatibility has made its derivatives, including the 4-phenyl-1H-imidazol-2-amine core, a focal point of drug discovery. This scaffold exhibits an impressively broad range of biological activities.[2][3]

Anticancer Applications

The structural versatility of this scaffold allows it to interact with numerous targets relevant to oncology.

  • Kinase Inhibition: Derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase that drives tumor angiogenesis (the formation of new blood vessels).[15] By blocking this pathway, these compounds can starve tumors of essential nutrients and oxygen.

  • Immune Checkpoint Inhibition: The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is a promising frontier in cancer immunotherapy.[16] While a specific 4-phenyl-1H-indazole derivative was highlighted for this activity, the underlying principle of using heterocyclic scaffolds to disrupt this protein-protein interaction is highly relevant and an active area of research for imidazole-based compounds.[16][17]

G cluster_cell Endothelial Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates Pathway Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Pathway Inhibitor Imidazole-based Inhibitor Inhibitor->VEGFR2 Blocks Binding Site Angiogenesis Angiogenesis (Tumor Growth) Pathway->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by imidazole-based compounds.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial properties of this scaffold. Substituted 2-phenyl-1H-imidazole derivatives have been synthesized and shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14] The mechanism is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Compound Class Biological Target/Activity Therapeutic Area Key Findings Reference
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivativesVEGFR-2 KinaseAnticancerPotent inhibition with IC50 values as low as 0.03 µM.[15]
4-phenyl-1H-indazole derivativesPD-1/PD-L1 InteractionCancer ImmunotherapyShowed significant in vivo antitumor efficacy in a melanoma model.[16]
2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazolesGeneral AntimicrobialAntibacterialDemonstrated good antimicrobial potential against S. aureus and E. coli.[14]
Various 2,4,5-trisubstituted imidazolesAnalgesic, Anti-inflammatoryInflammation, PainCompounds showed significant activity in standard pharmacological models.[18]

Conclusion and Future Directions

From its foundational synthesis by Debus and Radziszewski over 150 years ago, the imidazole ring has evolved into one of the most vital heterocyclic scaffolds in medicinal chemistry. The 4-phenyl-1H-imidazol-2-amine core, in particular, continues to demonstrate remarkable versatility and therapeutic potential. The historical progression from low-yield classical reactions to highly efficient, catalyzed, and sustainable modern syntheses has unlocked access to vast chemical diversity.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: Synthesizing novel derivatives to probe new biological targets and improve selectivity and potency.

  • Advanced Drug Delivery: Developing targeted delivery systems for imidazole-based drugs to enhance efficacy and reduce side effects.

  • Sustainable Synthesis: Further refining green chemistry protocols to make the production of these valuable compounds more environmentally friendly and cost-effective.

The rich history and proven biological relevance of the 4-phenyl-1H-imidazol-2-amine scaffold ensure that it will remain a subject of intense investigation and a source of new therapeutic agents for years to come.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia.
  • Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd.
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.
  • Debus Radzisewski Imidazole Synthesis - YouTube.
  • Overview of the Synthesis Method of 2-Phenylimidazole - Caloong Chemical Co., Ltd.
  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine - ResearchG
  • (PDF)
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction | Request PDF - ResearchG
  • Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed.
  • 2-Phenylimidazole synthesis - ChemicalBook.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI.
  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.
  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)
  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing.

Sources

Phenyl-Imidazole Derivatives: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms. Its structural similarity to purines, the building blocks of nucleic acids, makes it a privileged structure in medicinal chemistry. When a phenyl group is attached to this imidazole core, the resulting phenyl-imidazole derivatives gain unique physicochemical properties that facilitate interactions with a wide array of biological targets. This has led to the exploration and discovery of a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth analysis of the significant biological activities of phenyl-imidazole derivatives, their mechanisms of action, and the standardized protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Potential of Phenyl-Imidazole Derivatives

Phenyl-imidazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4][5][6]

Mechanisms of Anticancer Activity

A primary mechanism by which these compounds exert their effects is through the inhibition of critical signaling kinases. For instance, certain imidazole-based N-phenylbenzamide derivatives have been identified as potent inhibitors of ABL1 (Abelson murine leukemia viral oncogene homolog 1) kinase .[4][7] ABL1 is a non-receptor tyrosine kinase that, when constitutively activated (e.g., in the form of the BCR-ABL fusion protein), drives the proliferation and survival of cancer cells.[8][9] Phenyl-imidazole derivatives can bind to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of its downstream targets and thereby inhibiting pro-proliferative signaling pathways.[8][10][11]

ABL1_Signaling_Pathway

Another key mechanism is the disruption of microtubule dynamics. Microtubules are essential for cell division, and agents that interfere with their function can induce cell cycle arrest and apoptosis. Certain imidazoles linked with a thiazole moiety have been reported as potent microtubule destabilizing agents.[5]

Furthermore, phenyl-imidazole derivatives are being explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune escape.[11] By inhibiting IDO, these compounds can enhance the host's anti-tumor immune response, making them attractive candidates for cancer immunotherapy.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of phenyl-imidazole derivatives is highly dependent on their substitution patterns. Studies have shown that the introduction of electron-withdrawing groups, such as fluorine or nitro groups, on the phenyl ring can significantly enhance cytotoxic activity.[4][12] For example, a fluorine-substituted N-phenylbenzamide derivative displayed potent single-digit micromolar activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative phenyl-imidazole derivatives.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
4f 4-Fluoro on N-phenylA549 (Lung)7.5[4]
4f 4-Fluoro on N-phenylHeLa (Cervical)9.3[4]
4f 4-Fluoro on N-phenylMCF-7 (Breast)8.9[4]
4e 4-Chloro on N-phenylA549 (Lung)11.1[4]
21a Phenyl on arylideneNUGC-3 (Gastric)0.06[5]
21b Substituted phenylNUGC-3 (Gastric)0.05[5]

Broad-Spectrum Antimicrobial Activity

Phenyl-imidazole derivatives exhibit significant activity against a wide range of pathogenic fungi and bacteria, making them valuable scaffolds for the development of new anti-infective agents.

Antifungal Activity

The primary mechanism of action for many antifungal phenyl-imidazoles is the inhibition of lanosterol 14α-demethylase (CYP51) .[13] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][14] By binding to the heme iron in the active site of CYP51, azole compounds block the demethylation of lanosterol.[6][14] This disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[14][15]

CYP51_Inhibition

These compounds are effective against a variety of fungal pathogens, including Candida species, Trichophyton, and Aspergillus.[16][17] The potency is often influenced by the nature of the substituents on the phenyl ring, with dichlorophenyl and trichlorophenyl derivatives showing particularly strong activity.[16]

Antibacterial Activity

Phenyl-imidazoles also possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[10][18] While the exact mechanisms are still being fully elucidated, they are thought to involve the disruption of bacterial cellular processes. The antibacterial potency can be significantly enhanced by forming metal complexes with ions like copper(II) and nickel(II).[18] Furthermore, substitutions on the imidazole ring, such as carboxamido and dimethylamino groups, have been shown to yield potent antibacterial agents.[8] Some 4,5-diphenyl-imidazole derivatives have demonstrated activity against Staphylococcus aureus that is two-fold more potent than the standard antibiotic ciprofloxacin.[19]

Comparative Antimicrobial Data (MIC)
Compound TypeTarget OrganismMIC (µg/mL)Reference
1-Alkyl-4-(3,4-dichlorophenyl)imidazoleTrichophyton sp.Potent[16]
2,4-Dienone containing imidazoleCandida albicans0.5 - 8[17]
4,5-Diphenyl-imidazol-2-thiol deriv. (6d)Staphylococcus aureus4[19]
2-Phenyl-substituted benzimidazolePseudomonas aeruginosa25[18]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and phenyl-imidazole derivatives have shown promise as potent anti-inflammatory agents.[20][21]

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway .[22][23] The p38 MAPK pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of other inflammatory mediators like TNF-α and IL-6.[18][24][25] By inhibiting p38 MAPK, phenyl-imidazole derivatives can effectively suppress this inflammatory cascade.[21] Some derivatives have been shown to possess considerable p38 kinase inhibitory activity, with IC50 values in the nanomolar range.[22][23] Additionally, inhibition of NF-κB phosphorylation and COX-2 enzyme activity have been identified as other potential anti-inflammatory mechanisms.[21]

p38_MAPK_Pathway

In Vivo Efficacy

The anti-inflammatory potential of phenyl-imidazole derivatives has been validated in vivo using the carrageenan-induced rat paw edema model. This is a standard model of acute inflammation.[1][26] In these studies, administration of phenyl-imidazole derivatives significantly reduced paw swelling, with efficacy comparable to standard anti-inflammatory drugs like nimesulide.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenyl-imidazole derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is widely used to assess the cytotoxic potential of compounds.[4] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenyl-imidazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should be visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[2][27]

Methodology:

  • Prepare Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Inoculate Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.[2][27]

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[28][29]

  • Add Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the phenyl-imidazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a positive control (a known antibiotic/antifungal) and a negative control (the solvent alone) on the same plate.[30]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[30]

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[28]

Well_Diffusion_Workflow

Quantitative Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][17] The broth microdilution method is a standard technique.[7][17]

Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenyl-imidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[17] The concentration range should be wide enough to capture the MIC.

  • Prepare Inoculum: Prepare a standardized microbial inoculum as described for the agar well diffusion method, but then dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth.[5]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).[17]

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.[5]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.[17]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the efficacy of acute anti-inflammatory agents.[1][12][19]

Methodology:

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[26]

  • Compound Administration: Administer the phenyl-imidazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle. A standard drug group (e.g., Indomethacin, 5 mg/kg) should also be included.[26]

  • Induction of Edema: Thirty to sixty minutes after compound administration, inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.[26][31]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema for each treated group is calculated relative to the control group.

Conclusion

Phenyl-imidazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural framework allows for diverse chemical modifications, leading to potent and often selective agents with anticancer, antifungal, antibacterial, and anti-inflammatory activities. The mechanisms of action, which involve the inhibition of key enzymes and signaling pathways such as ABL1 kinase, CYP51, and p38 MAPK, underscore their therapeutic potential. The standardized protocols detailed in this guide provide a robust framework for the continued evaluation and development of these promising molecules. Future research focused on optimizing structure-activity relationships and elucidating detailed mechanisms will be crucial for translating the potential of phenyl-imidazole derivatives into novel clinical therapies.

References

  • Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. [Link]
  • Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflamm
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Synthesis and antibacterial activity of some imidazole-5-(4H)
  • Phenolic Imidazole Derivatives With Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Rel
  • Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. [Link]
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]
  • The p38 MAP kinase signaling pathway. (A) Dendrogram of the four...
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Deriv
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Imidazoles as potential anticancer agents. PubMed Central. [Link]
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole deriv
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • A Review on “Imidazole and Various Biological Activities”. IJPPR. [Link]
  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I).
  • Research on heterocyclic compounds.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
  • Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. [Link]
  • New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole.
  • Review of pharmacological effects of imidazole deriv
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
  • ABL1, Overexpressed in Hepatocellular Carcinomas, Regulates Expression of NOTCH1 and Promotes Development of Liver Tumors in Mice. NIH. [Link]
  • Functional Cytochrome P450 Lanosterol 14α-Demethylase CYP51 Enzyme in the Acrosome: Transport through the Golgi and Synthesis of Meiosis-Activ
  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
  • Sterol 14-demethylase. Wikipedia. [Link]
  • Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis. PubMed Central. [Link]
  • Agar well diffusion assay. YouTube. [Link]
  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PMC. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Well Diffusion Test: Quick Antibacterial Lab Hack! #Shorts #microbiology #labprotocol. YouTube. [Link]

Sources

The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazole (2-AI) scaffold is a cornerstone heterocyclic motif in medicinal chemistry, distinguished by its prevalence in a remarkable array of marine natural products and its versatile exhibition of a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the 2-AI core, detailing its synthetic methodologies, exploring its multifaceted roles in drug discovery—from antimicrobial and anticancer applications to kinase inhibition—and offering insights into the structure-activity relationships that govern its therapeutic potential. By synthesizing field-proven insights with rigorous scientific data, this document serves as an essential resource for professionals engaged in the pursuit of novel therapeutics.

Introduction: The Rise of a Marine-Inspired Pharmacophore

The journey of the 2-aminoimidazole scaffold from the depths of marine biology to the forefront of medicinal chemistry is a testament to nature's ingenuity. Initially identified in marine sponges, this unique chemical architecture is the foundational element of numerous alkaloids, such as oroidin and sceptrin, which have demonstrated a wide array of pharmacological activities.[2][4][5][6][7] The structural rigidity and hydrogen bonding capabilities of the 2-AI moiety make it an excellent pharmacophore for interacting with various biological targets.[5][8] Its ability to act as a bioisostere for guanidine, acylguanidine, benzamidine, and triazole groups further enhances its utility in drug design.[2][5] This guide will navigate the critical aspects of the 2-AI scaffold, providing the foundational knowledge necessary for its effective application in drug discovery programs.

Synthetic Strategies for Constructing the 2-Aminoimidazole Core

The efficient synthesis of the 2-aminoimidazole core is paramount for exploring its therapeutic potential. Over the years, a variety of synthetic routes have been developed, ranging from classical condensation reactions to more modern, metal-catalyzed approaches.

Classical Condensation Methodologies

A well-established method for synthesizing 2-aminoimidazoles involves the condensation of α-haloketones with guanidine derivatives.[3] This reaction typically proceeds through an initial alkylation of guanidine, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Experimental Protocol: Greener Synthesis of Substituted 2-Aminoimidazoles [3]

  • Reactant Preparation: In a round-bottom flask, combine the desired α-haloketone (1 mmol) and guanidine hydrochloride (1.2 mmol).

  • Solvent Addition: Add a deep eutectic solvent (DES), such as a choline chloride:urea mixture (1:2 molar ratio), as the reaction medium.

  • Reaction Condition: Stir the mixture at a specified temperature (e.g., 80°C) for a designated time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modern Palladium-Catalyzed Carboamination

A more recent and versatile approach involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[1] This methodology allows for the simultaneous formation of a C-N and a C-C bond, facilitating the rapid construction of diverse 2-aminoimidazole derivatives.[1]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product N_propargyl_guanidine N-Propargyl Guanidine Reaction Reaction N_propargyl_guanidine->Reaction Aryl_triflate Aryl Triflates Aryl_triflate->Reaction Pd_catalyst Pd Catalyst Pd_catalyst->Reaction Catalyzes 2_AI 2-Aminoimidazole Derivative Reaction->2_AI Carboamination

Figure 1: Palladium-Catalyzed Synthesis of 2-Aminoimidazoles.

The 2-Aminoimidazole Scaffold in Action: A Spectrum of Biological Activities

The therapeutic promise of the 2-AI scaffold is underscored by its diverse biological activities, which have been extensively explored in various disease models.

Antimicrobial and Antibiofilm Activity

Bacterial biofilms represent a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics.[9] 2-Aminoimidazole derivatives have emerged as potent agents capable of inhibiting biofilm formation and dispersing pre-existing biofilms across a broad range of bacterial species, including coagulase-negative staphylococci, Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus.[9][10][11][12]

Notably, certain 2-AI compounds exhibit synergistic effects with conventional antibiotics, resensitizing multidrug-resistant strains like MRSA to their effects.[9][13] The mechanism of action often involves the disruption of bacterial signaling pathways that control biofilm formation, without being bactericidal, which may reduce the likelihood of resistance development.[9][11][14]

Table 1: Antibiofilm Activity of Selected 2-Aminoimidazole Compounds

CompoundTarget OrganismBiofilm Inhibition (IC50)Reference
imi-AAC-5Salmonella Typhimurium4.4 µM[11]
imi-AAC-5Pseudomonas aeruginosa13.5 µM[11]
H10Staphylococcus aureus~12.5 µM[15]
H10Pseudomonas aeruginosa~50 µM[15]
Anticancer Activity and Kinase Inhibition

The imidazole nucleus is a recognized pharmacophore in the design of anticancer agents due to its ability to interact with various biological targets, including enzymes and DNA.[8][16] 2-Aminoimidazole derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[16][17][18]

A key mechanism underlying the anticancer effects of many 2-AI compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][17][18] Overexpression or hyperactivation of kinases is a hallmark of many cancers.[17] Derivatives of the 2-AI scaffold have been successfully developed as inhibitors of several kinase families, including Src family kinases (SFKs) and Aurora kinases.[17][18][19]

For instance, optimization studies on 4-aminoimidazole derivatives have led to the identification of potent SFK inhibitors with IC50 values in the nanomolar range, demonstrating significant antiproliferative activity in neuroblastoma cell lines.[17][18]

G Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds Src_Kinase Src Family Kinase Receptor_TK->Src_Kinase Activates Signaling_Cascade Downstream Signaling Cascade Src_Kinase->Signaling_Cascade Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Leads to 2_AI_Inhibitor 2-AI Kinase Inhibitor 2_AI_Inhibitor->Src_Kinase Inhibits

Figure 2: Mechanism of Action of 2-AI as Src Kinase Inhibitors.

Table 2: Kinase Inhibitory Activity of Representative 2-Aminoimidazole Derivatives

Compound ClassTarget KinaseIC50Reference
4-Aminoimidazole derivative (Compound 2)Src220 nM[17]
4-Aminoimidazole derivative (Compound 2)Fyn689 nM[17]
4-Aminoimidazole derivative (Compound 2)Lyn1300 nM[17]
4-Aminoimidazole derivative (Compound 2)Yes167 nM[17]
2-Aminobenzimidazole derivative (6m)Aurora APotent Inhibition[19]
Other Therapeutic Applications

The versatility of the 2-AI scaffold extends beyond antimicrobial and anticancer activities. Research has indicated its potential in other therapeutic areas:

  • Inhibition of Advanced Glycation End-products (AGEs): Certain 2-AI derivatives have been identified as inhibitors and breakers of AGEs, which are implicated in the complications of diabetes.[20]

  • Modulation of Kinases in Neurological Disorders: Leucettines, derived from the marine sponge alkaloid leucettamine B, are potent inhibitors of cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), showing neuroprotective properties.[21]

  • Anti-inflammatory and Antiviral Properties: The broad spectrum of biological activity associated with marine alkaloids containing the 2-AI core suggests potential applications in treating inflammatory and viral diseases.[2][6][7][22]

Structure-Activity Relationship (SAR) Insights

Future Perspectives and Conclusion

The 2-aminoimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich chemical diversity, stemming from both natural product origins and synthetic accessibility, provides a vast chemical space for exploration. Future research will likely focus on:

  • Development of more selective and potent inhibitors for specific biological targets through computational modeling and high-throughput screening.

  • Exploration of novel therapeutic applications by screening 2-AI libraries against a wider range of diseases.

  • Optimization of pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

References

  • Wolfe, A. L., et al. (2009). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. The Journal of Organic Chemistry, 74(19), 7358–7364. [Link]
  • Krasavin, M. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]
  • Healey, R. S., et al. (2014). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Proceedings of the Annual Meeting of the National Mastitis Council, 53, 204-205. [Link]
  • Lories, B., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Biofouling, 37(1), 56-68. [Link]
  • Lories, B., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. PubMed, 37(1), 56-68. [Link]
  • Lindel, T. (2011). 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures. Current drug targets, 12(11), 1689–1708. [Link]
  • Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Marine drugs, 8(12), 2976–3008. [Link]
  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial agents and chemotherapy, 54(5), 2112–2118. [Link]
  • Gauthier, C., et al. (2017). Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases. Marine drugs, 15(10), 316. [Link]
  • Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. [Link]
  • Lindel, T., & Hoffmann, H. M. (2011). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 12(11), 1689-1708. [Link]
  • Richards, J. J., et al. (2008). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & medicinal chemistry, 16(23), 10051–10059. [Link]
  • Ermolat'ev, D. S., et al. (2012). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of organic chemistry, 77(9), 4439–4446. [Link]
  • ResearchGate. (2013). 2-Aminoimidazoles in Medicinal Chemistry.
  • Francini, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. [Link]
  • Sanna, M., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International journal of molecular sciences, 23(19), 11466. [Link]
  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2016). 2-Aminoimidazoles.
  • Hu, Y., et al. (2012). Structure-Activity Relationship Study on 2-Aminoimidazole Derivatives: From Model Studies to Biological Activity Augmentation.
  • Li, J., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5132–5136. [Link]
  • Francini, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. [Link]
  • Oleti, N., et al. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 425-442. [Link]
  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. [Link]
  • Jain, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3426-3432. [Link]
  • Al-Mourabit, A., & Potier, P. (2025). Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. Current Medicinal Chemistry. [Link]
  • Baran, P. S., et al. (2004). Total Synthesis of (±)-Sceptrin. Organic letters, 6(16), 2733–2735. [Link]
  • Kumar, V., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules (Basel, Switzerland), 26(23), 7351. [Link]
  • ResearchGate. (2025). Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential.
  • K-H., N., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine drugs, 12(2), 883–900. [Link]
  • Worthington, R. J., et al. (2016). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 10, 2665–2673. [Link]
  • Furlani, R. E., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & medicinal chemistry letters, 25(21), 4820–4823. [Link]
  • Debnath, I., & Kashyapi, R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology, 13(4), 294-300. [Link]
  • Chen, Y. L., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules (Basel, Switzerland), 23(11), 2951. [Link]
  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal chemistry research, 30(4), 771–806. [Link]
  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents.
  • ACD/Labs. (2018).

Sources

An In-depth Technical Guide to the Safe Handling of 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Predicted Hazard Profile

4-Phenyl-1H-imidazol-2-amine hemisulfate is a substituted imidazole derivative, a class of heterocyclic compounds integral to many areas of pharmaceutical development. Its structure combines three key moieties that inform its potential toxicological and handling profile: the imidazole ring, a primary aromatic amine group, and its formulation as a hemisulfate salt.

A prudent safety evaluation must therefore be a composite of the known hazards associated with these structural components.

  • Imidazole Core: The parent imidazole is classified as corrosive, harmful if swallowed, and is suspected of damaging an unborn child.[1][2] It can cause severe skin burns and eye damage.[1][3] The solution of imidazole in water is a weak base and can react violently with strong acids.[2]

  • Primary Aromatic Amine Moiety: Primary aromatic amines (PAAs) as a class are noted for several health hazards, including potential carcinogenicity and mutagenicity.[4][5][6] A significant risk associated with PAAs is their ready absorption through the skin due to lipid solubility.[4]

  • Amine Salt: As a hemisulfate salt, the compound is a solid, which can mitigate the risk of vapor inhalation compared to a volatile liquid. However, it introduces the hazard of fine dust or powder, which can be easily inhaled or form explosive mixtures with air if finely dispersed.[2] Handling the salt requires procedures to control dust generation.

Based on this structural analysis, this compound should be handled as a substance that is potentially corrosive, harmful if swallowed or inhaled, a serious eye irritant, a skin irritant, and with potential for reproductive toxicity.

Section 2: Predicted GHS Classification and Physicochemical Data

While a specific GHS classification is unavailable, a conservative classification can be inferred from available data on related compounds.

Hazard Class Predicted Hazard Category Basis for Prediction & References
Acute Toxicity, OralCategory 4Imidazole is classified as "Harmful if swallowed".[1]
Skin Corrosion/IrritationCategory 1C / 2Imidazole is known to cause severe skin burns.[1][2][3] Aromatic amines can also cause skin irritation.[7][8]
Serious Eye Damage/IrritationCategory 1Imidazole causes serious eye damage.[1]
Reproductive ToxicityCategory 1B (Suspected)Imidazole is suspected of damaging the unborn child.[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Dust from the solid salt may cause respiratory irritation.[7]

Physicochemical Data:

PropertyValueSource
CAS Number 160072-56-0BLD Pharm[9]
Molecular Formula C18H20N6O4SBLD Pharm[9]
Appearance Likely a white to off-white or yellow solid.Inferred from related compounds.
Storage Inert atmosphere, room temperature.BLD Pharm[9]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion. This is achieved through a hierarchy of controls, starting with engineering solutions.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: The laboratory should have adequate general ventilation. Storage areas should also be well-ventilated.[8]

  • Static Control: For handling larger quantities where dust clouds could form, use of non-sparking tools and grounding of equipment should be considered to prevent static discharge, which can ignite fine dust.[10]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), changed frequently.Prevents skin contact. Aromatic amines can be absorbed through the skin.[4]
Eye Protection ANSI-approved safety goggles or a face shield.Protects against dust particles and splashes. The compound is predicted to be a severe eye irritant.
Skin and Body Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact.[10]
Respiratory Required when dusts are generated. A NIOSH-approved respirator may be necessary if a fume hood is not available or for large spills.Prevents inhalation of harmful dust.

Section 4: Experimental Protocols: Safe Handling & Storage

Trustworthiness in protocols comes from anticipating and mitigating risks at each step.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Don appropriate PPE before entering the designated handling area. Decontaminate the work surface inside the chemical fume hood.

  • Execution:

    • Perform all weighing operations on a balance placed inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as tapping or dropping the container.

    • If transferring to a flask for dissolution, use a powder funnel.

    • After transfer, gently tap the spatula and weigh boat over the receiving vessel to dislodge any remaining particles.

  • Cleanup: Tightly seal the primary container immediately after use. Decontaminate the spatula and work surface. Dispose of the weigh boat as hazardous waste.

Protocol 2: Storage of this compound
  • Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.[8]

  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[11][12][13] Store in a cabinet designated for corrosive and toxic solids.

  • Inventory: Maintain an accurate inventory, and ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Section 5: Emergency Procedures & Waste Disposal

Emergency Response

A clear, rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention, as corrosive materials can cause perforation of the digestive tract.[2][3]

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[14]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain.

Section 6: Visualizations

Diagram 1: Structural Basis for Hazard Assessment

G cluster_main This compound cluster_components Structural Components cluster_hazards Inferred Hazards main_compound C18H20N6O4S imidazole Imidazole Ring main_compound->imidazole amine Primary Aromatic Amine main_compound->amine salt Hemisulfate Salt main_compound->salt h_corr Corrosive (Skin/Eyes) Reproductive Toxin imidazole->h_corr h_tox Systemic Toxicity Skin Absorption Potential Mutagen amine->h_tox h_phys Inhalable Dust Dust Explosion Risk salt->h_phys

Caption: Inferred hazard profile based on key structural moieties.

Diagram 2: Safe Handling Workflow

Workflow start Receive Compound storage Log & Store Securely (Cool, Dry, Segregated) start->storage risk_assess Conduct Task-Specific Risk Assessment storage->risk_assess ppe Don Full PPE (Gloves, Goggles, Lab Coat) risk_assess->ppe fume_hood Prepare Fume Hood Work Area ppe->fume_hood weigh Weigh Solid Inside Hood (Minimize Dust) fume_hood->weigh dissolve Dissolve/Use in Reaction (Inside Hood) weigh->dissolve cleanup Decontaminate Equipment & Work Area dissolve->cleanup waste Segregate Hazardous Waste cleanup->waste end End of Process waste->end Emergency exposure Exposure Event Occurs skin Skin Contact exposure->skin Type? eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation spill Spill exposure->spill action_skin Remove Clothing Flush with Water (15 min) Seek Medical Aid skin->action_skin action_eye Flush with Water (15 min) Seek Immediate Medical Aid eye->action_eye action_inhalation Move to Fresh Air Provide Oxygen if Needed Seek Medical Aid inhalation->action_inhalation action_spill Evacuate Area Don Full PPE Contain & Clean with Inert Material spill->action_spill

Caption: Decision tree for responding to emergency situations.

References

  • ACS Publications. (2023).
  • ACS Publications. (2023).
  • Chemos GmbH & Co.KG. (n.d.).
  • ResearchGate. (n.d.).
  • International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. [Link]
  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

Sources

Methodological & Application

Synthesis of 4-Phenyl-1H-imidazol-2-amine hemisulfate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, found in numerous marine natural products and exhibiting a broad spectrum of biological activities.[1] This document provides a detailed, field-proven protocol for the synthesis of 4-Phenyl-1H-imidazol-2-amine, a key building block for drug discovery, via the classical condensation of 2-bromo-1-phenylethanone with guanidine. The protocol includes the subsequent conversion to its hemisulfate salt, a form often preferred for its improved stability and handling properties. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical explanations, safety protocols, and characterization data to ensure reliable and reproducible results.

Introduction and Mechanistic Rationale

The synthesis of 2-aminoimidazoles is a cornerstone of heterocyclic chemistry due to their versatile biological profile, which includes antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The most robust and widely adopted method for constructing the 4-aryl-2-aminoimidazole core is the condensation reaction between an α-haloketone and guanidine.[1] This method is efficient and proceeds through a well-understood mechanism.

Reaction Causality: The choice of reactants is mechanistically strategic. 2-Bromo-1-phenylethanone serves as a 1,2-dielectrophile precursor. Guanidine, a strong nitrogenous base, acts as a 1,3-dinucleophile, perfectly poised to form the five-membered imidazole ring. The reaction is initiated by the nucleophilic attack of a guanidine nitrogen on the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization where the second nitrogen attacks the carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration (loss of a water molecule) yields the aromatic 2-aminoimidazole ring.

reaction_mechanism R1 Guanidine I1 Alkylated Guanidine Intermediate R1->I1 SN2 Attack R2 2-Bromo-1-phenylethanone R2->I1 I2 Cyclic Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P 4-Phenyl-1H-imidazol-2-amine I2->P - H2O (Dehydration) workflow cluster_part_a Part A: Free Base Synthesis cluster_part_b Part B: Hemisulfate Salt Formation A1 Prepare Guanidine Free Base in Ethanol A2 Add 2-Bromo-1-phenylethanone Solution A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Filter NaCl & Evaporate Solvent A3->A4 A5 Precipitate & Wash with Water A4->A5 A6 Dry Crude Free Base A5->A6 B1 Dissolve Free Base in Hot Ethanol A6->B1 Proceed to Purification B2 Add 0.5 eq. H2SO4 in Ethanol B1->B2 B3 Cool to Crystallize B2->B3 B4 Filter & Wash Salt B3->B4 B5 Dry Final Product B4->B5

Sources

HPLC analytical method for 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 4-Phenyl-1H-imidazol-2-amine hemisulfate

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control analysis and stability studies in research and drug development settings. The protocol details the chromatographic conditions, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines, including a forced degradation study to ensure specificity against potential degradation products.

Introduction

4-Phenyl-1H-imidazol-2-amine and its salts are heterocyclic compounds that serve as important scaffolds in medicinal chemistry.[1][2] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and safety. HPLC is a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4]

The development of a stability-indicating method is a regulatory requirement and a critical aspect of the drug development process.[5][6] Such a method must be able to unequivocally separate the intact API from any degradation products that may form under various stress conditions, thereby providing a true measure of the API's stability.[7] This application note details a systematic approach to developing and validating such a method for this compound, beginning with the foundational chromatographic conditions and extending to rigorous validation through forced degradation.

Chemical Structure:

  • Name: this compound

  • Molecular Formula (Salt): C₁₈H₂₀N₆O₄S[8]

  • CAS Number: 160072-56-0[8]

  • Structure of Active Moiety (4-Phenyl-1H-imidazol-2-amine):

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Hydrochloric Acid (HCl) (Analytical Grade)

    • Sodium Hydroxide (NaOH) (Analytical Grade)

    • Hydrogen Peroxide (H₂O₂) (30%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The selection of a C18 stationary phase is based on the hydrophobic nature of the phenyl group, which provides strong retention and separation capabilities for this class of molecules. The mobile phase consists of an acidic phosphate buffer and acetonitrile. The acidic pH (≈3.0) is critical; it ensures the protonation of the primary amine group on the imidazole ring, which minimizes silanol interactions on the silica-based column, leading to improved peak symmetry and preventing tailing.

ParameterCondition
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in water, adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of Mobile Phase B (Acetonitrile) and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the mobile phase.

Method Validation Protocol

The method's trustworthiness is established through a rigorous validation process. The following protocols are based on ICH Q2(R1) guidelines.

Specificity and Forced Degradation Study

The core of a stability-indicating method is its specificity: the ability to assess the analyte in the presence of its degradation products. A forced degradation study is performed to generate these products and prove the method's resolving power.[6][9] The target degradation for each stress condition is between 5-20% to ensure that degradation products are generated at a sufficient level for detection without completely consuming the parent drug.[7][10]

Protocol:

  • Prepare a sample solution of this compound at approximately 200 µg/mL.

  • Expose the solution to the following stress conditions in parallel:

    • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Store the solution at 80 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Before injection, cool all samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

  • Inject the unstressed sample and all stressed samples into the HPLC system.

  • Acceptance Criteria: The method is specific if the peak for the intact drug is well-resolved from all degradation product peaks (resolution > 2). A PDA detector should be used to assess peak purity to confirm that the parent peak is spectrally homogeneous in all chromatograms.

Caption: Workflow for the Forced Degradation Study.

Linearity

Protocol:

  • Perform a serial dilution of the Standard Stock Solution (1000 µg/mL) with the mobile phase to prepare at least five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
50Typical Result
75Typical Result
100Typical Result
125Typical Result
150Typical Result
Accuracy (Recovery)

Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with the API at three concentration levels: 80%, 100%, and 120% of the working concentration (80, 100, and 120 µg/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

  • Repeatability (Intra-assay): Prepare six separate samples at 100% of the working concentration (100 µg/mL). Inject each sample once.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Study%RSD (n=6)
Repeatability Typical Result
Intermediate Precision Typical Result
Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Suggested variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Analyze a standard solution with each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Overall Analytical Workflow

The entire process, from preparing the instrument to reporting the final results, follows a systematic workflow to ensure consistency and reliability.

Caption: Overall workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is simple, robust, and highly effective for the routine analysis and stability testing of this compound. The validation protocols outlined ensure that the method adheres to international regulatory standards for specificity, linearity, accuracy, and precision. By demonstrating the ability to separate the active ingredient from its forced degradation products, this method is confirmed to be stability-indicating and is therefore fit for its intended purpose in a pharmaceutical quality control environment.

References

  • ResolveMass Laboratories. (2025, November 5).
  • Zarzycki, P. K., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • BioPharmaSpec. (n.d.).
  • ResolveMass Laboratories. (2025, September 20).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
  • Kłaczkow, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research. [Link]
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]
  • ChemBK. (n.d.). 4-phenyl-1H-Imidazol-2-amine. [Link]
  • Home Sunshine Pharma. (n.d.). (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. [Link]
  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]
  • PubChem. (n.d.). 4-Phenylimidazole. [Link]
  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. [Link]
  • ChemBK. (2024, April 9). 1H-Imidazol-4-amine, 1-phenyl-. [Link]
  • ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. [Link]
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. [Link]
  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. [Link]
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]/pmc/articles/PMC7587111/)

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-Phenyl-1H-imidazol-2-amine hemisulfate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers utilizing 4-Phenyl-1H-imidazol-2-amine hemisulfate, a novel synthetic imidazole derivative, for in vitro cancer research. The imidazole scaffold is a well-established pharmacophore in oncology, with derivatives targeting a range of critical cellular pathways.[1][2][3] This document outlines the hypothesized mechanism of action of this compound, detailed protocols for its application in cancer cell line studies, and guidelines for data analysis and interpretation. The protocols have been designed to ensure scientific rigor and reproducibility, incorporating self-validating steps and referencing established methodologies.

Introduction and Scientific Background

The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[2][4] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the design of potent and selective modulators of biological targets. In the context of oncology, imidazole derivatives have been developed as inhibitors of key signaling molecules such as kinases, tubulin, and components of the PI3K/AKT/mTOR pathway.[1]

This compound is a synthetic small molecule belonging to this promising class of compounds. While direct studies on this specific salt are emerging, the broader family of 2-aminoimidazoles has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1][5] This document serves as a practical guide for the initial characterization and evaluation of this compound in a cancer research setting.

Hypothesized Mechanism of Action

Based on the known activities of structurally related imidazole compounds, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis. A plausible signaling pathway is outlined below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Induces Compound 4-Phenyl-1H-imidazol- 2-amine hemisulfate Compound->PI3K Inhibits Compound->AKT Inhibits Compound->Bax Activates

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Reagent Preparation and Handling

3.1.1. Stock Solution Preparation:

  • Compound: this compound.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure: Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO. For example, if the molecular weight is 276.32 g/mol (for the hemisulfate), dissolve 2.76 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

3.1.2. Working Solution Preparation:

  • Prepare fresh serial dilutions of the 10 mM stock solution in the appropriate complete cell culture medium just before each experiment.

  • Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer[7][8]).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathway of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation and Expected Outcomes

Quantitative Data Summary
AssayCell LineParameterExpected Outcome with Increasing Compound Concentration
Cell Viability (MTT) MCF-7, HCT116IC50 (µM)Dose-dependent decrease in cell viability
Apoptosis (Flow Cytometry) HCT116% Apoptotic CellsIncrease in early and late apoptotic populations
Western Blot HCT116Protein ExpressionDecrease in p-Akt and Bcl-2; Increase in Bax
Experimental Workflow Diagram

G cluster_workflow Experimental Workflow Start Start: Prepare Compound Stock Cell_Culture Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Induction Viability_Assay->Apoptosis_Assay Use IC50 values Western_Blot Western Blot Analysis Investigate Signaling Pathway Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in MTT assay Uneven cell seeding; ContaminationEnsure a single-cell suspension before seeding; Practice aseptic techniques.
No apoptotic effect observed Compound concentration too low; Incubation time too shortTest higher concentrations and/or longer incubation times.
Weak bands on Western blot Insufficient protein loading; Poor antibody qualityLoad more protein; Optimize antibody concentrations and incubation times.

Conclusion

This compound represents a promising candidate for further investigation as an anticancer agent. The protocols detailed in this document provide a robust framework for its initial in vitro characterization. By following these guidelines, researchers can generate reliable and reproducible data to elucidate the compound's therapeutic potential.

References

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry.
  • Imidazoles as potential anticancer agents. PMC - PubMed Central.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
  • Application Notes and Protocols for 2-(4-Ethoxyphenyl)imidazole in In Vitro Assays. Benchchem.
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][10][11] phenanthroline derivative for the treatment of colorectal cancer. PubMed.
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PubMed.
  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate.
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.
  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed.
  • Application Notes and Protocols: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Medicinal Chemistry. Benchchem.
  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. NIH.
  • Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. ResearchGate.
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC - NIH.
  • (PDF) An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate.

Sources

Application Notes & Protocols: Experimental Design for In Vivo Studies with Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Therapeutic Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow imidazole derivatives to interact with a wide array of biological targets.[3][4] This versatility has led to the development of imidazole-based compounds across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][3][4][5][6]

Marketed drugs such as the antifungal ketoconazole, the anti-cancer agent dacarbazine, and the anti-inflammatory celecoxib (though not a direct imidazole, its pyrazole isostere shares key features) underscore the clinical success of targeting enzymes and receptors with this scaffold. The development pipeline continues to be rich with novel imidazole derivatives, each requiring rigorous preclinical evaluation to ascertain its safety and efficacy profile before human trials can be contemplated.[3]

This guide provides a comprehensive framework for designing and executing robust in vivo studies for imidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning behind the experimental choices. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility, in alignment with global regulatory standards.[7][8][9]

Part 1: Foundational Preclinical Assessment

Before embarking on disease-specific efficacy studies, a foundational understanding of the compound's safety and pharmacokinetic profile is paramount. These initial studies are typically conducted in healthy rodents and are guided by international regulatory frameworks, such as those from the Organisation for Economic Co-operation and Development (OECD).[10][11]

Acute and Repeated-Dose Toxicity Studies

The primary goal of toxicity testing is to identify potential target organs for toxicity, determine dose-limiting toxicities, and establish a safe starting dose for efficacy studies. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[9][12]

A. Acute Oral Toxicity (OECD Guideline 423)

This study provides information on the health hazards likely to arise from a single oral exposure to the test substance.[13][14] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal usage while providing sufficient information for hazard classification.[14][15][16]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use healthy, young adult (8-12 weeks old) nulliparous, non-pregnant female rats. The use of a single sex (females are generally slightly more sensitive) is recommended to reduce variability.[13][14] Acclimatize animals for at least 5 days.

  • Housing & Fasting: House animals in appropriate conditions (12h light/dark cycle, controlled temperature and humidity). Fast animals (food, but not water) overnight prior to dosing.[13]

  • Dose Preparation: Prepare the imidazole derivative in a suitable vehicle. Water is preferred, but if the compound is insoluble, alternatives like 0.5% carboxymethyl cellulose (CMC) or polyethylene glycol 400 (PEG 400) can be used, provided their toxicological characteristics are known.[13][17]

  • Dosing Procedure:

    • Start with a group of 3 female rats at a predetermined dose level (e.g., 300 mg/kg). The starting dose is chosen based on any existing in vitro cytotoxicity data or computational predictions.

    • Administer the substance as a single dose by oral gavage. The volume should typically not exceed 10 mL/kg.[14]

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[3][16]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiratory, autonomic, and central nervous system activity, as well as behavioral patterns.[3]

  • Stepwise Progression:

    • If 2-3 animals die: Terminate the study. The substance is classified based on this outcome.

    • If 0-1 animal dies: Proceed to the next higher dose level (e.g., 2000 mg/kg) using another group of 3 female rats.

    • If the starting dose causes severe, non-lethal toxicity: Dosing should be repeated at a lower level (e.g., 50 mg/kg).

  • Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

B. 28-Day Repeated Dose Oral Toxicity (OECD Guideline 407)

This study provides information on the potential health hazards from repeated exposure over a longer period. It helps to identify target organs and characterize a No-Observed-Adverse-Effect Level (NOAEL).[10][17]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Selection: Use young, healthy rats (Wistar or Sprague-Dawley are common strains). Use at least 3 dose groups and a concurrent control group. Each group should consist of 10 animals (5 males and 5 females).[11][18]

  • Dose Level Selection: Dose levels should be selected based on the results of the acute toxicity study. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity. A mid-dose should also be included.

  • Administration: Administer the test compound daily by oral gavage (or via diet/drinking water) for 28 consecutive days.[10][17] The control group receives the vehicle only.

  • Observations:

    • Conduct detailed clinical observations daily.

    • Measure body weight and food consumption weekly.[17]

    • Perform functional observations (e.g., sensory reactivity, grip strength, motor activity) during the last week of the study.[17]

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.[17]

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Record the weights of key organs (e.g., liver, kidneys, spleen, brain, thymus, gonads).

    • Preserve a comprehensive set of organs and tissues for histopathological examination.[19]

ParameterOECD 423 (Acute)OECD 407 (28-Day)
Objective Hazard classification, LD50 cut-off rangeNOAEL determination, target organ identification
Duration Single dose, 14-day observationDaily dosing for 28 days
Animals/Group 3 (typically female rats)10 (5 male, 5 female rats)
Dose Groups Stepwise progression (e.g., 300, 2000 mg/kg)3 dose levels + 1 control
Key Endpoints Mortality, clinical signs, gross necropsyClinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology

Table 1: Comparison of Key Parameters for Acute and 28-Day Oral Toxicity Studies.

Pharmacokinetic (PK) Studies

Understanding how the body processes the imidazole derivative—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for designing effective dosing regimens in efficacy models.

Protocol: Basic Pharmacokinetic Study in Rats

  • Animal Selection: Use adult male Sprague-Dawley or Wistar rats, often cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Formulation & Dosing: Prepare the compound in a suitable vehicle. Administer a single dose via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to determine bioavailability. A typical oral dose might be 10 mg/kg, and an IV dose 2 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) into heparinized tubes at multiple time points post-dose. Typical time points might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the imidazole derivative in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • F%: Bioavailability (calculated by comparing AUC from oral vs. IV administration).

Part 2: Efficacy Evaluation in Disease-Specific Models

Once a compound's safety and PK profile are understood, its therapeutic efficacy can be tested in relevant animal models of disease. The choice of model is critical and should recapitulate key aspects of the human condition being studied.

Anticancer Activity: Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[20]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture & Preparation:

    • Culture the selected human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) under sterile conditions.[21]

    • Harvest cells during their logarithmic growth phase. Perform a cell count and assess viability using a method like trypan blue exclusion; viability should be >90%.[22]

    • Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel at the desired concentration (e.g., 5-10 x 10^7 cells/mL).[22] Matrigel can improve tumor take rates.[23]

  • Animal Model: Use immunocompromised mice (e.g., NSG or Nude mice) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension (typically 1-10 million cells) into the right flank of each mouse.[4][22]

  • Tumor Growth & Grouping:

    • Monitor mice for tumor growth. Once tumors become palpable, begin measuring their dimensions 2-3 times per week with digital calipers.[22]

    • Calculate tumor volume using the formula: Volume = (length x width²)/2 .

    • When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the imidazole derivative and vehicle control according to the dosing regimen determined from PK and toxicity studies (e.g., 50 mg/kg, daily, PO for 21 days).

    • Include a positive control group with a standard-of-care chemotherapy agent if available.

  • Monitoring & Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[22]

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a specified volume (e.g., 1500-2000 mm³) or after a fixed treatment duration.[22]

    • At termination, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Analysis CellCulture 1. Cell Culture (Log Phase) Harvest 2. Harvest & Count (>90% Viability) CellCulture->Harvest Resuspend 3. Resuspend Cells (e.g., in Matrigel) Harvest->Resuspend Implant 4. Subcutaneous Injection Resuspend->Implant MonitorTumor 5. Monitor Tumor Growth Implant->MonitorTumor Measure 6. Caliper Measurement (Volume = (L x W²)/2) MonitorTumor->Measure Randomize 7. Randomize Groups (Tumor Volume ~100mm³) Measure->Randomize Dosing 8. Administer Treatment (Test, Vehicle, Positive Control) Randomize->Dosing MonitorEfficacy 9. Monitor Tumor Volume & Body Weight Dosing->MonitorEfficacy Endpoint 10. Study Endpoint MonitorEfficacy->Endpoint Analysis 11. Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a classic, acute, and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents like COX inhibitors.[2][24] The injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[1][2]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g). Fast animals overnight with free access to water.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Test Groups (at least 3 dose levels of the imidazole derivative).[12][25]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).[26]

  • Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (typically oral gavage) 30-60 minutes before inducing inflammation.[25][26][27]

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[26]

  • Measurement of Edema: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[25][26]

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) for each animal at each time point: ΔV = Vt - V₀ .

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 .[26]

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Neuroprotective Activity: Alzheimer's Disease Models

Evaluating compounds for neurodegenerative diseases like Alzheimer's Disease (AD) requires transgenic models that mimic aspects of human pathology, such as amyloid plaque deposition. The 5xFAD mouse model is a widely used example, exhibiting aggressive amyloid pathology and cognitive deficits.[28][29]

Protocol: Efficacy Study in 5xFAD Mouse Model of AD

  • Animal Model: Use 5xFAD transgenic mice and their wild-type (WT) littermates as controls. The age to begin treatment is critical; starting before significant plaque deposition allows for testing of disease-modifying effects. For example, a 4-week treatment might start at 3-4 months of age.[13][30]

  • Drug Administration: Administer the imidazole derivative (e.g., LSL33 at 2 mg/kg), vehicle, or a positive control daily for the study duration (e.g., 4 weeks) via oral gavage.[13]

  • Behavioral Testing: After the treatment period, assess cognitive function using a battery of tests. Behavioral testing is the ultimate readout for cognitive improvement.[5][31]

    • Morris Water Maze (MWM): A test for hippocampal-dependent spatial learning and memory.[5][6][30]

      • Acquisition Phase (4-5 days): Mice learn to find a hidden platform in a pool of opaque water, using spatial cues around the room. Record escape latency (time to find the platform) and path length.[30]

      • Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform used to be is a measure of memory retention.[6]

    • Contextual Fear Conditioning: A test for associative learning and memory.

      • Training: A mouse is placed in a novel chamber and receives a mild foot shock paired with an auditory cue.

      • Testing: The mouse is returned to the same chamber (context) and a different chamber with the same cue. Freezing behavior is measured as an indicator of fear memory.

  • Biomarker Analysis: After behavioral testing, euthanize the animals and collect brain tissue.

    • Histology: Perform immunohistochemistry to quantify amyloid-beta (Aβ) plaque load and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[28]

    • Biochemical Analysis: Use ELISA or Western blot to measure levels of soluble and insoluble Aβ peptides and inflammatory cytokines.

Antifungal Activity: Systemic Candidiasis Model

To test antifungal imidazole derivatives, a model of systemic infection is required. The murine model of disseminated candidiasis mirrors the condition in humans and is a standard for evaluating drug efficacy.[9][32]

Protocol: Systemic Candidiasis Efficacy Study in Mice

  • Inoculum Preparation: Culture Candida albicans on a suitable medium like Sabouraud Dextrose Agar. Harvest and wash the cells, and suspend them in sterile saline at the desired concentration (e.g., 1 x 10⁵ CFU/mL).

  • Animal Model & Immunosuppression: Use BALB/c or C57BL/6 mice. To establish a robust infection, immunosuppression is often required. This can be achieved by administering cyclophosphamide (e.g., 200 mg/kg, IP) three days prior to infection.[33]

  • Infection: Inject 0.1 mL of the C. albicans suspension (e.g., 10⁴ yeasts/mouse) intravenously (IV) via the tail vein. This route leads to systemic candidiasis with the kidneys as the primary target organs.[9][33]

  • Treatment: Begin treatment with the imidazole derivative, vehicle control, and a positive control (e.g., fluconazole) at a specified time post-infection (e.g., 2 hours). Administer daily for the duration of the study (e.g., 7 days).

  • Endpoints:

    • Survival: Monitor animals daily and record mortality. The primary endpoint is often an increase in the survival rate of treated animals compared to controls.[34]

    • Fungal Burden: At the end of the study (or at specific time points), euthanize a subset of animals. Aseptically remove organs (especially kidneys), homogenize them, and perform serial dilutions for plating on agar to determine the colony-forming units (CFU) per gram of tissue. A reduction in fungal burden is a key measure of efficacy.

Conclusion: An Integrated Approach to In Vivo Evaluation

The successful preclinical development of an imidazole derivative relies on a logical, stepwise progression from foundational safety and pharmacokinetic profiling to robust efficacy testing in well-characterized disease models. The protocols outlined here provide a framework for these investigations. It is imperative that all in vivo research adheres to strict ethical guidelines for animal welfare and is conducted with scientific rigor to ensure the data generated is reliable, reproducible, and translatable. By integrating these detailed methodologies, researchers can confidently advance promising imidazole-based therapeutic candidates toward clinical evaluation.

References

  • Arnab, O., & Arancio, O. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical Pharmacology, 88(4), 450-467.
  • Charles River Laboratories. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).
  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
  • Slideshare. (2017). OECD Guideline For Acute oral toxicity (TG 423).
  • Sierksma, A., van den Hove, D. L. A., & D'Hooge, R. (2017). Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer's Disease. Frontiers in Aging Neuroscience, 9, 356.
  • PubMed. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical Pharmacology, 88(4), 450-467.
  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice.
  • OECD. (n.d.). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.
  • OECD. (n.d.). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.
  • Orsini, J. A., & Arancio, O. (2014). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. Biochemical Pharmacology, 88(4), 450-467.
  • Ulbrich, B., & Palmer, A. K. (1998). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. Human & Experimental Toxicology, 17(4), 206-211.
  • Benyi, Z., et al. (2015). Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy. PLoS ONE, 10(11), e0141885.
  • Regulations.gov. (n.d.). 1. Summary subacute toxicity study (OECD 407) in Rats for RCX 09-420.
  • YouTube. (2023). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Jensen, M. M., et al. (2012). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Experimental & Clinical Cancer Research, 31, 91.
  • Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study.
  • Jensen, M. M., et al. (2011). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging, 11, 16.
  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Jensen, M. M., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE, 19(7), e0305809.
  • ResearchGate. (n.d.). Effect of imidazolone compounds on carrageenan-induced rat paw edema....
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Buscató, E., et al. (2022). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceuticals, 15(11), 1367.
  • Wilson, W. D., et al. (2012). Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. Journal of Medicinal Chemistry, 55(17), 7504-7512.
  • Wang, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2996.
  • PubMed. (2021). A Mouse Model of Candidiasis. Methods in Molecular Biology, 2321, 63-74.
  • ResearchGate. (2023). In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans.
  • Salehi, B., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 321-325.
  • Georgiev, A. A., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Medica, 44(2), 21-26.
  • Solis, N. V., & Filler, S. G. (2012). Animal Models for Candidiasis. Current Protocols in Immunology, Chapter 19, Unit 19.6.
  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Jonuškienė, I., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867.
  • Bär, E., et al. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Cellular and Infection Microbiology, 11, 644268.
  • Segal, E., & Elad, D. (2021). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 7(6), 427.
  • Guarro, J., et al. (1993). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. Arzneimittelforschung, 43(7), 793-797.
  • Graybill, J. R., & Drutz, D. J. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738.
  • ResearchGate. (n.d.). The murine model of systemic candidiasis.
  • Odds, F. C., et al. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Journal of Antimicrobial Chemotherapy, 6(1), 97-104.
  • ResearchGate. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study.
  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • de Souza, L. J., et al. (2012). Systemic changes following carrageenan-induced paw inflammation in rats. Journal of Inflammation, 9(1), 34.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Forner, S., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. bioRxiv.
  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.

Sources

Topic: Preparation and Handling of Stock Solutions of 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 4-Phenyl-1H-imidazol-2-amine hemisulfate. This compound belongs to the 2-aminoimidazole class of heterocyclic molecules, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.[1][2] Given the importance of this structural motif in drug discovery and biological screening, establishing reproducible and reliable protocols for solution preparation is paramount to ensuring the validity of experimental results. This note details the essential physicochemical properties of the compound, outlines critical safety precautions, provides step-by-step protocols for preparing solutions in both organic and aqueous vehicles, and offers best practices for quality control and long-term storage.

Compound Information and Physicochemical Properties

4-Phenyl-1H-imidazol-2-amine and its derivatives are foundational components in the synthesis of various biologically active agents. The hemisulfate salt form is often used to improve the solubility and handling characteristics of the parent amine. Accurate solution preparation begins with a thorough understanding of the compound's properties.

PropertyValueSource
Chemical Name This compound-
CAS Number 160072-56-0[3]
Molecular Formula (C₉H₉N₃)₂·H₂SO₄[4]
Molecular Weight 416.46 g/mol Calculated
Appearance White to pale yellow solid/powder[5][6]
Solubility Soluble in DMSO. Aqueous solubility should be empirically determined. Limited solubility in water but potential solubility in alcohols for related compounds.[1][2][7][8]-
Stability Stable under normal conditions.[9] Store protected from light and air to prevent potential oxidation.[7]-

Critical Safety and Handling Precautions

Compounds of the imidazole class require careful handling. Based on safety data for structurally related molecules, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Inspect gloves before use.[9]

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust particles. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Hazard Profile: this compound should be treated as a hazardous substance. Related compounds are harmful if swallowed or in contact with skin, can cause serious eye and skin irritation or burns, and may pose reproductive health risks.[5][11]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.

Materials and Equipment

Chemicals & Reagents:

  • This compound (MW: 416.46 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile deionized water or buffer of choice (e.g., PBS, pH 7.4)

  • Ethanol, 200 proof (optional solvent)

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Spatula and weighing paper/boats

  • Class A volumetric flasks (e.g., 5, 10, 25 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Magnetic stirrer and stir bars

  • Syringe filters (0.22 µm, PTFE for organic, PES or PVDF for aqueous)

  • Sterile conical tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE)

Protocol for Stock Solution Preparation

This section provides two distinct, detailed protocols for preparing a 10 mM stock solution, a common starting concentration for many cell-based assays and screening experiments.

Foundational Calculation

The fundamental equation for calculating the required mass of the compound is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Example for 10 mL of a 10 mM stock solution:

    • Mass (g) = (0.010 mol/L) × (0.010 L) × (416.46 g/mol )

    • Mass (g) = 0.0041646 g = 4.16 mg

Protocol 1: Preparation in an Organic Solvent (DMSO)

DMSO is a common choice for dissolving organic molecules due to its high solvating power.

  • Weighing: In a chemical fume hood, accurately weigh 4.16 mg of this compound using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. The use of ~80% of the final volume allows for effective mixing before the final volume adjustment.[12]

  • Solubilization: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, place the flask in a bath sonicator for 5-10 minute intervals. Sonication is preferred over heating as it imparts energy to break crystal lattice structures with a lower risk of thermal degradation.

  • Final Volume Adjustment (QS): Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Sterilization & Aliquoting: For biological applications, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile conical tube. Dispense the solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation in an Aqueous Buffer (e.g., PBS, pH 7.4)

Preparing solutions in aqueous buffers is often necessary for direct application in biological assays, but solubility can be a limiting factor.

  • Weighing & Transfer: Following the procedure in Protocol 1, weigh 4.16 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add ~8 mL of the desired sterile aqueous buffer (e.g., 1x PBS, pH 7.4).

  • Solubilization: Cap and vortex the flask vigorously. Use a bath sonicator as the primary method to aid dissolution. Gentle warming (e.g., to 37°C) can be attempted cautiously if sonication is insufficient, but monitor closely for any signs of precipitation or color change that could indicate degradation. Note: The hemisulfate salt is acidic and may alter the pH of unbuffered or weakly buffered solutions.

  • pH Adjustment (Optional but Recommended): After initial dissolution, check the pH of the solution. If it has shifted significantly, it may be necessary to adjust it back to the target pH using dilute NaOH or HCl. This step is critical as both compound solubility and stability can be pH-dependent.

  • Final Volume Adjustment (QS): Once a clear solution is obtained and at room temperature, bring the volume to the 10 mL mark with the aqueous buffer.

  • Homogenization & Sterilization: Invert the flask 15-20 times to mix. Sterilize the final solution by passing it through a 0.22 µm PES or PVDF syringe filter.

  • Aliquoting & Labeling: Dispense into sterile, single-use aliquots and label appropriately.

Quality Control and Validation

To ensure the integrity of your experiments, the following self-validating checks should be performed:

  • Visual Inspection: The final solution should be clear and free of any visible particulates. If particulates are present after filtration, it may indicate that the compound has exceeded its solubility limit at that concentration.

  • pH Measurement: For aqueous solutions, confirm that the final pH is within the desired range for your experiment.

  • Concentration Verification (Optional): If an extinction coefficient is known or can be determined, the concentration of the stock solution can be verified using UV-Vis spectrophotometry according to the Beer-Lambert law. This provides the highest level of confidence in the prepared stock.

Storage and Stability

Proper storage is crucial to maintain the potency and integrity of the compound and its solutions.

  • Solid Compound: Store the solid this compound tightly sealed in its original container, protected from light, in a cool, dry place. A desiccator is recommended.

  • Stock Solutions:

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Crucially, avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is the most effective strategy to prevent degradation from temperature cycling.

Workflow Visualization

The following diagram illustrates the generalized workflow for preparing a validated stock solution of this compound.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase calc 1. Calculate Mass (Concentration, Volume, MW) weigh 2. Weigh Solid (Fume Hood, Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~80% Solvent (DMSO or Buffer) transfer->add_solvent dissolve 5. Dissolve Completely (Vortex, Sonicate) add_solvent->dissolve qs 6. QS to Final Volume (Meniscus at Mark) dissolve->qs mix 7. Homogenize (Invert 15-20x) qs->mix filter 8. Filter-Sterilize (0.22 µm Syringe Filter) mix->filter qc_check 9. Quality Control (Visual, pH Check) filter->qc_check qc_check->dissolve If Particulates (Re-evaluate Solubility) aliquot 10. Aliquot (Single-Use Volumes) qc_check->aliquot store 11. Store (-20°C / -80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing stock solutions.

References

  • Benchling (2015). Ammonium Sulfate Stock Preparation - Protocols.
  • ScienceMadness Discussion Board (2005). The verdict on making sulfate salts from amines without getting red goo.
  • Periodic Table of the Elements (n.d.). Preparation of (NH4)2SO4 solution.
  • ChemBK (n.d.). 4-phenyl-1H-Imidazol-2-amine.
  • National Institutes of Health (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles.
  • ResearchGate (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • ResearchGate (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • ChemBK (2024). 1H-Imidazol-4-amine, 1-phenyl-.
  • ResearchGate (n.d.). Solubility of imidazole derivatives.
  • National Institutes of Health (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.
  • Home Sunshine Pharma (n.d.). (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine.
  • PubMed Central (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
  • National Institutes of Health (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.
  • Longdom Publishing (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.

Sources

Application Note: A Scalable and Optimized Three-Step Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, an important intermediate in pharmaceutical development. The described methodology is based on a practical three-step sequence: (1) cyclization of α-bromoacetophenone and acetylguanidine, (2) hydrolysis of the resulting acetamidoimidazole, and (3) N-methylation of the 2-aminoimidazole core. This protocol has been optimized for large-scale production, demonstrating reproducibility at a 100-gram scale with a total yield of 27.4%.[1] We will detail the experimental procedures, explain the chemical rationale behind key process parameters, and discuss potential side reactions and optimization strategies to ensure high purity and yield.

Introduction: The Importance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds.[1] These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-cancer properties.[1] The target molecule, 1-methyl-4-phenyl-1H-imidazol-2-amine, serves as a crucial building block for more complex pharmaceutical agents.

While several methods exist for synthesizing 2-aminoimidazoles, many are not suitable for industrial-scale manufacturing due to high costs, low yields, or the formation of significant by-products.[2] The conversion of α-haloketones with guanidine, for example, is often plagued by side reactions.[2] The protocol detailed herein provides a robust and cost-effective alternative, optimized for scalability and reproducibility.[1]

Overview of the Synthetic Strategy

The synthesis is performed in three distinct stages, starting from commercially available reagents. This linear approach allows for the isolation and purification of intermediates, ensuring the final product meets stringent quality requirements.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Methylation A α-Bromoacetophenone + Acetylguanidine B N-(4-phenyl-1H-imidazol -2-yl)acetamide (5) A->B  DMF, <30°C C Intermediate (5) D 4-phenyl-1H-imidazol -2-amine (6) C->D  6 M HCl, 80°C E Intermediate (6) F 1-methyl-4-phenyl-1H -imidazol-2-amine (1) E->F  NaH, CH3I, DMF

Figure 1: High-level workflow for the three-step synthesis of the target compound.

Causality Behind the Chosen Route:

  • Step 1 (Cyclization): The use of acetylguanidine instead of guanidine hydrochloride is a critical choice. It mitigates the formation of by-products that often arise from the self-condensation of α-haloketones or reactions sensitive to pH.[2] Controlling the temperature below 30°C during the dropwise addition of 2-bromo-1-phenylethan-1-one is crucial to prevent exothermic reactions and the formation of an imidazo[1,2-a]imidazole by-product.[2]

  • Step 2 (Hydrolysis): A strong acidic hydrolysis using hydrochloric acid efficiently removes the acetyl protecting group from the 2-amino position, yielding the core imidazole structure.

  • Step 3 (N-Methylation): The final step involves a standard N-methylation. The selection of a strong base like sodium hydride (NaH) ensures complete deprotonation of the imidazole nitrogen, facilitating a clean and efficient reaction with the methylating agent (methyl iodide).

Detailed Synthesis Protocol

This protocol is adapted from a validated large-scale synthesis.[1][2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (5)

G start reagents Acetylguanidine α-Bromoacetophenone start->reagents reaction Cyclization Reaction reagents->reaction solvent DMF solvent->reaction conditions < 30°C 4h dropwise addition conditions->reaction product N-(4-phenyl-1H-imidazol -2-yl)acetamide reaction->product

Figure 2: Experimental workflow for the cyclization step.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Acetylguanidine 101.11 100.0 g 1.0
2-bromo-1-phenylethan-1-one 199.04 100.0 g 0.5

| Dimethylformamide (DMF) | 73.09 | 500 mL | - |

Procedure:

  • Equip a 1 L three-necked flask with a mechanical stirrer and a dropping funnel.

  • Add acetylguanidine (100.0 g, 1.0 mol) and DMF (400 mL) to the flask.

  • Cool the mixture using a cold-water bath.

  • Dissolve 2-bromo-1-phenylethan-1-one (100.0 g, 0.5 mol) in DMF (100 mL) and add it to the dropping funnel.

  • Add the solution dropwise to the stirred reaction mixture over 4 hours, ensuring the internal temperature is maintained below 30°C.[2]

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (2 L).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(4-phenyl-1H-imidazol-2-yl)acetamide (5) as a solid.

Step 2: Synthesis of 4-phenyl-1H-imidazol-2-amine (6)

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
N-(4-phenyl-1H-imidazol-2-yl)acetamide (5) 201.23 120.0 g 0.6
6 M Hydrochloric Acid (HCl) 36.46 1.2 L -
12 M Sodium Hydroxide (NaOH) 40.00 As needed -

| Ethyl Acetate | 88.11 | 6 L | - |

Procedure:

  • Add the crude N-(4-phenyl-1H-imidazol-2-yl)acetamide (5) (120.0 g, 0.6 mol) and 6 M HCl (1.2 L) to a 2 L three-necked flask.

  • Heat the mixture to 80°C and maintain for 3 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 13 by slowly adding 12 M NaOH solution while cooling the flask in an ice bath.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 2 L).[1]

  • Combine the organic layers, wash with water (2 x 2 L), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • The resulting yellow solid is 4-phenyl-1H-imidazol-2-amine (6).[1] Yield: 158 g (96% from theoretical based on 0.63 mol scale).[1]

Step 3: Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine (1)

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
4-phenyl-1H-imidazol-2-amine (6) 159.19 100.0 g 0.63
Sodium Hydride (NaH, 60% dispersion in oil) 24.00 30.2 g 0.76
Methyl Iodide (CH₃I) 141.94 98.4 g (43.2 mL) 0.69
Dimethylformamide (DMF) 73.09 1 L -

| Ethanol | 46.07 | 200 mL | - |

Procedure:

  • To a 2 L three-necked flask, add 4-phenyl-1H-imidazol-2-amine (6) (100 g, 0.63 mol) and DMF (1 L).[2]

  • Cool the mixture to 0°C in an ice-salt bath.

  • Carefully add sodium hydride (30.2 g, 0.76 mol, 60% dispersion) portion-wise, maintaining the temperature below 5°C. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere if possible.

  • Stir the mixture at 0°C for 1 hour.

  • Slowly add methyl iodide (98.4 g, 0.69 mol) dropwise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by carefully adding ice water (1 L).

  • Extract the mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with water (3 x 1 L) and brine (1 L), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under vacuum to obtain the crude product (approx. 120 g).[2]

  • Recrystallize the crude product from ethanol (200 mL) to yield 1-methyl-4-phenyl-1H-imidazol-2-amine (1) as a pink solid.[2]

Data Summary and Results

StepProductStarting Material (moles)Yield (g)Yield (%)Purity (HPLC)Melting Point (°C)
1N-(4-phenyl-1H-imidazol-2-yl)acetamide (5)0.5~120 (crude)~99%--
24-phenyl-1H-imidazol-2-amine (6)0.6315896%-164-165
31-methyl-4-phenyl-1H-imidazol-2-amine (1)0.6351.847.5%>98%218-220
Overall - - - 27.4% - -

Data compiled from the scale-up experiment reported in the source literature.[1][2]

Characterization

The identity and purity of the final product and intermediates were confirmed using standard analytical techniques as reported in the reference literature.[2]

  • Mass Spectrometry (ESI-MS):

    • Compound 6: m/z 160.0 [M + H]⁺

    • Compound 1: m/z 174.0 [M + H]⁺

  • ¹H NMR (600 MHz, DMSO-d₆): The proton NMR spectra for both the intermediate (6) and the final product (1) show characteristic peaks corresponding to their structures. For product 1, key signals include a singlet at 3.35 ppm (3H) for the methyl group and aromatic protons between 7.03-7.59 ppm.[2]

  • ¹³C NMR (150 MHz, DMSO-d₆): The carbon spectrum for product 1 confirms the presence of 8 distinct carbon environments, including the methyl carbon at 31.63 ppm.[2]

Conclusion

This application note outlines a validated and scalable three-step synthesis for 1-methyl-4-phenyl-1H-imidazol-2-amine. By carefully controlling reaction conditions, particularly temperature, and using acetylguanidine as the guanidine source, the process minimizes by-product formation and achieves a good overall yield of 27.4% on a 100-gram scale.[1] This robust protocol is well-suited for researchers and drug development professionals requiring large quantities of this valuable pharmaceutical intermediate.

References

  • Wang, J., Chen, Z., Wu, Y., & Zhang, F. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608–610. [Link]
  • PrepChem (2023). Synthesis of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole. [Link]
  • Connect Journals (2015). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry. [Link]
  • Wang, J., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.

Sources

Application of 4-Phenyl-1H-imidazol-2-amine in Antimicrobial Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 2-Aminoimidazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, the 2-aminoimidazole (2-AI) moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antibiofilm properties. The compound 4-Phenyl-1H-imidazol-2-amine serves as a fundamental example of this class, combining the bioactive 2-AI core with a phenyl substituent that allows for further structural modifications to modulate activity and specificity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Phenyl-1H-imidazol-2-amine and its analogs in antimicrobial studies. We will delve into the rationale behind experimental designs, provide detailed, field-proven protocols for assessing antimicrobial efficacy, and discuss the interpretation of results in the context of drug discovery.

Scientific Foundation: Why 4-Phenyl-1H-imidazol-2-amine?

The imidazole ring is a cornerstone of many biological molecules, including the amino acid histidine and purines. Its synthetic derivatives have found widespread use in medicine. The 2-aminoimidazole scaffold, in particular, is a recurring motif in marine natural products with potent antimicrobial and antibiofilm activities.

The proposed antimicrobial mechanisms for 2-AI derivatives are often multifaceted. A primary mode of action for many imidazole-containing compounds, particularly in fungi, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and, ultimately, cell death[1][2]. In bacteria, 2-AI derivatives have been shown to disrupt biofilms, which are structured communities of bacteria that exhibit high levels of antibiotic resistance. This anti-biofilm activity can re-sensitize resistant bacteria to conventional antibiotics, highlighting the potential of 2-AIs as adjuvant therapies. While the precise mechanism for 4-Phenyl-1H-imidazol-2-amine is a subject of ongoing research, its structural similarity to other bioactive 2-AIs suggests it may share these valuable properties.

Synthesis of 4-Phenyl-1H-imidazol-2-amine and its Derivatives

A robust and reproducible synthesis protocol is the foundation of any chemical biology investigation. 4-Phenyl-1H-imidazol-2-amine and its derivatives can be synthesized through various established routes. One common and effective method involves the cyclization of an α-haloketone with a guanidine salt.

Illustrative Synthetic Pathway

synthesis reagent1 α-Bromoacetophenone intermediate Cyclization & Tautomerization reagent1->intermediate reagent2 Guanidine Hydrochloride reagent2->intermediate product 4-Phenyl-1H-imidazol-2-amine intermediate->product Base (e.g., NaOEt) Ethanol, Reflux

Caption: General synthesis of 4-Phenyl-1H-imidazol-2-amine.

Protocol: Synthesis of 4-Phenyl-1H-imidazol-2-amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.

  • Addition of α-Haloketone: Add α-bromoacetophenone (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of hot water and neutralize with a suitable acid (e.g., acetic acid). The product will precipitate upon cooling. Filter the solid, wash with cold water, and dry under vacuum to yield 4-Phenyl-1H-imidazol-2-amine.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of 4-Phenyl-1H-imidazol-2-amine is crucial. The following protocols are standard and robust methods for determining the compound's spectrum of activity and potency.

Workflow for Antimicrobial Susceptibility Testing

workflow start Prepare Stock Solution of 4-Phenyl-1H-imidazol-2-amine mic Determine Minimum Inhibitory Concentration (MIC) start->mic cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) start->cytotoxicity mbc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc time_kill Time-Kill Kinetic Assay mic->time_kill biofilm Anti-Biofilm Activity Assay mic->biofilm end Data Analysis & Interpretation mbc->end time_kill->end biofilm->end cytotoxicity->end

Caption: Experimental workflow for antimicrobial evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • 4-Phenyl-1H-imidazol-2-amine stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control (broth + inoculum), negative control (broth only), and solvent control (broth + inoculum + DMSO)

Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of the antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate of killing.

Procedure:

  • Preparation: In sterile tubes, prepare cultures of the test microorganism in broth containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate on agar to determine the viable cell count (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is considered bactericidal.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of the compound to inhibit biofilm formation.

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of standardized microbial suspension to each well. Add 100 µL of the compound at various concentrations. Include appropriate controls.

  • Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization: Wash the wells again with PBS and allow them to air dry. Solubilize the stained biofilm with 200 µL of 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Data Presentation and Interpretation

Clear and concise presentation of data is paramount. The following tables illustrate how to summarize the findings from the antimicrobial assays. The data presented here is hypothetical and for illustrative purposes.

Table 1: Antimicrobial Spectrum of 4-Phenyl-1H-imidazol-2-amine

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364>128
Candida albicansATCC 90028816

Interpretation: The hypothetical data suggests that 4-Phenyl-1H-imidazol-2-amine exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The lower MIC and MBC/MFC values against C. albicans and S. aureus indicate higher potency against these organisms.

Table 2: Time-Kill Kinetics of 4-Phenyl-1H-imidazol-2-amine against S. aureus

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.75.7
26.55.55.24.8
47.85.24.53.9
88.94.83.8<2.0
249.24.5<2.0<2.0

Interpretation: The time-kill data indicates a concentration-dependent bactericidal effect against S. aureus. At 4x MIC, a >3-log₁₀ reduction in viable cells is observed within 8 hours.

Safety and Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compound is selective for microbial cells over host cells.

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of 4-Phenyl-1H-imidazol-2-amine and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.

Conclusion and Future Directions

4-Phenyl-1H-imidazol-2-amine represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Future research should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and conducting in vivo efficacy and safety studies. The multifaceted potential of 2-aminoimidazoles, particularly their ability to combat biofilms, positions them as a valuable class of compounds in the ongoing fight against infectious diseases.

References

  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • Al-Janabi, A. A. H. S. (2019). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12). [Link]
  • Makra, N., et al. (2022). A cytotoxic survey on 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. [Link]
  • Pinga, E., et al. (2014). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles. PLoS ONE, 9(10), e111248. [Link]
  • Reddy, V. M., & Reddy, K. R. (2010). Synthesis and antimicrobial activity of some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines. Chemical & Pharmaceutical Bulletin, 58(7), 953–956. [Link]
  • Sharma, D., & Narasimhan, B. (2014). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives.
  • Shinde, P. V., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.
  • Wang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

Sources

Application Notes & Protocols for the Synthesis of 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The 2-Aminoimidazole Scaffold – A Privileged Structure in Modern Chemistry

The 2-aminoimidazole (2-AI) moiety is a cornerstone heterocyclic structure, recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a wide array of biologically active molecules, particularly marine alkaloids like oroidin and hymenidin, which exhibit potent antimicrobial and antibiofilm activities.[2] The versatility of the 2-AI core arises from its unique electronic properties and its ability to act as a bioisostere for guanidine groups, enabling it to participate in crucial hydrogen bonding interactions with biological targets.[2][3] This has led to the development of 2-AI derivatives as inhibitors of enzymes, modulators of protein-protein interactions, and agents targeting diseases ranging from bacterial infections to cancer.[2][3][4]

This technical guide provides an in-depth overview of the most reliable and versatile synthetic strategies for constructing the 2-aminoimidazole core, with a focus on explaining the mechanistic rationale behind the procedural steps. We will present a detailed, field-proven protocol for the classic condensation reaction, discuss critical parameters for success, and outline standard procedures for purification and characterization, ensuring the synthesis of high-purity 2-AI derivatives for research and drug development.

Core Synthetic Strategies: A Comparative Overview

The construction of the 2-aminoimidazole ring can be approached through several synthetic routes. The choice of method is typically dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance of functional groups.

  • Condensation of α-Haloketones with Guanidine: This is arguably the most traditional, robust, and widely adopted method for synthesizing a diverse range of 2-aminoimidazoles.[1] It involves the reaction of a readily available α-haloketone with guanidine or a substituted guanidine derivative. The reaction is typically straightforward and proceeds through a well-understood mechanism, making it highly reliable for generating libraries of analogues.[5]

  • Solid-Phase Synthesis: For high-throughput screening and the generation of large compound libraries, solid-phase organic synthesis (SPOS) offers a streamlined and efficient alternative.[3][6] By anchoring one of the reactants to a solid support (resin), excess reagents and by-products can be easily washed away, simplifying purification. This methodology is particularly powerful for creating diverse libraries by systematically varying the building blocks at different positions of the 2-AI scaffold.[6][7]

  • Modern Catalytic Methods: More recent advancements include metal-catalyzed reactions, such as Palladium-catalyzed carboamination of N-propargyl guanidines.[4] These methods offer novel disconnection approaches and can provide access to substitution patterns that are difficult to achieve via classical condensation routes. They often involve the formation of both a C-N and a C-C bond in a single annulation step, showcasing high atom economy.[4]

  • Bredereck Synthesis: The Bredereck imidazole synthesis is another classic method that can be adapted for 2-AI derivatives. It typically involves the reaction of an α-hydroxyketone or α-haloketone with formamide at high temperatures.[8] While effective, the harsh conditions can limit its applicability for sensitive substrates.

This guide will focus on the first and most fundamental approach: the condensation of α-haloketones with guanidine, providing a detailed protocol that can be readily implemented in a standard organic chemistry laboratory.

Mechanistic Insight: The Guanidine-α-Haloketone Condensation

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The formation of the 2-aminoimidazole ring from guanidine and an α-haloketone is a tandem process involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

// Edges between subgraphs Intermediate1 -> Intermediate2 [style=invis]; // Helper for layout Intermediate2 -> Product [style=invis]; // Helper for layout }

Caption: Reaction mechanism workflow for 2-AI synthesis.

  • Alkylation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of guanidine on the electrophilic α-carbon of the haloketone. This displaces the halide (X=Cl, Br, I), forming an S_N2 reaction product, an alkylated guanidinium salt.

  • Cyclization: Under basic conditions or upon heating, a proton is removed from one of the other guanidine nitrogens, creating a more potent nucleophile. This nitrogen then attacks the electrophilic carbonyl carbon of the ketone moiety in an intramolecular fashion.[5][9][10] This addition-cyclization step forms a five-membered ring, a cyclic hemiaminal intermediate (an imidazolidine derivative).

  • Dehydration: The final step is the elimination of a molecule of water (dehydration) from the hemiaminal intermediate. This acid or base-catalyzed step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminoimidazole final product.

The efficiency of this process is predicated on the careful control of reaction conditions to favor the desired cyclization pathway over potential side reactions, such as the formation of 2-aminopyrimidines.[5]

Detailed Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine

This protocol details a representative synthesis using 2-bromo-1,2-diphenylethan-1-one (an α-bromoketone) and guanidine hydrochloride. A greener approach using a deep eutectic solvent (DES) is highlighted for its efficiency and reduced environmental impact.[1][11]

Materials & Reagents:

  • 2-Bromo-1,2-diphenylethan-1-one (1.0 equiv.)

  • Guanidine hydrochloride (1.5 equiv.)

  • Choline chloride (2.0 equiv.)

  • Urea (4.0 equiv.)

  • Ethyl acetate (AcOEt)

  • Deionized Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • In a clean, dry round-bottom flask, combine choline chloride (2.0 equiv.) and urea (4.0 equiv.).

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. This is your reaction medium.

  • Reaction Setup:

    • To the pre-formed DES, add 2-bromo-1,2-diphenylethan-1-one (1.0 equiv.) and guanidine hydrochloride (1.5 equiv.).

    • Fit the flask with a condenser and stir the reaction mixture vigorously.

    • Maintain the reaction temperature at 80-90 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 7:3 v/v). Spot the starting material and the reaction mixture.

    • The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting α-bromoketone.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water (~5 mL per mmol of starting ketone) to the flask. This will dissolve the DES.

    • Transfer the resulting aqueous suspension to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Effective purification is critical to isolate the desired 2-AI derivative from any unreacted starting materials or by-products.[12]

Purification Protocol (Flash Column Chromatography):

  • Column Preparation: Pack a flash chromatography column with silica gel, using a suitable solvent system (e.g., petroleum ether/ethyl acetate) as the slurry solvent.[11][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether/ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity. For example, start with 20:80 and gradually move to 40:60 petroleum ether/AcOEt.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminoimidazole derivative as a solid.

Characterization:

The identity and purity of the final compound must be confirmed through spectroscopic methods.

Technique Purpose Expected Observations for 4,5-Diphenyl-1H-imidazol-2-amine
¹H NMR Confirms the proton environment of the molecule.Aromatic protons (phenyl groups) will appear in the δ 7.0-8.0 ppm region. The imidazole C-H proton and the -NH₂ protons will also be present, with the latter being exchangeable with D₂O.[11][13]
¹³C NMR Confirms the carbon skeleton of the molecule.Aromatic carbons will appear in the δ 110-140 ppm range. The C=N carbon of the imidazole ring (C2) will be distinct, typically appearing downfield (>145 ppm).[11]
Mass Spectrometry (MS) Determines the molecular weight of the compound.The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the product (C₁₅H₁₃N₃, MW = 235.28 g/mol ).[11]
FT-IR Identifies key functional groups.Characteristic peaks for N-H stretching (amine group, ~3400-3200 cm⁻¹), C=N stretching (~1620 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹) should be observed.[11]

Self-Validation and Trustworthiness

The protocol's integrity is ensured by a multi-point validation system:

  • Chromatographic Purity: A single spot on TLC plates in multiple solvent systems and a single peak in HPLC analysis indicate high purity.

  • Spectroscopic Consistency: All characterization data (NMR, MS, IR) must be internally consistent and match the expected structure of the target 2-aminoimidazole derivative.[11][13]

  • Reproducibility: The protocol should yield consistent results (yield and purity) upon repetition under identical conditions.

By adhering to this rigorous synthesis, purification, and characterization workflow, researchers can confidently produce high-quality 2-aminoimidazole derivatives for subsequent biological and medicinal chemistry applications.

References

  • Bredereck-Synthese - Wikipedia.
  • (PDF) 2-Aminoimidazoles - ResearchGate.
  • 2-Aminoimidazoles in Medicinal Chemistry | Request PDF - ResearchGate.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH.
  • Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra - Bar-Ilan University.
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - RSC Publishing.
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC.
  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets - Thomas Hermann.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PubMed Central.
  • Chemical structures of guanidine derivatives and dicarbonyl compounds. - ResearchGate.
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing.
  • A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed.
  • Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole - MDPI.
  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher.
  • Cyclization reaction between alkynones and guanidine - ResearchGate.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
  • Synthesis and Characterization of Some New Aminoimidazoles.
  • (PDF) DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines - ResearchGate.
  • [Reaction of guanidines with alpha-diketones. IV. The reactivity of guanidine, monosubstituted guanidines, and biguanides and the fluorometric determination of guanidine with 9,10-phenanthraquinone as a fluorescence reagent (author's transl)] - PubMed.
  • Discovery and Characterization of 2-aminobenzimidazole Derivatives as Selective NOD1 Inhibitors - PubMed.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.
  • Synthetic Access to Aromatic α-Haloketones - MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and overcome common challenges. Our goal is to provide you with the expertise and practical insights needed to achieve higher yields and purity in your reactions.

Core Synthesis Protocol: Debus-Radziszewski Imidazole Synthesis

The most common and adaptable route for synthesizing 4-Phenyl-1H-imidazol-2-amine is a variation of the Debus-Radziszewski imidazole synthesis. This involves the condensation of an α-haloketone with a guanidine derivative. To improve yields and minimize side products, using a protected guanidine, such as acetylguanidine, followed by deprotection is a widely adopted strategy.[1]

Experimental Protocol: Two-Step Synthesis via Acetylguanidine

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide

  • To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add acetylguanidine (2.0 equivalents) and dimethylformamide (DMF).

  • Cool the mixture in a cold-water bath.

  • Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 equivalent) in DMF dropwise over 4 hours, ensuring the temperature remains below 30 °C.[1] A significant exotherm may occur, so controlled addition is critical to prevent side reactions.[2]

  • After the addition is complete, continue stirring at room temperature for an additional 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., DCM:MeOH = 20:1).

  • Upon completion, a white solid will precipitate. Filter the solid and wash it with a suitable solvent like ethyl acetate.

  • The crude product can be purified by recrystallization.

Step 2: Hydrolysis to 4-Phenyl-1H-imidazol-2-amine

  • Suspend the N-(4-phenyl-1H-imidazol-2-yl)acetamide from Step 1 in a 6 M solution of hydrochloric acid.

  • Heat the mixture to 80 °C and maintain this temperature for 3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 13 using a 12 M sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Phenyl-1H-imidazol-2-amine.

Problem 1: Low Yield of the Desired Product

Q: My overall yield for the two-step synthesis is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors, often related to side reactions or incomplete conversion.

Possible Causes & Solutions:

  • Side Reaction with Acetylguanidine: A common side reaction involves one molecule of acetylguanidine reacting with two molecules of α-bromoacetophenone, leading to the formation of 2,6-diphenyl-1H-imidazo[1,2-a]imidazole as a byproduct.[1][2]

    • Solution: Carefully control the stoichiometry. While using an excess of acetylguanidine (2 equivalents) can help, the dropwise addition of the α-bromoacetophenone solution is crucial to maintain a higher concentration of the guanidine derivative relative to the ketone at any given time.[2]

  • Exothermic Reaction: An uncontrolled increase in temperature during the addition of α-bromoacetophenone can promote side reactions.

    • Solution: Maintain a low reaction temperature (below 30 °C) using a cold-water or ice bath during the addition.[1]

  • Incomplete Hydrolysis: The hydrolysis of the acetyl group may not go to completion.

    • Solution: Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 80 °C) and for an adequate duration. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • pH Sensitivity: The initial condensation reaction can be sensitive to pH.

    • Solution: While this specific protocol does not require strict pH control, in other variations of the imidazole synthesis, maintaining the correct pH is critical to prevent self-condensation of the α-aminocarbonyl compounds.[1]

Problem 2: Formation of Significant Impurities

Q: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely impurities and how can I minimize their formation?

A: The primary impurity is often the imidazo[1,2-a]imidazole byproduct. However, other impurities can also arise.

Possible Impurities & Prevention Strategies:

  • 2,6-diphenyl-1H-imidazo[1,2-a]imidazole: As mentioned, this is a common byproduct.

    • Prevention: Slow, controlled addition of the α-bromoacetophenone and maintaining a low reaction temperature are key.[1][2]

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.

    • Prevention: Ensure the reaction is stirred for the recommended time and monitor for completion by TLC before workup.

  • Pyrazines: Self-condensation of α-aminoaldehydes or ketones can lead to the formation of symmetrical pyrazines, though this is less common with the use of α-haloketones.[1]

    • Prevention: The current protocol using an α-haloketone is designed to avoid this side reaction.

Purification Strategy:

If impurities are still present, column chromatography on silica gel can be employed for purification. A solvent system such as ethyl acetate can be effective for separating the desired product from byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use guanidine hydrochloride directly instead of acetylguanidine?

A1: While it is possible to use guanidine hydrochloride with in-situ deprotonation, it often leads to the formation of significant amounts of by-products and lower yields.[1] Using protected guanidines like acetylguanidine or Boc-protected guanidine generally provides a cleaner reaction and a more straightforward path to the desired product in higher purity.[1]

Q2: Are there alternative, more environmentally friendly solvents I can use?

A2: Research has been conducted on using greener solvents for similar imidazole syntheses. For instance, deep eutectic solvents like cholinium chloride/urea have been successfully used as a reaction medium for the synthesis of 2-amino imidazole derivatives.[3] This approach can offer high yields and easier product isolation.

Q3: Is microwave-assisted synthesis a viable option for this reaction?

A3: Yes, microwave-assisted protocols have been developed for the synthesis of 2-amino-1H-imidazoles and can be an efficient method.[1] These methods often lead to shorter reaction times and can be performed on solid supports, such as natural clay.[1]

Q4: What is the role of DMF in the reaction?

A4: Dimethylformamide (DMF) is a polar aprotic solvent that is effective at dissolving the reactants, particularly the acetylguanidine. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, although in the initial step of this protocol, the temperature is kept low.

Q5: How can I confirm the structure of my final product?

A5: The structure of 4-Phenyl-1H-imidazol-2-amine can be confirmed using standard analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 2-bromo-1-phenylethan-1-one 2-bromo-1-phenylethan-1-one N-(4-phenyl-1H-imidazol-2-yl)acetamide N-(4-phenyl-1H-imidazol-2-yl)acetamide 2-bromo-1-phenylethan-1-one->N-(4-phenyl-1H-imidazol-2-yl)acetamide DMF, <30°C Acetylguanidine Acetylguanidine Acetylguanidine->N-(4-phenyl-1H-imidazol-2-yl)acetamide 4-Phenyl-1H-imidazol-2-amine 4-Phenyl-1H-imidazol-2-amine N-(4-phenyl-1H-imidazol-2-yl)acetamide->4-Phenyl-1H-imidazol-2-amine 6M HCl, 80°C

Caption: Two-step synthesis of 4-Phenyl-1H-imidazol-2-amine.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Temp Was reaction temperature kept below 30°C during addition? Low_Yield->Check_Temp Check_Addition Was bromoacetophenone added dropwise over a long period? Check_Temp->Check_Addition Yes Improve_Cooling Action: Improve cooling and monitor temperature closely. Check_Temp->Improve_Cooling No Check_Hydrolysis Was hydrolysis complete (monitored by TLC)? Check_Addition->Check_Hydrolysis Yes Slow_Addition Action: Ensure slow, dropwise addition. Check_Addition->Slow_Addition No Investigate_Purification Yield loss may be in workup/purification. Check_Hydrolysis->Investigate_Purification Yes Optimize_Hydrolysis Action: Increase reaction time or temperature for hydrolysis. Check_Hydrolysis->Optimize_Hydrolysis No

Caption: Decision tree for troubleshooting low product yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 2 eq. Acetylguanidine : 1 eq. 2-bromo-1-phenylethan-1-oneExcess guanidine derivative favors the desired reaction pathway.[2]
Temperature (Cyclization) Below 30 °CMinimizes exothermic side reactions.[1]
Addition Rate Dropwise over 4 hoursPrevents localized high concentrations of the ketone, reducing byproduct formation.[1]
Hydrolysis Temperature 80 °CEnsures complete deprotection of the acetyl group.
pH (Workup) ~13To deprotonate the amine for efficient extraction into the organic phase.

References

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2018).
  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018).
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC - NIH. [Link]
  • Synthesis of 4-(Biphenyl-4-yl)-2-(Substituted Phenyl)-1-Phenyl-1H-Imidazoles. International Journal of Pharmacy and Biological Sciences. [Link]
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2021). MDPI. [Link]

Sources

Troubleshooting 4-Phenyl-1H-imidazol-2-amine hemisulfate solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with 4-Phenyl-1H-imidazol-2-amine hemisulfate. By understanding the physicochemical principles governing its solubility, you can develop robust and reproducible experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What is the first thing I should check?

A1: The first step is to consider the pH of your solution. 4-Phenyl-1H-imidazol-2-amine is a basic compound. As a hemisulfate salt, it is formed by reacting the basic amine with sulfuric acid. The resulting salt will produce a mildly acidic solution when dissolved in neutral water, due to the presence of the bisulfate (HSO₄⁻) ion, which is a weak acid.[1]

However, the solubility of amine salts is highly pH-dependent.[2][3][4] The imidazole and amine groups on your compound are basic and will be protonated at acidic pH. This positive charge enhances interaction with polar solvents like water, increasing solubility.[5][6][7][8] If the pH is too high (basic), the amine deprotonates, becoming a neutral, less polar "free base," which is significantly less soluble in water.[9]

Immediate Action: Measure the pH of your suspension. If it is neutral or basic, solubility will be limited. Adjusting the pH to a more acidic range (e.g., pH 2-4) with a small amount of a strong acid like HCl should significantly improve solubility.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Given its nature as an organic salt, a systematic approach to solvent selection is recommended. Here is a summary of starting points:

Solvent ClassRecommended SolventsRationale & Expected Outcome
Aqueous (Acidified) pH 2-4 Buffered Water/SalineHighest Solubility. The protonated amine salt is ionic and polar, favoring dissolution in acidic aqueous media.[5][6][8]
Polar Protic Methanol, EthanolModerate to Good Solubility. These solvents can hydrogen bond and have a high enough polarity to dissolve the salt, though perhaps not to the same extent as acidified water. Lower aliphatic amines are generally soluble in alcohols.[8]
Polar Aprotic DMSO, DMFGood Solubility. These are strong, polar solvents capable of dissolving a wide range of compounds, including many salts.[10] They are often used to prepare high-concentration stock solutions for biological assays.
Non-Polar Toluene, Hexane, EtherVery Low to Insoluble. Amine salts are generally insoluble in non-polar organic solvents.[6][7][8] The free base form would be more soluble in these.
Q3: How does pH dramatically affect the solubility of this compound, and how can I leverage this?

A3: The solubility of this compound is governed by an acid-base equilibrium. The amine groups on the molecule can accept a proton (H⁺) to form a positively charged (protonated) species.

  • At Low pH (Acidic): There is an excess of H⁺ ions in the solution. Le Châtelier's principle dictates that the equilibrium will shift to favor the protonated, charged form of the amine.[11] This charged species is an ionic salt, which is polar and therefore more soluble in polar solvents like water.[9]

  • At High pH (Basic): There is a low concentration of H⁺ ions (or a high concentration of OH⁻). The equilibrium shifts towards the deprotonated, neutral form, often called the "free base." This form is less polar and significantly less water-soluble, which may cause it to precipitate out of an aqueous solution.[9]

You can leverage this property for purification. The compound can be dissolved in an acidic aqueous solution to separate it from non-basic organic impurities. Then, by raising the pH with a base (like NaOH), the free amine can be precipitated and collected.[5][8]

Q4: Can I heat the solution to improve solubility? What are the risks?

A4: Yes, gently heating the solution can often increase both the rate of dissolution and the overall solubility. For many compounds, solubility increases with temperature.[12]

Risks and Considerations:

  • Degradation: The primary risk is chemical degradation. Before heating, you should determine the compound's thermal stability if possible. Prolonged heating or high temperatures can cause decomposition.

  • Precipitation upon Cooling: If you create a supersaturated solution by heating, the compound may precipitate out as the solution cools to room temperature. This can be problematic if a stable room-temperature solution is required. This technique is useful for applications like recrystallization but not for preparing stable stock solutions.

Recommended Practice: Warm the solution gently (e.g., to 40-50°C) with stirring. Do not boil. Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.

Q5: My compound dissolved initially but then precipitated. Why did this happen and how can I prevent it?

A5: This phenomenon, often called "crashing out," can be attributed to several factors:

  • pH Shift: The most likely cause for an amine salt is a change in pH. If you added your acidic stock solution to a neutral or basic buffer (e.g., cell culture media), the pH of the final solution may have risen high enough to convert the soluble salt into the insoluble free base.

  • Supersaturation: As mentioned in Q4, if you used heat to dissolve the compound, it may have formed a supersaturated solution that is not stable at room temperature.

  • Solvent Exchange: If you prepared a stock solution in a strong organic solvent like DMSO and then diluted it into an aqueous buffer, the compound may precipitate if its solubility in the final aqueous/organic mixture is low. This is a common issue in kinetic solubility assessments.[13]

  • Common Ion Effect: If the aqueous medium already contains a high concentration of sulfate ions, it can suppress the dissolution of the hemisulfate salt, reducing its solubility.[14]

Prevention Strategies:

  • pH Control: Ensure the final pH of your solution is in the acidic range where the compound is most soluble. Pre-adjust the pH of your buffer if necessary.

  • Avoid Supersaturation: Prepare solutions at the intended final temperature. If you must heat, check for stability upon cooling.

  • Use Co-solvents: For dilutions from organic stocks, consider using a co-solvent system. A co-solvent is a water-miscible solvent that, when added to water, can increase the solubility of nonpolar or poorly soluble compounds.[10][15][16]

Troubleshooting Workflows & Protocols

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Compound does not dissolve in aqueous medium check_ph 1. Measure pH of the suspension start->check_ph ph_low pH is acidic (e.g., < 5)? check_ph->ph_low ph_high pH is neutral or basic? check_ph->ph_high solvent_screen 3. Test alternative solvents ph_low->solvent_screen pH is not the issue adjust_ph 2. Adjust pH to 2-4 with dilute HCl ph_high->adjust_ph Likely cause recheck_dissolution Does it dissolve? adjust_ph->recheck_dissolution dissolved_yes Yes: Problem Solved. Maintain acidic pH. recheck_dissolution->dissolved_yes Yes dissolved_no No: Proceed to solvent screening recheck_dissolution->dissolved_no No dissolved_no->solvent_screen test_dmso Try DMSO or DMF for stock solution solvent_screen->test_dmso test_cosolvent Try aqueous solution with a co-solvent (e.g., 10% Ethanol) solvent_screen->test_cosolvent apply_heat 4. Apply gentle heat (40-50°C) with stirring test_dmso->apply_heat test_cosolvent->apply_heat check_stability Check for precipitation upon cooling to RT apply_heat->check_stability check_stability->dissolved_yes Stable

Solubility troubleshooting workflow.
Protocol 1: pH-Dependent Aqueous Solubility Assessment

This protocol determines the solubility of the compound at different pH values, which is critical for understanding its behavior in various experimental buffers.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Stir plate and stir bars

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Media: Aliquot a fixed volume (e.g., 1 mL) of each pH buffer into separate vials.

  • Add Excess Compound: Weigh and add an excess amount of the compound to each vial. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant samples with a suitable solvent (the mobile phase for HPLC is ideal) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each diluted sample using a validated HPLC or UV-Vis method.[18]

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility at each pH.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound may be irritating to the eyes and skin.[19] In case of contact, rinse immediately with plenty of water and seek medical advice.[19]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Drug Delivery and Therapeutics. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.
  • NCERT. (n.d.). Amines.
  • ChemBK. (n.d.). 4-phenyl-1H-Imidazol-2-amine.
  • Jim Clark. (n.d.). Solubility and pH of amines.
  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • ViziScience. (2025, April 25). How pH Affects Solubility of Salts. YouTube.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • PubChem. (n.d.). 4-Phenylimidazole.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PubChem. (n.d.). Sodium Bisulfate.
  • Wikipedia. (n.d.). Sodium sulfate.
  • Chemistry LibreTexts. (2023, October 24). 17.4: Solubility of Salts.
  • ChemBK. (2024, April 9). 1H-Imidazol-4-amine, 1-phenyl-. Retrieved from [https://www.chembk.com/en/chem/1H-Imidazol-4-amine, 1-phenyl-]([Link], 1-phenyl-)
  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • Solubility of Things. (n.d.). Sodium Laureth Sulfate.
  • ResearchGate. (n.d.). Solubility of imidazoles in 2-nitrotoluene.
  • ACS Publications. (2016, August 2). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A.
  • Home Sunshine Pharma. (n.d.). (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine.

Sources

Technical Support Center: Optimization of Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazole ring formation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. The imidazole ring is a cornerstone scaffold in medicinal chemistry and materials science, yet its synthesis can be fraught with issues of yield, purity, and regioselectivity.

This resource is structured as a direct Q&A to solve specific problems you may encounter, supported by detailed protocols and data. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively and logically.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and frustrating issues encountered during imidazole synthesis. Each solution is grounded in chemical principles to help you understand the "why" behind the fix.

Issue 1: My reaction yield is low or non-existent.

  • Question: I've followed a standard procedure (like the Debus-Radziszewski synthesis), but my yield is disappointingly low. What are the most likely culprits and how can I fix it?

  • Answer: This is a classic problem that can usually be traced to one of four areas: reaction conditions, catalyst inefficiency, reagent quality, or stoichiometry.

    • Suboptimal Temperature: Both insufficient and excessive heat can be detrimental. For many multicomponent reactions, an optimal temperature balances reaction rate against side product formation. For instance, in some catalyst-free syntheses, temperatures above 90°C can decrease yield by disrupting key intermolecular interactions like hydrogen bonds that activate reactants[1].

      • Solution: Perform a temperature screen. Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50°C, 80°C, and reflux) and monitor by TLC or LC-MS to find the sweet spot for your specific substrate combination.

    • Inefficient Catalysis: The traditional Debus-Radziszewski reaction often suffers from poor yields without a catalyst[2]. The choice and loading of the catalyst are critical.

      • Solution: Introduce a catalyst known to promote the condensation steps. A wide range have proven effective, including Brønsted acids (e.g., silicotungstic acid), Lewis acids, and organocatalysts (e.g., DABCO)[1][2]. For example, using 7.5 mol% of silicotungstic acid in ethanol at reflux has been shown to dramatically increase yields[1][2]. If you are already using a catalyst, ensure it has not been poisoned and consider a modest increase in its loading[3].

    • Inappropriate Solvent: The solvent dictates the solubility of your reactants and can influence the reaction mechanism and rate[1][4]. Poor solubility is a common reason for low yields[1][4].

      • Solution: While polar protic solvents like ethanol are common, consider alternatives. Polar aprotic solvents like DMF or DMSO can be effective, especially in metal-catalyzed variants[4]. For a greener approach, glycerol has shown excellent results, sometimes even eliminating the need for a catalyst[1]. Solvent-free conditions, often paired with microwave irradiation, can also provide excellent yields and drastically reduce reaction times[2][5].

    • Purity and Stoichiometry of Reagents: Impurities in starting materials, particularly the aldehyde, can lead to undesired side reactions[6]. Furthermore, an incorrect molar ratio of the dicarbonyl, aldehyde, and ammonia source can halt the reaction prematurely or favor byproduct formation[6].

      • Solution: Use purified reagents. Ensure your aldehyde is free of the corresponding carboxylic acid. A common strategy to favor imidazole formation is to use a large excess of the ammonia source (e.g., ammonium acetate)[6]. This pushes the equilibrium toward the desired diimine intermediate, minimizing the formation of oxazole byproducts[6].

Issue 2: I'm getting multiple products and significant side reactions.

  • Question: My reaction is messy. TLC and NMR show a mixture of products. What is the likely byproduct and how can I suppress its formation?

  • Answer: In multicomponent imidazole syntheses, the most common side product is a corresponding oxazole derivative[6]. This occurs when the reaction pathway favors condensation in a way that incorporates oxygen into the heterocyclic ring instead of the second nitrogen.

    • Cause: This typically happens when the concentration of the ammonia source is insufficient. The equilibrium between the desired diimine intermediate and other reactive species shifts, allowing for the competing oxazole-forming pathway to dominate.

    • Prevention Strategy: The most effective solution is to use a significant molar excess of the ammonia source (e.g., ammonium acetate or ammonia) relative to the dicarbonyl and aldehyde components[6]. This application of Le Châtelier's principle drives the reaction toward the diimine intermediate required for imidazole synthesis, effectively suppressing the oxazole pathway. Maintaining alkaline conditions can also help[6].

Issue 3: My imidazole product is difficult to purify.

  • Question: My product appears to be formed, but I'm struggling to isolate it. It either streaks badly on silica gel columns or I lose most of it during workup. What purification strategies are effective for imidazoles?

  • Answer: Imidazoles are basic and often polar, which makes standard silica gel chromatography challenging and aqueous workups tricky.

    • Problem: Tailing on Silica Gel: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes significant peak tailing and poor separation[7].

      • Solution 1: Add a Basic Modifier. Deactivate the acidic sites on the silica by adding a small amount of a base to your mobile phase. Triethylamine (0.1-1%) is a common and effective choice[7].

      • Solution 2: Switch the Stationary Phase. Consider using a more basic stationary phase like neutral or basic alumina, which will have less affinity for your basic product and can provide better peak shapes[7].

      • Solution 3: Dry Loading. Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent and load the resulting dry powder onto the column. This often leads to sharper bands and improved separation[7].

    • Problem: Product Loss During Aqueous Workup: The imidazole ring can be protonated by acidic conditions, forming a water-soluble imidazolium salt[8][9]. If your workup involves an acidic wash, you may be losing your product to the aqueous layer.

      • Solution 1: Acid-Base Extraction. This technique can be used for purification. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate). Perform an acidic wash with dilute HCl (e.g., 1 M) to protonate your imidazole and extract it into the aqueous layer, leaving non-basic impurities behind[7]. Then, basify the aqueous layer with NaOH or NaHCO₃ to neutralize the imidazolium salt, causing the neutral product to precipitate or allowing it to be back-extracted into a fresh organic layer[7].

      • Solution 2: Recrystallization. This is often the most effective method for purifying solid imidazole derivatives. Finding the right solvent system is key. An ideal solvent will dissolve your product poorly at room temperature but well when heated[8]. Common solvents to screen include ethanol, ethanol/water mixtures, and ethyl acetate[7][8].

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right synthesis method for my target imidazole?

    • A1: The choice depends on the desired substitution pattern.

      • For 2,4,5-trisubstituted imidazoles: The Debus-Radziszewski synthesis is the most common, condensing a 1,2-dicarbonyl, an aldehyde, and ammonia[10][11]. It is versatile and many modern variations exist with improved yields[2].

      • For 1,2,4,5-tetrasubstituted imidazoles: A four-component variation of the Debus-Radziszewski, where a primary amine is used along with ammonium acetate, is highly effective[10][12].

      • For oxazoles (as a related heterocycle): If your starting material is a 2-acylamino-ketone, the Robinson-Gabriel synthesis is the classic route to oxazoles, which are structurally related to imidazoles[13].

  • Q2: Are there any green chemistry approaches to imidazole synthesis?

    • A2: Yes, significant progress has been made in developing more environmentally friendly methods. These include:

      • Solvent-Free Reactions: Many syntheses can be performed neat (without solvent), often assisted by microwave irradiation, which reduces reaction times and waste[2][5].

      • Green Solvents & Catalysts: Using biodegradable solvents like glycerol or water is a viable option[1]. Natural, non-toxic acid catalysts like citric acid from lemon juice have also been successfully employed[14]. Ionic liquids are another area of active research, serving as both recyclable solvents and catalysts[15][16].

      • Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that can enhance reaction rates and improve yields, often under milder conditions than conventional heating[12].

  • Q3: How can I control regioselectivity when synthesizing an unsymmetrical imidazole?

    • A3: Controlling which isomer forms is a significant challenge when using unsymmetrical starting materials (e.g., an unsymmetrical 1,2-dicarbonyl). The outcome is a delicate balance of steric and electronic factors[3][17].

      • Electronic Effects: The initial nucleophilic attack will generally occur at the more electrophilic carbonyl carbon[17]. You can leverage this by designing substrates where one carbonyl is activated by an adjacent electron-withdrawing group.

      • Steric Hindrance: Bulky groups on the dicarbonyl or the amine can block attack at one site, directing the reaction to the less sterically hindered position[17].

      • Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the reacting amine or hydrazine equivalent, influencing the initial site of attack[17].

Visualized Workflow & Mechanism

To aid in troubleshooting and understanding, the following diagrams illustrate a typical workflow for addressing low yields and the general mechanism of the cornerstone Debus-Radziszewski synthesis.

TroubleshootingWorkflow Start Low or No Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents First Step OptimizeTemp 2. Screen Reaction Temperature CheckReagents->OptimizeTemp If reagents are pure Success Yield Improved CheckReagents->Success Issue Fixed OptimizeSolvent 3. Screen Solvents OptimizeTemp->OptimizeSolvent If temp screen fails OptimizeTemp->Success Issue Fixed OptimizeCatalyst 4. Introduce or Screen Catalysts OptimizeSolvent->OptimizeCatalyst If solvent screen fails OptimizeSolvent->Success Issue Fixed OptimizeCatalyst->Success Issue Fixed DebusRadziszewski Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Ammonia 2x NH3 Ammonia->Diimine Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Diimine->Imidazole

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

Data Summary Tables

For quick reference, these tables summarize key quantitative parameters discussed in the troubleshooting guide.

Table 1: Recommended Catalysts for Debus-Radziszewski Synthesis

Catalyst Class Example Typical Loading (mol%) Solvent Notes
Brønsted Acid Silicotungstic Acid 5 - 10 Ethanol Highly efficient, has shown yields up to 94%.[1][2]
Organocatalyst DABCO 10 - 20 t-Butanol Good yields, mild conditions.[2]
Natural Acid Citric Acid (Lemon Juice) N/A (as medium) Ethanol A green, low-cost, and effective alternative.[14]
Lewis Acid ZnCl₂ 10 - 15 Acetonitrile Effective, particularly in urea low-melting mixtures.[2]

| Solvent-Free | Microwave Irradiation | N/A | Neat | Drastically reduces reaction time and improves yields.[2][18] |

Table 2: Solvent Selection Guide

Solvent Type Polarity Common Use Case
Ethanol Polar Protic High Standard for many Debus-Radziszewski reactions.[4][19]
DMF / DMSO Polar Aprotic High Good for metal-catalyzed variations or when reactants have poor solubility in alcohols.[4]
Glycerol Polar Protic Very High A green solvent that can promote the reaction even without a catalyst.[1]
Toluene Nonpolar Low Less common, may result in lower yields compared to polar options.[4]

| None (Neat) | N/A | N/A | Used with microwave heating for a rapid, green, and high-yield approach.[2][5] |

Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol provides a rapid and high-yield synthesis using microwave irradiation, reflecting a modern, green chemistry approach.[2][18]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium Acetate (5.0 mmol, 385 mg)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Place benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol) into the microwave reaction vessel.

  • Seal the vessel securely.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at 120-140°C (power output may need optimization, e.g., 300-720 watts) for 5-10 minutes.[17][18] Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vessel to cool to room temperature (approx. 20 minutes).

  • Once cooled, open the vessel and add 15 mL of ice-cold water to the reaction mixture.

  • Stir vigorously for 5 minutes. The crude product should precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water (3 x 10 mL) to remove any remaining ammonium acetate.

  • Dry the product in a vacuum oven or desiccator.

  • For higher purity, the crude product can be recrystallized from hot ethanol.[5][7]

References

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. (2025). Benchchem.
  • troubleshooting low yield in the synthesis of 2-butyl-imidazole. (2025). Benchchem.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Technical Support Center: Purification of Imidazole Deriv
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022).
  • IL-assisted strategy for imidazole: A green recipe. (2024). Taylor & Francis Online.
  • Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd.
  • Imidazole Ring Formation Reactions: A Technical Support Center. (2025). Benchchem.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct.
  • Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids. (2025). Benchchem.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Removing imidazole in a workup? (2017). Reddit.
  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (2025). Benchchem.
  • Technical Support Center: Optimizing Imidazole Synthesis. (2025). Benchchem.

Sources

Avoiding by-product formation in 2-aminoimidazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding By-product Formation

Welcome to the Technical Support Center for 2-aminoimidazole (2-AI) synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis of this critical heterocyclic scaffold. The 2-aminoimidazole core is a privileged structure in medicinal chemistry, found in numerous marine natural products with a wide array of biological activities.[1] However, its synthesis can be fraught with challenges, most notably the formation of undesired by-products. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, high-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Issue 1: My main by-product is a compound with a similar mass to my target 2-aminoimidazole, but with different spectroscopic properties. What is it and how can I avoid it?

Answer: The most common and often difficult-to-separate by-product in the synthesis of 2-aminoimidazoles from α-haloketones and guanidine is the isomeric 2-aminopyrimidine .

Causality of 2-Aminopyrimidine Formation:

The formation of 2-aminopyrimidine arises from a competing reaction pathway that is often base-mediated. Here's the proposed mechanism:

  • Base-Induced Elimination: The α-haloketone, in the presence of a base, can undergo elimination of hydrogen halide (HX) to form an α,β-unsaturated ketone intermediate.

  • Michael Addition and Cyclization: Guanidine, acting as a nucleophile, can then attack this α,β-unsaturated ketone via a Michael addition. Subsequent intramolecular condensation and dehydration lead to the formation of the six-membered 2-aminopyrimidine ring.

Visualizing the Competing Pathways:

G cluster_0 Reaction Start cluster_1 Desired Pathway cluster_2 By-product Pathway start α-Haloketone + Guanidine alkylation SN2 Alkylation start->alkylation Nucleophilic Attack (Guanidine on α-carbon) elimination Base-Induced Elimination (HX) start->elimination Strong Base cyclization_imidazole Intramolecular Cyclization alkylation->cyclization_imidazole product_imidazole 2-Aminoimidazole cyclization_imidazole->product_imidazole unsat_ketone α,β-Unsaturated Ketone elimination->unsat_ketone michael_addition Michael Addition unsat_ketone->michael_addition Guanidine Attack cyclization_pyrimidine Intramolecular Condensation michael_addition->cyclization_pyrimidine product_pyrimidine 2-Aminopyrimidine cyclization_pyrimidine->product_pyrimidine

Caption: Competing pathways in the synthesis of 2-aminoimidazoles.

Solutions to Minimize 2-Aminopyrimidine Formation:

StrategyRationale
Choice of Base Avoid using strong, non-nucleophilic bases that favor elimination. If a base is required to free the guanidine from its salt, use it stoichiometrically and at a low temperature before adding the α-haloketone. In many cases, the basicity of guanidine itself is sufficient.
Reaction Temperature Lower reaction temperatures generally favor the desired S_N2 pathway over elimination, which often has a higher activation energy.
Solvent Selection Polar aprotic solvents like DMF or DMSO can facilitate the S_N2 reaction. However, for a cleaner reaction profile, consider using Deep Eutectic Solvents (DES).
Purity of Starting Materials Ensure your α-haloketone is free from any α,β-unsaturated ketone impurities.
Issue 2: My reaction is very slow and gives a low yield, even without significant by-product formation. What could be the problem?

Answer: Low yields and slow reaction rates can often be attributed to issues with the guanidine starting material or suboptimal reaction conditions.

Troubleshooting Low Yield and Slow Reactions:

Potential CauseRecommended Solution
Guanidine Salt Form Guanidine is often supplied as a salt (e.g., guanidine hydrochloride or carbonate). The free base is required for the reaction. Ensure you are effectively liberating the free guanidine. If using guanidine carbonate, a pre-reaction heating step with a base like KOH can be beneficial.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the limiting reagent.
Purity of Guanidine Impurities in the guanidine reagent can interfere with the reaction. Use a high-purity grade of guanidine or its salt.
Suboptimal Temperature While high temperatures can promote by-product formation, the reaction may be too slow at room temperature. Gentle heating may be necessary. Optimization of the temperature for your specific substrates is recommended.
Issue 3: I am observing other unexpected by-products in my reaction mixture. What are they?

Answer: Besides 2-aminopyrimidines, other side reactions can occur due to the reactivity of both the α-haloketone and guanidine.

Potential Non-Pyrimidine By-products:

  • Favorskii Rearrangement Products: α-Haloketones with an α'-hydrogen can undergo a Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives (esters or amides if an alkoxide or amine is present).[2][3] While less common with guanidine as the primary base/nucleophile, it's a possibility, especially with sterically hindered substrates.

  • Products of Carbonyl Attack: Guanidine, being a strong nucleophile, could potentially attack the carbonyl carbon of the α-haloketone directly. This could lead to the formation of unstable tetrahedral intermediates that might decompose or rearrange to various other products.

  • Hydrolysis Products: If water is present in the reaction, the α-haloketone can hydrolyze to an α-hydroxyketone.

Solutions:

  • Control of Basicity: Carefully controlling the stoichiometry and type of base can mitigate the Favorskii rearrangement.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis of the α-haloketone.

  • Analytical Characterization: Use techniques like LC-MS and NMR to identify the molecular weight and structure of the by-products. This will provide crucial clues to the side reaction pathway and inform your optimization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to proactively avoid by-product formation from the start?

A1: One of the most effective strategies for a clean and efficient synthesis of 2-aminoimidazoles is the use of Deep Eutectic Solvents (DES) .[4][5] A combination of choline chloride and urea, for example, has been shown to afford "extraordinarily clean" reactions with no detectable by-products.[5]

The Role of Deep Eutectic Solvents:

The components of the DES, such as urea or glycerol, can act as hydrogen bond donors, activating both the carbonyl group of the α-haloketone (making it more electrophilic) and the guanidine (making it more nucleophilic). This hydrogen bond catalysis appears to significantly favor the desired S_N2 and cyclization pathway over the elimination pathway that leads to pyrimidines.

Workflow for Proactive By-product Avoidance:

G cluster_des DES Pathway cluster_conv Conventional Pathway start Start: Choose Synthetic Route des_route Green Chemistry Approach: Deep Eutectic Solvent (DES) start->des_route conventional_route Conventional Route: Organic Solvent (e.g., THF, DMF) start->conventional_route des_steps 1. Prepare DES (e.g., Choline Chloride/Urea) 2. Add Guanidine & Base 3. Add α-Haloketone 4. Heat and Stir des_route->des_steps conv_steps 1. Dissolve Guanidine Salt & Base 2. Add α-Haloketone 3. Reflux conventional_route->conv_steps des_outcome High Yield, Clean Product Minimal By-products des_steps->des_outcome conv_outcome Potential for By-products (e.g., 2-Aminopyrimidine) conv_steps->conv_outcome troubleshooting Proceed to Troubleshooting Guide conv_outcome->troubleshooting

Caption: Decision workflow for 2-aminoimidazole synthesis.

Q2: How can I confirm the identity of my product and any by-products?

A2: A combination of analytical techniques is essential for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These are powerful tools for assessing the purity of your product and identifying the molecular weights of any impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of your desired 2-aminoimidazole and for identifying the characteristic signals of by-products like 2-aminopyrimidines.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of your reaction and getting a preliminary indication of the number of components in your reaction mixture.

Q3: What are the best practices for purifying 2-aminoimidazoles?

A3: The purification strategy will depend on the properties of your specific 2-aminoimidazole derivative and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol), can be employed.

  • Acid-Base Extraction: The basic nature of the 2-aminoimidazole core can sometimes be exploited in a liquid-liquid extraction workup to separate it from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Green Synthesis of a 2-Aminoimidazole using a Deep Eutectic Solvent

This protocol is adapted from a procedure that has been shown to produce a clean product.[5]

Materials:

  • α-Chloroketone (1.0 mmol)

  • Substituted Guanidine (1.3 mmol)

  • Triethylamine (1.0 mmol)

  • Choline Chloride

  • Urea

  • Ethyl Acetate

  • Water

  • Sodium Sulfate

Procedure:

  • Prepare the Deep Eutectic Solvent: In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: To 2 g of the pre-formed DES, add the substituted guanidine (1.3 mmol) and triethylamine (1.0 mmol). Stir the mixture.

  • Addition of α-Chloroketone: Add the α-chloroketone (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 80 °C for 4-6 hours. Monitor the disappearance of the α-chloroketone by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of water to the mixture.

    • Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for HPLC Purity Analysis

This is a general starting point for developing an HPLC method for purity assessment.[6]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A and gradually increase B. An example gradient could be 95:5 A:B to 5:95 A:B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where your compound and expected impurities have good absorbance (e.g., 254 nm or 278 nm).
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Prepare a solution of your purified 2-aminoimidazole reference standard in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare a solution of your crude or purified reaction product at a similar concentration to the standard solution.

By understanding the underlying mechanisms of by-product formation and employing robust analytical and synthetic strategies, you can significantly improve the outcome of your 2-aminoimidazole syntheses. This guide is intended to be a living document, and we encourage you to reach out with further questions or to share your own experiences.

References

  • Babaev, E. V. (2017). 2-Aminoimidazoles.
  • Various Authors. (2015). 2-Aminoimidazoles in Medicinal Chemistry.
  • RSC Publishing. (n.d.).
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
  • Veeprho Pharmaceuticals. (n.d.).
  • Pharmaffiliates. (n.d.). Guanidine Hydrochloride-impurities. [Link]
  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6691–6697. [Link]
  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
  • Chemistry Stack Exchange. (2015).
  • Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751–6758. [Link]
  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
  • University of Pretoria. (n.d.).
  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]
  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]
  • BioSpectra, Inc. (2021). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. [Link]
  • Kelly, B. D., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 541-545. [Link]
  • Chemistry Steps. (n.d.).
  • Mori, M., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(2), 401. [Link]
  • L'Abbé, G., et al. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097. [Link]
  • Saha, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22695-22704. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Stability of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a dedicated technical resource for professionals engaged in research and development involving 4-Phenyl-1H-imidazol-2-amine hemisulfate. Stability issues in solution are a critical concern that can impact experimental reproducibility, assay results, and overall project timelines. This document provides a structured, in-depth exploration of common stability challenges, offering validated troubleshooting protocols and evidence-based answers to frequently asked questions. Our objective is to empower you with the scientific rationale and practical tools necessary to maintain the integrity of your compound in solution.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most pressing stability-related queries in a direct question-and-answer format, providing both immediate troubleshooting steps and the scientific reasoning behind them.

Question 1: My stock solution of this compound in DMSO is turning yellow. What is causing this, and is the compound degrading?

Answer: The development of a yellow color is a common visual indicator of degradation, particularly through oxidative pathways. The 4-Phenyl-1H-imidazol-2-amine structure contains two key moieties susceptible to oxidation: the electron-rich imidazole ring and the exocyclic primary amine.[1][2] Exposure to atmospheric oxygen, light, or trace contaminants in the solvent can initiate these degradation processes.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Oxygen is a primary culprit. Prepare and store solutions under an inert gas like argon or nitrogen. This involves degassing the solvent prior to use and blanketing the headspace of the vial.

  • Solvent Quality: Use only high-purity, anhydrous-grade DMSO. Ensure it is stored properly to prevent the formation of peroxides, which are potent oxidizing agents.

  • Light Protection: Imidazole derivatives can be sensitive to photodegradation.[2][3] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. A vendor safety datasheet recommends keeping the solid compound in a dark place.

  • Storage Temperature: For short-term use (up to one month), store DMSO stock solutions at -20°C. For long-term storage, aliquoting and storing at -80°C is recommended to minimize degradation and avoid repeated freeze-thaw cycles.[4]

Question 2: I am observing a progressive loss of activity and poor reproducibility in my cell-based assays after diluting my DMSO stock into aqueous buffer. What is the likely cause?

Answer: This is a classic problem that points toward two potential issues: poor aqueous solubility leading to precipitation, or compound instability in the aqueous buffer at physiological pH and temperature (e.g., pH 7.4, 37°C). The significant change in solvent polarity when diluting from DMSO into an aqueous medium can cause the compound to crash out of solution.[4] Furthermore, aqueous solutions, particularly at neutral or alkaline pH, can facilitate degradation via hydrolysis or oxidation.[5][6]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution A Inconsistent/Poor Assay Results B Visual Check for Precipitation (Tyndall effect, microscopy) A->B Initial Check C Conduct Time-Course Stability Study in Assay Buffer (See Protocol 2) B->C If no precipitate, or to confirm F Optimize Final DMSO Concentration B->F Based on Findings G Identify Stable Buffer System & pH B->G Based on Findings D Quantify Compound by HPLC/LC-MS at T=0 and T=final C->D Analysis E Evaluate Buffer Components & pH (e.g., Phosphate vs. HEPES) D->E If degradation is confirmed E->F Based on Findings E->G Based on Findings H Define Solution 'Use-By' Time G->H I Incorporate Additives (e.g., antioxidants) if necessary H->I Advanced Step

Sources

Technical Support Center: Effective Purification of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Phenyl-1H-imidazol-2-amine hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively purifying this compound. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes with confidence.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Issue Probable Cause(s) Solution(s)
Low Recovery After Recrystallization - The chosen solvent system is too effective, meaning the compound remains significantly soluble even at low temperatures.- An excessive amount of solvent was used.- Premature crystallization occurred during hot filtration.- Solvent System Optimization: Select a solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold. For a hemisulfate salt, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially with the addition of a less polar co-solvent like ethyl acetate or toluene to induce precipitation upon cooling.[1]- Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Maintain Temperature: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution prematurely.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities).- The solution is supersaturated to a degree that favors amorphous precipitation over crystalline growth.- Lower the Temperature: Dissolve the compound at a temperature below its melting point, even if it requires more solvent.- Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.- Induce Crystallization Slowly: After dissolving the compound, allow the solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can promote controlled crystallization.
Colored Impurities Persist in the Final Product - The impurities are co-crystallizing with the product.- The impurities are strongly adsorbed to the crystal surface.- Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[3] Be cautious not to use an excessive amount, as it can also adsorb the desired product.- Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity.- Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography on silica gel (with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking) or an acid-base extraction could be employed to remove the impurities before the final recrystallization.
The Purified Salt is Hygroscopic - Residual acidic or basic impurities can attract atmospheric moisture.- The inherent nature of the salt form.- Ensure Complete Neutralization (if applicable): If the purification process involved pH adjustments, ensure the final product is neutral before crystallization.- Thorough Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (if thermally stable) to remove all traces of solvent and water.- Proper Storage: Store the final product in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) under an inert atmosphere.[2]
Inconsistent Melting Point - The presence of residual solvent.- Polymorphism.- Incomplete conversion to the hemisulfate salt.- Thorough Drying: As mentioned above, ensure all solvent is removed.- Controlled Crystallization: Slow and controlled crystallization is more likely to yield a single, stable polymorphic form.- Stoichiometric Salt Formation: Ensure the correct stoichiometry of sulfuric acid was used during the salt formation step. The purity and identity can be confirmed by analytical techniques such as NMR or elemental analysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

For a crystalline solid like this compound, recrystallization is generally the most effective and scalable purification method.[5][6] It is highly efficient at removing small amounts of impurities. The key is to find a suitable solvent system where the compound's solubility is significantly temperature-dependent.

Q2: What are some good starting solvents for the recrystallization of this compound?

Given that it is a salt, polar solvents are a good starting point. Consider the following:

  • Alcohols: Methanol, ethanol, or isopropanol.[7] These solvents can often dissolve the salt when hot and allow for crystallization upon cooling.

  • Aqueous Mixtures: A mixture of water and a water-miscible organic solvent like ethanol or acetone can be very effective. The water will likely dissolve the salt well, and the organic co-solvent can be used to decrease the solubility upon cooling.

  • Polar Aprotic Solvents: In some cases, solvents like acetonitrile or dimethylformamide (DMF) might be suitable, although their higher boiling points can sometimes be problematic.

A systematic approach to solvent screening with small amounts of your crude material is highly recommended.

Q3: What are the likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. Common impurities in the synthesis of 2-aminoimidazoles can include:

  • Unreacted Starting Materials: Such as α-haloketones and guanidine derivatives.[6]

  • Isomeric Byproducts: Depending on the reaction conditions, isomers may form.[1]

  • Over-reaction Products: Side reactions can potentially lead to the formation of more complex structures.[1]

  • Residual Solvents from the reaction and workup.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the percentage of the main component and detecting even small amounts of impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Elemental Analysis: Provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for the hemisulfate salt.

Q5: What are the recommended storage conditions for purified this compound?

To maintain its stability, the compound should be stored in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is advisable.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general framework for recrystallization. The optimal solvent and volumes should be determined empirically on a small scale first.

1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude hemisulfate salt into several test tubes. b. To each tube, add a different solvent (e.g., methanol, ethanol, water, ethanol/water mixtures) dropwise at room temperature until the solid just dissolves. A good solvent will not dissolve the compound well at room temperature. c. For the solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the compound completely upon heating. d. Allow the hot solutions to cool to room temperature, and then place them in an ice bath. The best solvent will yield a good crop of crystals upon cooling.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (or solvent system) in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer). Use the minimum amount of hot solvent required to completely dissolve the solid. c. If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes. d. If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. e. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. f. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. i. Dry the purified crystals under vacuum to a constant weight.

Sources

Technical Support Center: Overcoming Resistance to Imidazole-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole-based compounds are a cornerstone of modern oncology, exhibiting a wide range of anticancer activities, including kinase inhibition, microtubule disruption, and induction of apoptosis.[1][2][3] Their unique chemical properties allow for versatile interactions with numerous biological targets.[4][5] However, as with many targeted therapies, the emergence of drug resistance in cancer cells presents a significant clinical challenge, often leading to treatment failure.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in-vitro experiments and to provide a logical framework for investigating and overcoming resistance to this important class of drugs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when initial experiments suggest the development of drug resistance.

Q1: My cancer cell line, which was previously sensitive, now shows significant resistance to our lead imidazole-based kinase inhibitor. What are the most likely causes?

A1: Acquired resistance is a common phenomenon and typically stems from a few key mechanisms.[6] The most probable causes for resistance to a kinase inhibitor are:

  • On-Target Mutations: The cancer cells may have developed point mutations in the kinase domain of the target protein.[7] A frequent occurrence is a "gatekeeper" mutation, which involves a single amino acid change that sterically hinders the drug's ability to bind to its target site without significantly impacting the kinase's own activity.[8][9]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[10][11][12][13] Key transporters include P-glycoprotein (P-gp/MDR1), MRP1, and BCRP.[10][13][14]

  • Bypass Signaling Pathway Activation: The cells may have activated alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining proliferation and survival.[7] For instance, if your drug targets the MAPK pathway, cells might upregulate the PI3K/Akt pathway to survive.[5]

  • Metabolic Reprogramming: Resistant cells often alter their metabolic pathways, such as increasing glycolysis or glutamine metabolism, to provide the necessary energy and building blocks for survival and proliferation despite drug pressure.[15][16][17][18][19]

Q2: How can I quickly determine if increased drug efflux is the reason for the observed resistance?

A2: A straightforward method is to perform a co-treatment experiment. You can treat your resistant cells with your imidazole-based drug in combination with a known inhibitor of ABC transporters.[20] If the sensitivity to your drug is restored or significantly increased in the presence of the efflux pump inhibitor, it strongly suggests that this is a primary resistance mechanism. A common and cost-effective inhibitor to test is Verapamil, which blocks P-gp activity.

Q3: We've confirmed a mutation in the target kinase. What's our next strategic step?

A3: The identification of a specific resistance mutation is a critical finding. The next steps should focus on:

  • Structural Modeling: Use computational docking to model how the mutation affects the binding of your current drug. This can provide insight into the steric or electrostatic clashes causing the resistance.

  • Second-Generation Inhibitor Design: The structural information can guide the design of new imidazole derivatives that can accommodate the mutated binding pocket.[8] Often, this involves creating compounds that form different hydrogen bonds or have a more flexible scaffold.[21][22]

  • Screening Against Other Kinase Inhibitors: Test if existing, clinically approved kinase inhibitors that target the same protein but have a different chemical scaffold can overcome the resistance. This can provide a faster path to a potential clinical solution.

Q4: My imidazole compound is not a kinase inhibitor but a tubulin polymerization inhibitor. Do the same resistance mechanisms apply?

A4: While there is some overlap, the specific mechanisms can differ. For tubulin inhibitors, common resistance mechanisms include:

  • Mutations in Tubulin: Changes in the alpha- or beta-tubulin subunits can prevent the drug from binding effectively.

  • Expression of Different Tubulin Isotypes: Cancer cells might switch to expressing a tubulin isotype that has a lower affinity for your compound.

  • Increased Drug Efflux: This mechanism is common to many classes of drugs, including tubulin inhibitors.[5][23]

  • Upregulation of Microtubule-Stabilizing Proteins: Cells may overexpress proteins that counteract the destabilizing effect of your drug.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, problem-oriented guides with step-by-step protocols to dissect and address specific resistance mechanisms.

Problem 1: Reduced Drug Efficacy Correlates with Decreased Intracellular Accumulation

Hypothesis: The cancer cells have upregulated ABC transporter proteins, leading to increased efflux of the imidazole-based drug.

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Confirmation & Identification cluster_2 Phase 3: Actionable Solutions A Observe High IC50 Shift in Resistant Cells B Hypothesize Increased Drug Efflux A->B C Perform Co-treatment Assay with Efflux Pump Inhibitor (e.g., Verapamil) B->C D Is Drug Sensitivity Restored? C->D E YES: Efflux is a Key Mechanism D->E Yes F NO: Explore Other Mechanisms (e.g., Target Mutation) D->F No G Quantify ABC Transporter Expression (qPCR/Western Blot for P-gp, BCRP, MRP1) E->G H Perform Functional Efflux Assay (Rhodamine 123 / Calcein-AM) G->H I Develop/Test 2nd-Gen Drugs with Lower Efflux Potential H->I J Explore Combination Therapy with Potent, Specific Efflux Inhibitors H->J

Caption: Workflow to diagnose and address drug resistance mediated by efflux pumps.

Experimental Protocol: Functional Assessment of P-gp Efflux Activity using Rhodamine 123

This assay measures the ability of cells to pump out Rhodamine 123, a known fluorescent substrate of the P-glycoprotein (P-gp) transporter.

Materials:

  • Resistant and parental (sensitive) cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed both parental and resistant cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Aspirate the medium. Add fresh medium containing Verapamil (typically 50-100 µM) to half of the wells for each cell line. Add medium with the corresponding vehicle control to the other half. Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Aspirate the Rhodamine 123-containing medium. Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add fresh, pre-warmed medium (containing Verapamil/vehicle as in step 2) to all wells. Measure the intracellular fluorescence immediately (Time 0) and then again after an efflux period of 1-2 hours at 37°C.

    • Plate Reader: Ex/Em ~485/528 nm.

    • Flow Cytometer: Analyze cells for fluorescence in the FITC channel.

  • Data Analysis: Calculate the percentage of Rhodamine 123 retained in the cells. Resistant cells should show low retention, which is significantly increased in the presence of Verapamil.

Data Interpretation
Cell LineTreatmentRhodamine 123 Retention (%)Interpretation
ParentalVehicle85 ± 5%Low P-gp activity (normal)
ResistantVehicle20 ± 4%High P-gp efflux activity
ResistantVerapamil75 ± 6%P-gp activity is inhibited, confirming its role in efflux
Problem 2: Drug Fails to Inhibit Target Activity in Resistant Cells

Hypothesis: The drug's target protein has mutated, preventing effective binding, or its expression level has changed.

Troubleshooting Workflow

Caption: Workflow for investigating resistance due to target protein alterations.

Experimental Protocol: Western Blotting for Target Kinase Activation

This protocol assesses the expression and phosphorylation status of a target kinase (e.g., EGFR, BRAF) and its downstream effectors (e.g., Akt, ERK) to determine if the drug is engaging its target.

Materials:

  • Parental and resistant cell lysates

  • Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis: Treat parental and resistant cells with your imidazole drug at a relevant concentration (e.g., 1x and 10x IC50 of the parental line) for a specified time (e.g., 2 hours). Include a vehicle control for both cell lines. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to assess changes in phosphorylation relative to total protein.

Data Interpretation
Cell LineTreatmentp-ERK LevelTotal ERK LevelInterpretation
ParentalVehicleHighStablePathway is active.
ParentalDrugLowStableDrug effectively inhibits the pathway.
ResistantVehicleHighStablePathway is active.
ResistantDrugHighStableDrug fails to inhibit the pathway, suggesting on-target resistance.
Problem 3: Cells Evade Apoptosis Despite Evidence of Target Inhibition

Hypothesis: Cancer cells have activated parallel or downstream pro-survival signaling pathways, allowing them to bypass the apoptotic signals initiated by the drug.

Signaling Pathway Logic

G ImidazoleDrug Imidazole Drug TargetKinase Target Kinase (e.g., BRAF) ImidazoleDrug->TargetKinase Inhibits DownstreamSignal MAPK Pathway TargetKinase->DownstreamSignal Activates Apoptosis Apoptosis DownstreamSignal->Apoptosis Induces Resistance Drug Resistance Apoptosis->Resistance BypassKinase Bypass Pathway (e.g., PI3K/Akt) Survival Cell Survival BypassKinase->Survival Promotes Survival->Resistance

Caption: Activation of a bypass survival pathway (e.g., PI3K/Akt) can negate the pro-apoptotic effects of targeting a primary pathway (e.g., MAPK).

Experimental Protocol: Phospho-Kinase Array

A phospho-kinase array allows for the simultaneous screening of dozens of phosphorylated proteins, providing a broad overview of which signaling pathways are active in the resistant cells compared to the parental line.

Materials:

  • Commercially available Phospho-Kinase Array Kit (e.g., from R&D Systems or Cell Signaling Technology)

  • Lysates from parental and resistant cells (treated with vehicle or drug)

  • Detection reagents provided in the kit

  • Chemiluminescent imaging system

Methodology:

  • Prepare Lysates: Treat parental and resistant cells as desired and prepare lysates according to the kit manufacturer's instructions. Protein concentration must be accurately determined.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from each lysate sample. The phosphorylated proteins in the lysate will bind to the specific capture antibodies spotted on the membrane.

  • Detection: Follow the kit's protocol for washing, incubation with detection antibody cocktail, and chemiluminescent visualization.

  • Data Analysis:

    • Capture images of the developed membranes.

    • Use image analysis software to quantify the spot densities.

    • Normalize the signals against control spots on the membrane.

    • Compare the phosphorylation profiles between parental and resistant cells. Look for kinases that are hyper-activated in the resistant line, especially upon drug treatment.

Potential Findings & Next Steps
ObservationImplicationRecommended Next Step
Increased p-Akt and p-mTOR in resistant cellsPI3K/Akt/mTOR pathway is activated as a bypass mechanism.Validate with Western blotting. Test combination therapy with your imidazole drug and a PI3K or mTOR inhibitor.
Upregulation of p-SRC family kinasesSRC kinases are providing survival signals.Confirm with Western blot. Evaluate the efficacy of a dual-therapy approach with a SRC inhibitor like Dasatinib.
Hyperactivation of STAT3The JAK/STAT pathway is compensating for target inhibition.Validate p-STAT3 levels. Test the synergistic effect of combining your drug with a JAK inhibitor like Ruxolitinib.
References
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). AIMS Press. [Link]
  • Imidazoles as potential anticancer agents. (n.d.). RSC Publishing. [Link]
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). MDPI. [Link]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]
  • Selected anticancer drugs containing imidazole and fused imidazole moieties. (n.d.).
  • Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. (n.d.). PubMed Central. [Link]
  • Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. (n.d.). PubMed. [Link]
  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (n.d.). Elsevier. [Link]
  • Metabolic reprogramming: The driving force behind cancer drug resistance. (n.d.). PubMed. [Link]
  • ABC transporters as mediators of drug resistance and contributors to cancer cell biology. (n.d.). PubMed. [Link]
  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (n.d.).
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • Role of metabolic reprogramming in drug resistance in cancer. Metabolic... (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. [Link]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.).
  • Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. (n.d.). PubMed Central. [Link]
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). PubMed Central. [Link]
  • The role of ABC transporters in anticancer drug transport. (n.d.). SciSpace. [Link]
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (n.d.). PubMed Central. [Link]
  • Role of ABC transporters in cancer chemotherapy. (n.d.). PubMed Central. [Link]
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (n.d.). Sorger Lab. [Link]
  • ABC Transporters and Cancer Drug Resistance. (n.d.). Imperial Bioscience Review. [Link]
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (n.d.). Crown Bioscience. [Link]
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (n.d.). SpringerLink. [Link]
  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (n.d.). PubMed Central. [Link]
  • Strategies to overcome resistance to targeted protein kinase inhibitors. (n.d.).
  • Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. (n.d.).
  • Attacking Acquired Mutations: Researchers Aim to Make Molecularly Targeted Cancer Therapies "Smarter". (n.d.). OncLive. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Phenyl-1H-imidazol-2-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Phenyl-1H-imidazol-2-amine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, essential for everything from drug discovery to quality control.[1][2] The separation of a basic parent compound like 4-Phenyl-1H-imidazol-2-amine from its potentially diverse range of metabolites presents a classic chromatographic challenge. The parent compound's basicity often leads to poor peak shape on traditional reversed-phase columns, while its metabolites can span a wide polarity range, making simultaneous analysis difficult.

This guide provides a structured approach, from initial method development to advanced troubleshooting, to help you navigate these complexities.

Section 1: Foundational Knowledge & Initial Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[3] These properties dictate the initial choice of column, mobile phase, and other chromatographic conditions.

Physicochemical Properties of 4-Phenyl-1H-imidazol-2-amine

Understanding the parent molecule is the first step in developing a separation method for it and its related metabolites.[4]

PropertyValue / InformationChromatographic ImplicationSource
Molecular Formula C₉H₉N₃-[5]
Molar Mass 159.19 g/mol -[5]
Structure Imidazole ring with a phenyl group and an amine group.The amine group (pKa ~5-7, estimated) is basic and prone to protonation. This is the primary cause of peak tailing on silica-based columns.[6]
Polarity (logP) Moderately non-polar (Estimated logP ~1.5-2.5)Well-suited for retention on reversed-phase (C18, C8) columns.-
UV Absorbance (λmax) ~210 nm and ~254 nm (Estimated)Provides good sensitivity for UV detection. A lower wavelength (~210 nm) may offer higher sensitivity but less selectivity.[7][8]-
Metabolites Expected to be more polar (e.g., hydroxylated, conjugated).May have poor or no retention on reversed-phase columns, necessitating alternative strategies like HILIC or Mixed-Mode chromatography.[9][10]-
Experimental Protocol: A Systematic Approach to Initial Method Development

This protocol provides a logical workflow for developing a new HPLC method for 4-Phenyl-1H-imidazol-2-amine and its metabolites. The process is iterative, starting with a scouting gradient to assess the sample's complexity.[11]

  • Column Selection:

    • Starting Point: Begin with a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). End-capping is critical to minimize interactions between the basic amine group and acidic surface silanols, which cause peak tailing.[12]

    • Rationale: Reversed-phase chromatography is the most widely used mode in HPLC and is a good starting point for moderately non-polar compounds.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: A low pH mobile phase (formic acid, pH ~2.7) ensures that the basic amine group is consistently protonated and suppresses the ionization of residual silanol groups on the column packing, leading to sharper, more symmetrical peaks.[14] Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[12]

  • Initial Scouting Gradient:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (Re-equilibration)

    • Rationale: A fast, wide-range gradient provides a quick overview of the sample's complexity, showing the retention times of the parent compound and the elution window of any potential metabolites.[11]

  • Data Evaluation and Next Steps:

    • Assess Peak Shape: Is the parent peak tailing? If so, refer to the troubleshooting guide in Section 3.

    • Assess Retention: Are all peaks retained and separated from the solvent front? If early-eluting peaks are observed, they are likely polar metabolites, and HILIC or Mixed-Mode chromatography should be considered (see FAQ below).

    • Assess Resolution: Are all key components separated? If not, the gradient needs to be optimized (e.g., made shallower around the co-eluting peaks) or selectivity needs to be altered by changing the organic modifier (methanol), pH, or column chemistry.

Diagram: General HPLC Method Development Workflow

MethodDevelopment Start Define Analytical Goal (e.g., Purity, Quantitation) Properties Review Analyte Physicochemical Properties Start->Properties Initial Select Initial Conditions (Column, Mobile Phase) Properties->Initial Scout Run Scouting Gradient Initial->Scout Evaluate Evaluate Results (Retention, Resolution, Peak Shape) Scout->Evaluate Optimize Optimize Method (Gradient, Temp, pH) Evaluate->Optimize Not OK Validate Validate Method (Robustness, Accuracy) Evaluate->Validate OK Optimize->Scout End Routine Analysis Validate->End

Caption: A workflow for systematic HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting column type for analyzing 4-Phenyl-1H-imidazol-2-amine and its metabolites?

For simultaneous analysis, a Mixed-Mode column combining reversed-phase and ion-exchange characteristics is often ideal.[15][16] However, for initial screening, a modern, end-capped C18 reversed-phase column is the most common starting point for the parent compound. If your primary focus is on highly polar metabolites that are not retained in reversed-phase, then a HILIC (Hydrophilic Interaction Chromatography) column is the superior choice.[9][17]

Q2: Why is my 4-Phenyl-1H-imidazol-2-amine peak showing significant tailing?

Peak tailing for this compound is almost always caused by secondary interactions between the basic amine group on your molecule and acidic residual silanol groups on the surface of the silica-based column packing.[18] This interaction is a common issue for any molecule containing a basic nitrogen group.[6] See Section 3 for a detailed troubleshooting guide.

Q3: How can I retain my highly polar metabolites that are eluting in the solvent front?

If your metabolites are eluting at or near the void volume in a reversed-phase system, you have two primary options:

  • Switch to HILIC: This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[19][20] It is an orthogonal technique to reversed-phase and provides excellent retention for polar metabolites.[17]

  • Use a Mixed-Mode Column: These columns have both hydrophobic (like C18) and ion-exchange functionalities, allowing them to retain the non-polar parent compound and the polar/charged metabolites in a single run.[21][22]

Q4: Can I use a mobile phase pH higher than 7?

Using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) is a valid strategy to improve peak shape for basic compounds. At high pH, the analyte is in its neutral form, and surface silanols are deprotonated, which can reduce unwanted interactions. However, you must use a column specifically designed for high pH stability (e.g., a hybrid-particle or polymer-based column), as standard silica columns will rapidly degrade and dissolve at a pH above 7.5.[14]

Section 3: In-Depth Troubleshooting Guides

This section addresses specific, common problems in a detailed question-and-answer format.

Problem: Severe Peak Tailing of 4-Phenyl-1H-imidazol-2-amine

Question: My peak for the parent compound has a USP tailing factor > 2.0. I've tried a standard C18 column with a methanol/water gradient. What is causing this and what is the systematic way to fix it?

Answer: As a basic compound, 4-Phenyl-1H-imidazol-2-amine is prone to strong ionic interactions with negatively charged silanol groups (-Si-O⁻) that exist on the surface of all silica-based HPLC columns. This leads to a secondary retention mechanism that causes the peak to tail.[12] The goal is to minimize these interactions.

Follow this systematic troubleshooting workflow:

Diagram: Troubleshooting Peak Tailing for Basic Compounds

TailingTroubleshooting Start Peak Tailing Observed (USP Tailing > 1.5) CheckpH Is Mobile Phase pH 2-3 units below analyte pKa? Start->CheckpH AdjustpH Action: Lower Mobile Phase pH (e.g., Add 0.1% Formic or TFA) CheckpH->AdjustpH No CheckBuffer Is buffer concentration adequate (20-50 mM)? CheckpH->CheckBuffer Yes AdjustpH->Start IncreaseBuffer Action: Increase buffer concentration CheckBuffer->IncreaseBuffer No CheckColumn Is the column a modern, high-purity, end-capped phase? CheckBuffer->CheckColumn Yes IncreaseBuffer->Start ChangeColumn Action: Switch to a column with low silanol activity (e.g., Hybrid, Polar-Embedded, or new End-Capped) CheckColumn->ChangeColumn No CheckOverload Are all peaks tailing? Is the sample too concentrated? CheckColumn->CheckOverload Yes ChangeColumn->Start DiluteSample Action: Dilute sample and re-inject CheckOverload->DiluteSample Yes Success Problem Solved CheckOverload->Success No DiluteSample->Start

Caption: A decision tree for troubleshooting peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Mobile Phase pH Adjustment (Most Effective First Step):

    • Action: Prepare your aqueous mobile phase with an acidifier. Start with 0.1% formic acid (pH ≈ 2.7). If tailing persists, you can try 0.05% trifluoroacetic acid (TFA) (pH ≈ 2).

    • Causality: At a low pH, two things happen: 1) The acidic silanol groups on the silica surface are protonated (-Si-OH) and thus neutral, preventing ionic interaction. 2) The basic amine on your analyte is fully protonated (-NH₃⁺), leading to a single, consistent ionic state that behaves predictably.[14]

    • Caution: TFA is a strong ion-pairing agent and can be difficult to wash out of a column and will suppress MS signal if using LC-MS. Use it advisedly.

  • Increase Buffer Concentration:

    • Action: If using a buffer (e.g., phosphate or acetate), try increasing the concentration from 10 mM to 25 mM or even 50 mM.

    • Causality: The higher concentration of buffer ions can compete with your analyte for the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[14][18]

  • Evaluate Your Column Choice:

    • Action: If tailing continues, your column may not be suitable. Switch to a column specifically designed to reduce silanol interactions. Options include:

      • Polar-Embedded Phase: These columns have a polar group (e.g., amide) embedded in the C18 chain, which shields the silanols.

      • Hybrid Particle Column: These columns (e.g., Waters BEH, Agilent Poroshell HPH) are made from a silica-polymer hybrid material that has fewer surface silanols and is more resistant to high pH.

    • Causality: Not all C18 columns are the same. Older "Type A" silica columns have high metal content and many active silanols. Modern "Type B" high-purity, fully end-capped columns are significantly better but may still not be perfect.[12][14]

  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and 100-fold and re-inject.

    • Causality: Injecting too much mass of a basic compound can saturate the desirable reversed-phase retention sites, forcing the excess molecules to interact with the less-desirable silanol sites, causing tailing.[18][23] If the peak shape improves upon dilution, you are overloading the column.

Problem: Poor Retention and Co-elution of Parent and Metabolites

Question: I have achieved good peak shape for the parent, but my polar metabolites are eluting in the solvent front, and a key non-polar metabolite is co-eluting with the parent. How can I retain everything and improve resolution?

Answer: This is a classic separation challenge where the analytes span a wide polarity range. A single reversed-phase method may not be sufficient. You need a strategy that can handle both polar and non-polar compounds simultaneously.

Comparison of Chromatographic Modes:

ModeStationary PhaseMobile PhaseBest For...Limitations
Reversed-Phase (RP) Non-polar (C18, C8)Polar (High % Aqueous)Parent compound and non-polar metabolites.Poor retention of highly polar compounds.[24]
HILIC Polar (Bare Silica, Amide)Non-polar (High % Acetonitrile)Highly polar/hydrophilic metabolites.[9][19]Poor retention of non-polar compounds (parent drug may elute early).
Mixed-Mode (MMC) Non-polar + Ion-ExchangePolar (Aqueous/Organic)Simultaneous analysis of parent and polar/charged metabolites.[15][16]Method development can be more complex due to multiple retention mechanisms.

Step-by-Step Protocol for Broad Polarity Separations:

  • Characterize the Problem: Confirm which peaks are polar by observing their behavior. In reversed-phase, polar compounds will have shorter retention times and their retention will decrease if you make the mobile phase more organic (increase %B). Non-polar compounds will have longer retention and their retention will increase as you make the mobile phase more organic.

  • Option A: Implement a HILIC Method for Polar Metabolites:

    • Action: Use a HILIC column (e.g., bare silica or amide phase). Start with a mobile phase of 95:5 Acetonitrile:Water with a 10 mM ammonium acetate buffer.

    • Protocol: Run a gradient from 95% to 50% Acetonitrile. Your polar metabolites, which eluted early in RP, should now be well-retained.[25]

    • Causality: In HILIC, analytes partition into a water-enriched layer on the surface of the polar stationary phase. Polar analytes are more attracted to this layer and are retained longer. Elution is achieved by increasing the water content (the strong solvent).[20]

  • Option B: Implement a Mixed-Mode Method for "All-in-One" Analysis:

    • Action: Select a mixed-mode column that has both C18 and anion- or cation-exchange properties.

    • Protocol: Method development involves optimizing both the organic content (for RP separation) and the mobile phase pH and ionic strength (for ion-exchange separation).

    • Causality: This approach provides two distinct retention mechanisms. The C18 chains retain the parent compound and non-polar metabolites via hydrophobic interactions. The ion-exchange groups retain the charged/polar metabolites. By adjusting the mobile phase pH and salt concentration, you can finely tune the retention of the charged species without dramatically affecting the non-polar ones, providing a powerful tool to resolve co-elutions.[22]

References

  • HPLC Method Development and Valid
  • 4-phenyl-1H-Imidazol-2-amine - ChemBK.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics.
  • Analysis of polar metabolites by hydrophilic interaction chrom
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
  • Hydrophilic interaction chromatography – Knowledge and References - Taylor & Francis.
  • HPLC analytical Method development: an overview - PharmaCores.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books.
  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 18.[1]Troubleshooting HPLC- Tailing Peaks - Restek.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY - Pharm
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocr
  • Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis.
  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google P
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applic
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Mixed-Mode Chromatography—A Review - LCGC Intern
  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applic
  • Mixed-mode chrom
  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Unich.
  • Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?

Sources

Challenges in the scale-up of 4-Phenyl-1H-imidazol-2-amine production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenyl-1H-imidazol-2-amine Production

Welcome to the technical support center for the synthesis and scale-up of 4-Phenyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this important synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind common issues, provide validated troubleshooting protocols, and offer data-driven insights to ensure a robust and scalable process.

Core Synthesis Pathway: The Marckwald Synthesis

The most prevalent and industrially relevant method for synthesizing 4-Phenyl-1H-imidazol-2-amine is a variation of the Marckwald synthesis, which involves the cyclocondensation of an α-haloketone with a guanidine salt. The typical reactants are 2-bromoacetophenone (phenacyl bromide) and guanidine hydrochloride.

The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Bromoacetophenone C Nucleophilic Substitution A->C Electrophile B Guanidine B->C Nucleophile D Intramolecular Cyclization & Dehydration C->D Intermediate E 4-Phenyl-1H-imidazol-2-amine (as HBr salt) D->E Base work-up to free amine

Caption: General reaction workflow for the synthesis of 4-Phenyl-1H-imidazol-2-amine.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, frequently encountered problems during the synthesis and scale-up. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions.

Potential Causes & Solutions:

  • Inadequate Base Stoichiometry or Strength: The reaction liberates HBr, which protonates the starting guanidine, rendering it non-nucleophilic. A base is required to neutralize the acid and regenerate the free guanidine.

    • Explanation: Guanidine hydrochloride is often used as the starting material. Without a sufficient amount of a stronger base, the reaction equilibrium will be unfavorable.

    • Solution: Ensure at least two equivalents of a suitable base (e.g., NaHCO₃, K₂CO₃, Na₂CO₃) are used. For larger scales, consider using a liquid base like triethylamine (TEA) for better mixing, but be mindful of its removal during work-up. A patent for a similar synthesis highlights the use of potassium carbonate as the acid-binding agent.[1]

  • Competing Side Reactions: The most common side reaction is the self-condensation of 2-bromoacetophenone or the formation of dimeric impurities.[2]

    • Explanation: Under basic conditions, 2-bromoacetophenone can undergo self-condensation. Additionally, the product, 4-Phenyl-1H-imidazol-2-amine, can react with another molecule of 2-bromoacetophenone to form undesired N-alkylated or dimeric byproducts.[2]

    • Solution: Control the addition rate of 2-bromoacetophenone to a solution of guanidine and base. Maintaining a low concentration of the ketone minimizes self-reaction. Running the reaction at a moderate temperature (e.g., 80-90°C) is often optimal; higher temperatures can accelerate side reactions.[1][2]

  • Poor Mixing and Mass Transfer: As scale increases, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3]

    • Explanation: In large reactors, what works with a magnetic stir bar will not suffice. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) are necessary to ensure homogeneity.[3]

    • Solution: Characterize your mixing efficiency. For scale-up, maintain a constant power-to-volume ratio (P/V) or tip speed for the impeller to approximate similar mixing conditions. The use of glass reactors in pilot plants can help visually identify mixing issues.[3]

Q2: I am observing a significant, difficult-to-remove impurity. How can I identify and minimize it?

Impurity profiles often change during scale-up. A minor byproduct at the 100g scale can become a major issue at the 10 kg scale.

Potential Impurities & Mitigation Strategies:

Impurity NamePotential SourceMitigation Strategy
2,6-Diphenyl-1H-imidazo[1,2-a]imidazole Reaction of the product with a second molecule of 2-bromoacetophenone, followed by cyclization.[2]Slow, controlled addition of 2-bromoacetophenone. Avoid a large excess of the ketone. Maintain optimal reaction temperature to favor the desired reaction pathway.
2-Amino-5-phenyl-1H-imidazole Isomeric impurity arising from a different cyclization pathway.This is less common but can be influenced by solvent and temperature. Ensure reaction conditions are consistent. Isomeric impurities are often difficult to remove by crystallization; chromatographic methods may be necessary for high purity.
Unreacted 2-Bromoacetophenone Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient mixing. Confirm stoichiometry of reagents.
Polymers/Tars Uncontrolled exotherm or prolonged high temperatures.Implement robust temperature control. Use a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider semi-batch addition where one reactant is added slowly.[3]

Q3: The reaction is showing a dangerous exotherm during scale-up. How can I manage thermal safety?

Thermal runaway is a critical safety risk. The heat generated by the reaction must be removed faster than it is produced.

Explanation: The heat generation of a reaction scales with volume (cubed), while the heat removal capacity of a reactor scales with surface area (squared). This mismatch means thermal safety becomes exponentially more challenging with increasing scale.[3]

Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction (ΔHrxn), maximum temperature of synthesis reaction (MTSR), and other critical safety parameters.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the 2-bromoacetophenone solution slowly to the guanidine mixture. The rate of addition can be controlled to manage the rate of heat generation, ensuring the reactor's cooling system is not overwhelmed.

  • Dilution: Increasing the solvent volume can act as a heat sink, though this negatively impacts throughput. A balance must be found.

  • Engineering Controls: Ensure the reactor is equipped with an adequate cooling jacket, an emergency quenching system, and a pressure relief valve.[3]

G start Problem Detected: Low Yield check_base Check Base: - Stoichiometry (≥2 eq)? - Strength? start->check_base check_conditions Review Reaction Conditions: - Controlled Ketone Addition? - Temperature (80-90°C)? check_base->check_conditions Yes adjust_base Action: Adjust Base (Increase eq. or change type) check_base->adjust_base No check_mixing Evaluate Mixing: - Adequate for Scale? - Visual Homogeneity? check_conditions->check_mixing Yes adjust_addition Action: Implement Slow Addition (Semi-Batch) check_conditions->adjust_addition No improve_mixing Action: Improve Agitation (Increase RPM, change impeller) check_mixing->improve_mixing No end_node Yield Improved check_mixing->end_node Yes adjust_base->check_conditions adjust_addition->check_mixing improve_mixing->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended solvents for this reaction and for purification?

    • Reaction: Alcohols like ethanol or isopropanol are commonly used. Glycols, such as ethylene glycol, have also been reported, particularly in patent literature, as they allow for higher reaction temperatures.[1]

    • Purification: Purification is typically achieved by crystallization. After the reaction, the product is often isolated as its HBr or HCl salt. The free base can be liberated and recrystallized. A mixture of chloroform and petroleum ether has been used for recrystallization to achieve high purity (>99%).[1] Other common solvents for crystallizing imidazole derivatives include methanol, ethanol, or toluene.[4]

  • Q: How stable is 4-Phenyl-1H-imidazol-2-amine and what are the ideal storage conditions?

    • The compound is a stable, solid material. However, like many amines, it can be sensitive to light and air over long periods. For long-term storage, it is recommended to keep it in a dark place, under an inert atmosphere (like nitrogen or argon), at room temperature.[5]

  • Q: Can this reaction be performed using microwave irradiation to speed it up?

    • Yes, similar reactions, such as the synthesis of imidazo[1,2-a]pyridines from phenacyl bromide and 2-aminopyridine, have been shown to be significantly accelerated by microwave heating, reducing reaction times from hours to seconds.[6] While this is highly effective at the lab scale, scaling up microwave chemistry presents significant engineering challenges and is not common in pilot or commercial production.

Detailed Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (10g Scale)

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

  • Reagent Charge: To the flask, add guanidine hydrochloride (1.2 eq), sodium carbonate (2.2 eq), and ethanol (200 mL).

  • Heating & Dissolution: Begin stirring and heat the mixture to 80°C.

  • Substrate Addition: Dissolve 2-bromoacetophenone (1.0 eq, 10g) in ethanol (50 mL). Add this solution dropwise to the heated reaction mixture over 1 hour using an addition funnel.

  • Reaction: Maintain the reaction temperature at 80°C for 5-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid is the hydrobromide salt of the product.

  • Purification: The crude salt can be dissolved in water, basified with NaOH solution to pH ~10 to precipitate the free base, which is then filtered, washed with water, and dried. For higher purity, recrystallize the free base from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 4.2: Purification by Recrystallization

  • Solvent Selection: Determine the optimal recrystallization solvent by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude, dry 4-Phenyl-1H-imidazol-2-amine free base in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat at reflux. Filter the hot solution through a pre-warmed filter funnel containing celite to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

References

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). Journal of Chemical Research. [Link]
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). National Institutes of Health (NIH). [Link]
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (NIH). [Link]
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik Mainz. [Link]
  • CN103450089B - Preparation method of 4-phenylimidazole.
  • Mechanistic Considerations of Guanidine-C
  • Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. (2019). MDPI. [Link]
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (2019). Semantic Scholar. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH). [Link]
  • The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products. (2020). Royal Society of Chemistry. [Link]
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine met
  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]
  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Technical Support Center: Improving the Oral Bioavailability of 4-Phenyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1H-imidazol-2-amine derivatives. This class of compounds, while showing significant therapeutic promise, often presents a critical challenge in drug development: poor oral bioavailability. As a weakly basic scaffold, these molecules frequently exhibit low aqueous solubility, particularly in the neutral to alkaline environment of the small intestine, which is the primary site for drug absorption. Their absorption can be further complicated by metabolic instability and efflux transporter activity.

This guide is structured to provide practical, in-depth solutions to the common hurdles you may encounter. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design. We will cover everything from initial physicochemical characterization to advanced formulation and prodrug strategies in a comprehensive question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges and strategies associated with this chemical class.

Q1: What are the primary reasons for the low oral bioavailability of 4-Phenyl-1H-imidazol-2-amine derivatives?

A1: The low oral bioavailability of this class of compounds typically stems from a combination of three main factors:

  • Poor Solubility: As weak bases, these derivatives are generally more soluble in the acidic environment of the stomach. However, upon entering the higher pH of the small intestine, their solubility can decrease dramatically, leading to precipitation and reduced absorption.[1][2] This is a common issue for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[3]

  • Metabolic Instability: The imidazole ring and associated phenyl group can be susceptible to metabolism by Cytochrome P450 (CYP450) enzymes in the liver and intestinal wall, leading to significant first-pass metabolism.[4][5][6]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby limiting absorption.[7][8]

Q2: What is the Biopharmaceutics Classification System (BCS), and why is it relevant for my compound?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3] It is divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

4-Phenyl-1H-imidazol-2-amine derivatives often fall into BCS Class II .[3] Knowing your compound's BCS class is critical because it dictates the most effective strategies for improving bioavailability. For Class II compounds, the primary goal is to enhance solubility and dissolution rate in the gastrointestinal tract.[9][10][11]

Q3: What are the initial, most critical experiments I should run to characterize my derivative's bioavailability challenges?

A3: To effectively troubleshoot, you must first quantify the problem. The following three experiments are fundamental:

  • pH-Dependent Solubility Profile: Determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines. This will confirm if your compound has the pH-dependent solubility characteristic of a weak base.[12][13]

  • In Vitro Permeability Assay (e.g., Caco-2): Use a Caco-2 cell monolayer model to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters like P-gp.[14][15][16] An efflux ratio greater than 2 typically indicates active efflux.[15][17]

  • In Vitro Metabolic Stability Assay: Incubate your compound with human liver microsomes or hepatocytes to determine its susceptibility to metabolism by CYP450 enzymes.[4][5][6] This will provide an initial assessment of its metabolic clearance.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific experimental problems you may encounter.

Category 1: Physicochemical Characterization & Solubility Issues

Q4: My compound shows high solubility in Simulated Gastric Fluid (SGF, pH 1.2) but crashes out of solution in Simulated Intestinal Fluid (SIF, pH 6.8). How can I prevent this precipitation?

A4: This is a classic problem for weakly basic drugs.[1] The goal is to maintain the drug in a dissolved or supersaturated state long enough for absorption to occur.[2]

  • Causality: The amine group on the imidazole ring is protonated and highly soluble in the acidic stomach. When it enters the near-neutral pH of the intestine, it deprotonates, becoming less soluble and prone to precipitation.

  • Troubleshooting Steps:

    • Formulation with Precipitation Inhibitors: Incorporate hydrophilic polymers (e.g., HPMC, PVP, Soluplus®) into your formulation.[18] These polymers can maintain supersaturation by sterically hindering drug crystallization and forming amorphous solid dispersions.[19]

    • Lipid-Based Formulations: Consider formulating your compound in a Self-Emulsifying Drug Delivery System (SEDDS).[20][21] When this formulation mixes with gastrointestinal fluids, it forms a fine oil-in-water emulsion, keeping the drug solubilized within lipid droplets and preventing precipitation.

    • Salt Screening: While your compound is a base, forming a salt with an appropriate counterion can sometimes improve the dissolution rate, though it may not solve the precipitation issue at higher pH alone. It's a factor to consider in combination with other strategies.

Q5: I am getting inconsistent results from my aqueous solubility assays. What could be the cause?

A5: Inconsistent solubility data often arises from the distinction between kinetic and thermodynamic solubility and the experimental setup.

  • Causality:

    • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[22][23][24] This can lead to supersaturated solutions and overestimate solubility. It is useful for high-throughput screening.[24]

    • Thermodynamic Solubility is the true equilibrium solubility, measured by adding the solid compound to the aqueous buffer and allowing it to equilibrate for an extended period (24-72 hours).[22][23] This is considered the "gold standard" but is lower throughput.[23]

  • Troubleshooting & Validation:

    • Clarify Your Method: Be clear about which type of solubility you are measuring as they provide different information. For formulation development, thermodynamic solubility is more relevant.[24]

    • Ensure Equilibrium: For thermodynamic measurements, ensure you have reached equilibrium. Measure the concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm it has plateaued.

    • Check for Solid State Changes: Use techniques like polarized light microscopy or XRPD to confirm that the solid material after the experiment is the same crystalline form as the starting material. The compound could have converted to a less soluble polymorph or a hydrate.

    • Control for Adsorption: Poorly soluble compounds can adsorb to plasticware or filters. Use low-binding plates and filter materials, and always quantify the concentration in the filtrate, not just by the amount of solid added.

Parameter Kinetic Solubility Assay Thermodynamic Solubility Assay
Starting Material Compound in DMSO stock solution[12]Solid crystalline compound[23]
Method Rapid precipitation from supersaturationEquilibrium between solid and solution[23]
Incubation Time Short (e.g., 1-2 hours)Long (24-72 hours)[23]
Typical Use Early discovery, high-throughput screening[22]Lead optimization, preformulation[22]
Potential Issue Can overestimate in-vivo relevant solubilityLower throughput, requires more compound
Category 2: Permeability and Efflux

Q6: My Caco-2 assay shows a high efflux ratio (>3.0), suggesting my compound is a P-gp substrate. What are my options?

A6: A high efflux ratio confirms that P-glycoprotein is actively limiting the absorption of your compound.[7] You have two primary paths forward: chemical modification or formulation-based approaches.

  • Causality: P-gp is an ATP-dependent pump in the apical membrane of intestinal epithelial cells that recognizes and expels a wide range of xenobiotics, reducing their intracellular concentration and net absorption.[7][25]

  • Troubleshooting Strategies:

    • Prodrug Approach: Modify the parent molecule by adding a promoiety that masks the structural features recognized by P-gp.[26][27] The ideal prodrug is not a P-gp substrate, can be absorbed, and is then cleaved in vivo to release the active parent drug.[26]

    • Formulation with P-gp Inhibitors: Certain excipients used in formulations have P-gp inhibitory effects. For example, surfactants like Tween 80, Cremophor EL, and Pluronic F68 can inhibit P-gp function, thereby increasing the absorption of co-administered substrates.[25][28] Incorporating these into a lipid-based or solid dispersion formulation can be a dual-action strategy.

    • Structural Modification (SAR): If you are in the lead optimization phase, explore minor structural modifications to the 4-Phenyl-1H-imidazol-2-amine scaffold. Sometimes, small changes in lipophilicity or hydrogen bonding potential can disrupt recognition by P-gp.

Category 3: Metabolism

Q7: My compound is rapidly cleared in my human liver microsome assay. How do I pinpoint the metabolic liability and address it?

A7: Rapid clearance in liver microsomes points to metabolism by CYP450 enzymes.[4][5] The key is to identify which specific CYP isozyme is responsible and where on the molecule the metabolism is occurring.

  • Causality: CYP450 enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the primary enzymes responsible for phase I metabolism of many drugs.[4][6] They typically perform oxidative reactions.

  • Troubleshooting & Next Steps:

    • CYP450 Reaction Phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors in your microsomal assay to determine which isoform(s) are responsible for metabolizing your compound.[4][29] For example, ketoconazole is a potent inhibitor of CYP3A4. If clearance is significantly reduced in the presence of ketoconazole, CYP3A4 is likely the main culprit.

    • Metabolite Identification: Use LC-MS/MS to identify the structure of the metabolites formed. This will show you the "soft spot" on your molecule. Common metabolic pathways for this scaffold could include hydroxylation of the phenyl ring or oxidation of the imidazole ring.

    • Deuteration or Blocking: Once the metabolic soft spot is identified, you can employ strategies to block it. For example, replacing a hydrogen atom at the site of metabolism with deuterium (the "deuterium clamp") can slow down the rate of CYP-mediated bond cleavage. Alternatively, adding a blocking group like a fluorine atom can prevent metabolism at that position.

Part 3: Key Experimental Protocols & Visual Guides

Workflow for Improving Oral Bioavailability

This diagram outlines the logical flow of experiments and decision-making for tackling poor oral bioavailability.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Problem Identification & Strategy Selection cluster_2 Phase 3: Formulation & In Vivo Testing Start Synthesize Derivative Solubility Determine pH-Solubility Profile (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Caco-2 Permeability Assay (A->B and B->A) Solubility->Permeability Metabolism Metabolic Stability Assay (Human Liver Microsomes) Permeability->Metabolism Decision Analyze Data: - Low Solubility? - High Efflux? - High Clearance? Metabolism->Decision SolStrat Strategy: Solubility Enhancement (Solid Dispersion, SEDDS) Decision->SolStrat Low Solubility EffluxStrat Strategy: Mitigate Efflux (Prodrug, P-gp Inhibiting Excipients) Decision->EffluxStrat High Efflux MetStrat Strategy: Reduce Metabolism (Metabolite ID, SAR) Decision->MetStrat High Clearance Formulate Develop & Optimize Formulation SolStrat->Formulate EffluxStrat->Formulate MetStrat->Formulate InVivo Perform Pharmacokinetic (PK) Study in Animal Model (e.g., Rat) Formulate->InVivo End Bioavailability Improved InVivo->End

Caption: A systematic workflow for diagnosing and solving oral bioavailability issues.

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability (Papp) of a compound and its efflux ratio.

1. Cell Culture:

  • Culture Caco-2 cells on Transwell filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[15]

  • Quality Control: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm², as this indicates sufficient monolayer integrity.[30]

2. Preparation of Solutions:

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Dosing Solution: Prepare a 10 µM solution of your test compound in the transport buffer. Include a low-permeability marker (e.g., Lucifer Yellow) to check monolayer integrity during the assay.

3. Permeability Measurement (Apical to Basolateral - A→B):

  • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • Add the dosing solution to the apical (A) side of the Transwell insert.

  • Add fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, take samples from both the A and B compartments for analysis by LC-MS/MS.

4. Permeability Measurement (Basolateral to Apical - B→A):

  • Simultaneously, on a separate set of inserts, perform the reverse experiment.

  • Add the dosing solution to the basolateral (B) side.

  • Add fresh transport buffer to the apical (A) side.

  • Incubate and sample as described above.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

  • Interpretation: An ER > 2 suggests the compound is a substrate for active efflux.[17]

References

  • In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism.Current Protocols in Pharmacology.[Link]
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.Molecules.[Link]
  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.Current Medicinal Chemistry.[Link]
  • Modern Prodrug Design for Targeted Oral Drug Delivery.MDPI.[Link]
  • Summary of the commonly used excipients for preparation of solid dispersions.
  • Optimizing oral absorption of peptides using prodrug strategies.Advanced Drug Delivery Reviews.[Link]
  • Caco2 assay protocol.Methodist Hospital Research Institute.[Link]
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simul
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.Journal of Medicinal Chemistry.[Link]
  • Aqueous Solubility Assay.Bienta.[Link]
  • Caco-2 permeability assay.
  • Cytochrome P450 Inhibition Assay.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs.IT Medical Team.[Link]
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.International Journal of Pharmaceutical Sciences Review and Research.[Link]
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.Drug Metabolism and Disposition.[Link]
  • advanced approaches to improve solubility of bcs class ii drugs.TANZ JOURNAL.[Link]
  • Novel excipients for solubility enhancement.European Pharmaceutical Review.[Link]
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.Drug Development & Delivery.[Link]
  • Advanced CYP450 Metabolism Assays.Pharma Industry Review.[Link]
  • Dispersion Excipients.American Pharmaceutical Review.[Link]
  • Caco-2 Permeability Assay.Evotec.[Link]
  • Aqueous Solubility.
  • What are BCS Class II drugs?Pion Inc.[Link]
  • Aqueous Solubility Assays.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs.Expert Opinion on Drug Delivery.[Link]
  • Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine.European Journal of Pharmaceutical Sciences.[Link]
  • Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine.
  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay.
  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Journal of Bioequivalence & Bioavailability.[Link]
  • 4-phenyl-1H-Imidazol-2-amine.ChemBK.[Link]
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.Indian Journal of Chemistry.[Link]
  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.Pharmaceutics.[Link]
  • Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives.Journal of the Chinese Chemical Society.[Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.RSC Advances.[Link]
  • P-glycoprotein and bioavailability-implication of polymorphism.Journal of Pharmacy and Pharmaceutical Sciences.[Link]
  • Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates.

Sources

Validation & Comparative

Comparing 4-Phenyl-1H-imidazol-2-amine with other IDO inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-Phenyl-1H-imidazol-2-amine and Other IDO1 Inhibitors for Researchers and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target. By catabolizing the essential amino acid tryptophan, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade immune destruction. This guide provides an in-depth comparison of various IDO1 inhibitors, with a special focus on the 4-phenyl-imidazole scaffold, to which 4-Phenyl-1H-imidazol-2-amine belongs, and contrasts its potential with other well-characterized inhibitors such as Epacadostat, Navoximod, and Indoximod.

The Central Role of IDO1 in Immune Evasion

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively promote the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This dual mechanism effectively dampens the anti-tumor immune response, making IDO1 an attractive target for therapeutic intervention.[1][5]

IDO1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tme Tumor Microenvironment Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme catabolizes Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Tryptophan_Depletion Tryptophan Depletion Kynurenine_Accumulation Kynurenine Accumulation T_Cell Effector T-Cell Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death promotes Treg_Cell Regulatory T-Cell (Treg) Treg_Cell->T_Cell suppresses Tryptophan_Depletion->T_Cell causes anergy and apoptosis Kynurenine_Accumulation->Treg_Cell promotes differentiation and activation IDO1_Inhibitor IDO1 Inhibitor (e.g., 4-Phenyl-imidazole derivatives) IDO1_Inhibitor->IDO1_Enzyme blocks

Figure 1: The IDO1 signaling pathway and the point of intervention for IDO1 inhibitors.

The 4-Phenyl-Imidazole Scaffold: A Foundation for IDO1 Inhibition

While specific experimental data for 4-Phenyl-1H-imidazol-2-amine as an IDO1 inhibitor is not extensively documented in peer-reviewed literature, its core structure, 4-phenyl-imidazole (4-PI), is a well-known, albeit weak, noncompetitive inhibitor of IDO1.[6][7] The imidazole nitrogen of 4-PI interacts directly with the heme iron in the active site of the IDO1 enzyme, and its phenyl group occupies a hydrophobic pocket.[7] This foundational understanding has guided the development of more potent 4-PI derivatives.[8][9]

Systematic studies on 4-PI derivatives have revealed key structure-activity relationships (SAR). For instance, substitutions on the phenyl ring and the imidazole ring can significantly impact inhibitory potency.[8] The development of potent inhibitors from this class, such as Navoximod, demonstrates the potential of the phenyl-imidazole scaffold.[3]

Comparative Analysis of Leading IDO1 Inhibitors

A variety of IDO1 inhibitors with different chemical scaffolds and mechanisms of action have been developed. The following sections compare 4-phenyl-imidazole derivatives to other prominent inhibitors.

Mechanism of Action

IDO1 inhibitors can be broadly classified based on their mechanism of action:

  • Competitive Inhibitors: These compounds, such as Epacadostat, compete with the natural substrate, tryptophan, for binding to the active site of IDO1.[3]

  • Non-competitive Inhibitors: Phenyl-imidazole derivatives, including 4-PI and Navoximod, are generally considered non-competitive inhibitors.[3][8] They bind to the enzyme at a site distinct from the tryptophan binding site, but still prevent the catalytic activity, often by interacting with the heme iron.[6]

  • Irreversible Inhibitors: Linrodostat (BMS-986205) is an example of an irreversible inhibitor, which forms a covalent bond with the IDO1 enzyme, leading to permanent inactivation.[3]

  • IDO Pathway Inhibitors: Indoximod has a unique mechanism of action. Instead of directly inhibiting the IDO1 enzyme, it acts downstream as a tryptophan mimetic, thereby reversing the immunosuppressive effects of tryptophan depletion.[3]

Quantitative Comparison of Inhibitor Potency

The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or half-maximal effective concentration (EC50) in cellular assays. Lower values indicate higher potency.

InhibitorClassMechanism of ActionEnzymatic IC50Cellular IC50/EC50KiSelectivity
4-Phenyl-imidazole (4-PI) Phenyl-imidazoleNon-competitive~48 µM[7]---
Epacadostat (INCB024360) HydroxyamidineCompetitive, Reversible~10 nM[10], ~72 nM[11]~12 nM[3], ~19 nM[12]->100-fold vs IDO2/TDO[3]
Navoximod (GDC-0919) Phenyl-imidazoleNon-competitive-~75 nM[10]~7 nM[10]~10-20-fold vs TDO[3]
Linrodostat (BMS-986205) PropanamideIrreversible~1.7 nM[10]~1.1-1.7 nM[10]-Highly selective for IDO1
Indoximod (1-Methyl-D-tryptophan) Tryptophan analogIDO Pathway Inhibitor-~70 nM (mTORC1 rescue)[3]-Indirectly inhibits IDO1/IDO2

Note: IC50, EC50, and Ki values can vary between different studies and assay conditions.

Experimental Protocols for Evaluating IDO1 Inhibitors

The validation of novel IDO1 inhibitors relies on robust enzymatic and cellular assays.

In Vitro IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Objective: To determine the direct inhibitory effect of a test compound on purified recombinant IDO1.

Materials:

  • Purified recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-tryptophan (substrate)

  • Cofactors (e.g., ascorbic acid, methylene blue)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~321 nm

Procedure:

  • Prepare a reaction mixture containing IDO1 assay buffer, cofactors, and the purified IDO1 enzyme.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding L-tryptophan to each well.

  • Immediately measure the absorbance at 321 nm over time to determine the initial reaction rate. The product, N-formylkynurenine, absorbs at this wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve.[13]

Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into compound permeability and activity in a more physiologically relevant setting.

Objective: To evaluate the inhibitory activity of a test compound on IDO1 in cultured human cells.

Materials:

  • Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • L-Tryptophan

  • Test compounds dissolved in DMSO

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression and a range of concentrations of the test compound.

  • Incubate the plates for 24-48 hours.

  • After incubation, collect the cell supernatant.

  • Add trichloroacetic acid to the supernatant and incubate to hydrolyze N-formylkynurenine to kynurenine.

  • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

  • Measure the absorbance at ~480 nm.

  • Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.

  • Determine the cellular IC50 or EC50 value from the dose-response curve.[13]

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., 4-Phenyl-1H-imidazol-2-amine) Enzymatic_Assay Enzymatic Assay Compound_Prep->Enzymatic_Assay Cellular_Assay Cell-Based Assay Compound_Prep->Cellular_Assay Enzyme_Prep Prepare Purified IDO1 Enzyme Enzyme_Prep->Enzymatic_Assay Cell_Culture Culture and Seed IDO1-expressing Cells Cell_Culture->Cellular_Assay IC50_Calc Calculate IC50/EC50 Values Enzymatic_Assay->IC50_Calc Cellular_Assay->IC50_Calc Comparison Compare with other IDO1 Inhibitors IC50_Calc->Comparison

Figure 2: A generalized workflow for the validation and comparison of IDO1 inhibitors.

Conclusion and Future Directions

The development of IDO1 inhibitors represents a promising strategy in cancer immunotherapy. While early clinical trials with first-generation inhibitors have yielded mixed results, the field continues to evolve with the development of more potent and selective compounds.[5] The 4-phenyl-imidazole scaffold has proven to be a valuable starting point for the design of potent IDO1 inhibitors, as exemplified by Navoximod. Although specific data on 4-Phenyl-1H-imidazol-2-amine is limited, its structural similarity to known IDO1 inhibitors suggests it may possess activity and warrants further investigation.

Future research will likely focus on the development of dual IDO1/TDO inhibitors to overcome potential resistance mechanisms, as well as the identification of predictive biomarkers to better select patients who are most likely to respond to IDO1-targeted therapies.[14] The continued exploration of novel chemical scaffolds, such as phenyl-imidazole derivatives, will be crucial in advancing this important area of cancer research.

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in health and disease.
  • Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. [Link]
  • Jamieson, A. M., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 21(21), 8233. [Link]
  • Jamieson, A. M., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 21(21), 8233. [Link]
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9442. [Link]
  • Zimmer, L., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1853. [Link]
  • Pan, Y., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30833-30844. [Link]
  • Tojo, S., et al. (2014). Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119-1123. [Link]
  • Li, F., et al. (2018). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 6, 563. [Link]
  • Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]
  • Prendergast, G. C., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International review of cell and molecular biology, 336, 175-203. [Link]
  • Kumar, S., et al. (2008). Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. Journal of medicinal chemistry, 51(16), 4968-4977. [Link]
  • Pandey, A., et al. (2013). Molecular modeling study of 4-Phenyl-1H-Imidazole and its derivatives as potential inhibitor of indoleamine 2,3-dioxygenase (IDO). F1000Research, 2, 165. [Link]
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules (Basel, Switzerland), 25(6), 1447. [Link]
  • Yue, E. W., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 8(3), 486-501. [Link]
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. [Link]
  • Al-Haidar, M., et al. (2024). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 15, 1369325. [Link]
  • He, Y., et al. (2021). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research, 40(1), 181. [Link]
  • Vacca, O., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 9(1), 1720249. [Link]

Sources

A Comparative Guide to the Validation of 4-Phenyl-1H-imidazol-2-amine Hemisulfate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Phenyl-1H-imidazol-2-amine hemisulfate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. This document delves into the rationale behind experimental choices, offers detailed protocols, and compares the HPLC method with alternative analytical techniques, all grounded in established scientific principles and regulatory guidelines.

Introduction: The Criticality of Purity for this compound

4-Phenyl-1H-imidazol-2-amine and its salts, such as the hemisulfate form (C18H20N6O4S), are heterocyclic compounds of significant interest in pharmaceutical research.[1][2] Imidazole derivatives are known to possess a wide range of biological activities and are core structures in many pharmaceutical agents.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product. Therefore, a validated, sensitive, and specific analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5][6] This guide will walk through the development and validation of a reversed-phase HPLC (RP-HPLC) method for this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10][11]

HPLC Method Development and Rationale

The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from its potential impurities.

Selection of Chromatographic Conditions
  • Column: A C18 (octadecylsilyl) column is a common first choice for the separation of moderately polar to nonpolar compounds like 4-Phenyl-1H-imidazol-2-amine. The phenyl group in the analyte suggests a good affinity for the C18 stationary phase.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is typical for RP-HPLC.

    • Aqueous Phase: A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine group. A pH of around 3.2 is often a good starting point for amines to ensure they are protonated and exhibit good peak shape.[12]

    • Organic Phase: Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.

  • Detection: The phenyl-imidazole chromophore is expected to have significant UV absorbance. A photodiode array (PDA) detector is ideal for method development to determine the optimal detection wavelength and to assess peak purity. A wavelength of around 220 nm is often a good starting point for aromatic compounds.[6]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting conditions that provide a balance between analysis time and separation efficiency.

Potential Impurities

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, potential impurities could arise from the synthesis process or degradation. A plausible synthetic route might involve the reaction of 2-bromo-1-phenylethan-1-one with a guanidine derivative.[13] Therefore, potential impurities could include:

  • Starting materials: Unreacted 2-bromo-1-phenylethan-1-one or guanidine derivatives.

  • By-products: Products from side reactions, such as the formation of dimers or other condensation products.

  • Degradation products: The imidazole ring can be susceptible to oxidative or hydrolytic degradation.

Experimental Protocol: HPLC Method Validation

The following is a detailed, step-by-step protocol for the validation of the proposed HPLC method. This protocol is designed to be a self-validating system, where the results of each test confirm the suitability of the method for its intended purpose.

Materials and Reagents
  • This compound reference standard (known purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.2 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

The validation will be performed according to ICH Q2(R1) guidelines.[10][11]

Purpose: To ensure the chromatographic system is suitable for the intended analysis. Procedure: Inject the reference standard solution six times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area for the main peak: ≤ 2.0%.

  • Tailing factor: ≤ 2.0.

  • Theoretical plates: ≥ 2000.

Purpose: To demonstrate that the method can distinguish the analyte from potential impurities. Procedure:

  • Inject a blank (diluent).

  • Inject the reference standard solution.

  • Inject a sample solution spiked with known potential impurities (if available).

  • Perform stress testing on the sample (acid, base, oxidative, thermal, and photolytic degradation) and analyze the stressed samples. Acceptance Criteria:

  • No interfering peaks at the retention time of the main peak in the blank.

  • The main peak should be well-resolved from any impurity peaks (resolution ≥ 2.0).

  • Peak purity analysis (using PDA detector) should show no co-eluting peaks.

Purpose: To demonstrate a linear relationship between the concentration of the analyte and the detector response. Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration. Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Purpose: To determine the closeness of the measured value to the true value. Procedure: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate. Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Purpose: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:

  • RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Purpose: To determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy. Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria:

  • S/N ratio for LOD is typically 3:1.

  • S/N ratio for LOQ is typically 10:1.

  • For LOQ, the precision (RSD) should be ≤ 10%.

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small variations in parameters such as:

  • pH of the mobile phase (e.g., ± 0.2 units).

  • Column temperature (e.g., ± 5 °C).

  • Flow rate (e.g., ± 0.1 mL/min).

  • Organic composition of the mobile phase (e.g., ± 2%). Acceptance Criteria:

  • System suitability parameters should still be met.

  • The changes should not significantly impact the results.

Data Presentation and Visualization

Illustrative Validation Data Summary

The following table summarizes typical results that would be expected from a successful validation of the HPLC method.

Validation ParameterResultAcceptance Criteria
System Suitability
RSD of Peak Area (%)0.5≤ 2.0%
Tailing Factor1.2≤ 2.0
Theoretical Plates5500≥ 2000
Linearity
Correlation Coefficient (r²)0.9998≥ 0.999
Accuracy
Recovery (%)99.5 - 101.298.0 - 102.0%
Precision
Repeatability RSD (%)0.8≤ 2.0%
Intermediate Precision RSD (%)1.1≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness Method remains unaffectedSystem suitability met
Experimental Workflow Diagram

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2 R1) cluster_analysis Analysis & Reporting prep_std Prepare Reference Standard run_seq Run HPLC Sequence prep_std->run_seq prep_sample Prepare Sample Solutions prep_sample->run_seq prep_mobile Prepare Mobile Phase prep_mobile->run_seq select_col Select Column & Mobile Phase optimize_grad Optimize Gradient select_col->optimize_grad set_params Set Detection Wavelength & Flow Rate optimize_grad->set_params set_params->run_seq sys_suit System Suitability sys_suit->run_seq specificity Specificity specificity->run_seq linearity Linearity linearity->run_seq accuracy Accuracy accuracy->run_seq precision Precision precision->run_seq lod_loq LOD & LOQ lod_loq->run_seq robustness Robustness robustness->run_seq process_data Process Chromatographic Data run_seq->process_data gen_report Generate Validation Report process_data->gen_report

Caption: Workflow for HPLC method development and validation.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be used for purity assessment, each with its own advantages and disadvantages.

TechniquePrincipleAdvantages for 4-Phenyl-1H-imidazol-2-amineDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution, quantitative, robust, well-established in QC labs.May not be suitable for non-chromophoric impurities.
LC-MS HPLC coupled with a mass spectrometer for detection.Provides molecular weight information, highly specific, can identify unknown impurities.More expensive, complex instrumentation and data analysis.[14]
GC-MS Separation of volatile compounds in the gas phase with mass spec detection.Excellent for volatile impurities.Requires derivatization for non-volatile compounds like the analyte, which adds complexity.[15]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, good for rapid screening.Lower resolution and sensitivity compared to HPLC, primarily qualitative.[5]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, small sample volume.Can be less robust than HPLC, sensitive to matrix effects.
Logical Relationship Diagram

Method_Comparison cluster_core Purity of 4-Phenyl-1H-imidazol-2-amine cluster_methods Analytical Techniques cluster_attributes Key Attributes core_topic Purity Assessment hplc HPLC-UV (Recommended) core_topic->hplc is best assessed by lcms LC-MS core_topic->lcms gcms GC-MS core_topic->gcms tlc TLC core_topic->tlc quant Quantitative hplc->quant robust Robustness hplc->robust lcms->quant id Impurity ID lcms->id gcms->quant gcms->id qual Qualitative tlc->qual

Caption: Comparison of analytical methods for purity assessment.

Conclusion

The validated RP-HPLC method described in this guide provides a robust, specific, and accurate means for determining the purity of this compound. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH and USP is crucial for ensuring the quality and safety of pharmaceutical products. While alternative techniques like LC-MS can provide valuable structural information, HPLC remains the workhorse for routine quality control due to its balance of performance, reliability, and cost-effectiveness. The systematic approach to method development and validation presented here serves as a reliable template for analytical scientists in the pharmaceutical industry.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia, URL: [Link]
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: Agilent, URL: [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy, URL: [Link]
  • Quality Guidelines - ICH. Source: ICH, URL: [Link]
  • Are You Sure You Understand USP <621>? | LCGC International.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Source: Starodub, URL: [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. Source: Abraham Entertainment, URL: [Link]
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Source: Slideshare, URL: [Link]
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Source: NIH, URL: [Link]
  • 4-phenyl-1H-Imidazol-2-amine - ChemBK. Source: ChemBK, URL: [Link]
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Source: Moravek, Inc., URL: [Link]
  • US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents.
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - ResearchGate.
  • (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. Source: Home Sunshine Pharma, URL: [Link]
  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine - ResearchGate.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate.
  • 1H-Imidazol-4-amine, 1-phenyl- - ChemBK. Source: ChemBK, URL: [Link]
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Source: NIH, URL: [Link]
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. Source: Sultan Qaboos University Journal For Science, URL: [Link]
  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Source: PubMed Central, URL: [Link]
  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities - Symbiosis Online Publishing. Source: Symbiosis Online Publishing, URL: [Link]

Sources

A Comparative Guide to the Enzymatic Cross-Reactivity of 4-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides an in-depth technical analysis of the cross-reactivity profile of 4-Phenyl-1H-imidazol-2-amine, a foundational scaffold for a class of therapeutic enzyme inhibitors. We will delve into its primary target, explore its interactions with other key enzymes, and provide the experimental framework necessary for independent validation.

Introduction: The Significance of 4-Phenyl-1H-imidazol-2-amine

4-Phenyl-1H-imidazol-2-amine belongs to the phenyl-imidazole class of compounds, which has garnered significant attention in medicinal chemistry. The core structure, a phenyl group attached to an imidazole ring, serves as a versatile scaffold for designing enzyme inhibitors. Its primary therapeutic relevance lies in the field of immuno-oncology, specifically through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This dual mechanism suppresses the proliferation and function of effector T-cells, facilitating tumor immune escape.[4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[1][5]

4-Phenylimidazole (a closely related parent compound) was one of the first identified small-molecule inhibitors of IDO1, albeit with modest potency.[6][7][8] Spectroscopic studies and co-crystal structures have confirmed that it directly interacts with the heme iron within the active site of the enzyme.[1][8] This foundational discovery has spurred the development of more potent and selective second-generation IDO1 inhibitors based on the phenyl-imidazole scaffold.

Primary Enzymatic Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Experimental data robustly identifies IDO1 as the primary target of 4-phenylimidazole derivatives. The parent compound, 4-phenylimidazole (4-PI), demonstrates weak, noncompetitive inhibition of IDO1 with a reported half-maximal inhibitory concentration (IC50) of 48 μM.[1][6] While the 2-amino substitution of the topic compound may modulate this activity, the core interaction is expected to remain with IDO1. The imidazole nitrogen is crucial for coordinating with the heme iron in the enzyme's active site, while the phenyl group occupies an adjacent hydrophobic pocket.[6]

Cross-Reactivity Profile: A Comparative Analysis

The therapeutic utility of an enzyme inhibitor is critically dependent on its selectivity. Off-target interactions can lead to unintended side effects and reduce the therapeutic window. For IDO1 inhibitors, the most important enzymes to consider for cross-reactivity are the two other human enzymes capable of catabolizing tryptophan: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[9][10] Beyond these, the promiscuity of the imidazole scaffold warrants a broader look at other enzyme classes.

Tryptophan-Catabolizing Dioxygenases: IDO2 and TDO

IDO2 shares significant sequence homology with IDO1 and also plays a role in immune regulation, although its precise functions are still under investigation.[8] TDO is structurally distinct from the IDOs and is primarily responsible for regulating systemic tryptophan levels in the liver.[2][8] Selective inhibition of IDO1 over IDO2 and TDO is a key objective in modern drug discovery to minimize potential systemic effects.[10]

While specific cross-reactivity data for 4-Phenyl-1H-imidazol-2-amine against IDO2 and TDO is not extensively published, studies on more advanced phenylimidazole-based inhibitors like Navoximod (GDC-0919) have shown a 10- to 20-fold selectivity for IDO1 over TDO.[8] This suggests that the phenyl-imidazole scaffold can be optimized for selectivity against the tryptophan-catabolizing dioxygenases.

Other Potential Off-Target Enzymes

The imidazole moiety is a known ligand for various metalloenzymes and can participate in hydrogen bonding, leading to potential interactions with a range of other enzymes.

  • Cytochrome P450 (CYP) Enzymes: Imidazole-containing drugs are well-known for their potential to inhibit CYP enzymes, which can lead to drug-drug interactions. For instance, certain phenyl alkyl imidazole compounds have been shown to inhibit CYP17A1 (17α-hydroxylase/17,20-lyase), an enzyme involved in steroid biosynthesis.[11]

  • β-Glucosidase: Interestingly, 4-phenylimidazole has been identified as a potent and specific inhibitor of sweet almond β-glucosidase, with a pH-independent inhibitory constant (Ki) of 0.8 μM.[12] This interaction is attributed to the phenyl moiety binding to the hydrophobic aglycone site and the imidazole ring to the sugar-binding site.[12]

  • Kinases: More complex derivatives incorporating the 4-phenyl-1H-imidazol-2-yl core have been developed as multi-targeted kinase inhibitors, showing potent activity against Janus kinases (JAK2/3) and Aurora kinases (A/B).[13] This highlights the potential for this scaffold to interact with the ATP-binding sites of kinases, depending on further structural modifications.

Summary of Comparative Enzymatic Activity
Enzyme TargetCompoundReported Activity (IC50/Ki)Selectivity ProfileReference(s)
Primary Target
IDO14-Phenylimidazole (parent)IC50 = 48 µMPrimary target[1][6]
Key Cross-Reactivity Targets
IDO2Data not publicly availablePresumed weaker inhibition[10]
TDONavoximod (derivative)~10-20 fold selective for IDO1Selectivity achievable within scaffold[8]
Other Potential Off-Targets
β-Glucosidase4-Phenylimidazole (parent)Ki = 0.8 µMPotent inhibitor[12]
CYP17A1N-3-(4-bromophenyl) propyl imidazole (derivative)IC50 = 0.33 µM (lyase)Potential for CYP inhibition[11]
JAK2/3, Aurora A/BPyrazole derivativesIC50 = 0.057 - 0.939 µMScaffold for multi-kinase inhibitors[13]

Experimental Protocol: Assessing IDO1 Inhibition and Cross-Reactivity

To ensure the trustworthiness of any claims, a robust and self-validating experimental protocol is essential. Below is a detailed methodology for a cell-based IDO1 inhibition assay, which provides a physiologically relevant context for evaluating inhibitor potency and selectivity. This assay measures the end-product of the enzymatic reaction, kynurenine.

Cell-Based IDO1 Kynurenine Production Assay

1. Rationale and Causality: This assay utilizes a human cancer cell line (e.g., HeLa or SW480) that can be induced to express functional IDO1 enzyme upon stimulation with interferon-gamma (IFN-γ). By measuring the accumulation of kynurenine in the cell culture medium, we can directly assess the enzymatic activity of IDO1 within a cellular context. The potency of an inhibitor is determined by its ability to reduce kynurenine production in a dose-dependent manner.

2. Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 20,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Phenyl-1H-imidazol-2-amine in 100% DMSO.

    • Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (DMSO only) and a "no inhibitor" control.

  • IDO1 Induction and Inhibition:

    • Aspirate the old medium from the plated cells.

    • Add 100 µL of medium containing the respective concentrations of the test compound to the wells.

    • To induce IDO1 expression, add 100 µL of medium containing 200 ng/mL of human IFN-γ (final concentration 100 ng/mL) to all wells except the "unstimulated" control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Detection:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

    • Add 70 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix well, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes to allow color development (a yellow color indicates the presence of kynurenine).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Convert the absorbance values of the samples to kynurenine concentrations.

    • Normalize the data to the vehicle control (representing 100% IDO1 activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Cross-Reactivity Assessment: To assess selectivity, this protocol can be adapted for cell lines engineered to express IDO2 or TDO.[3] By determining the IC50 values for each enzyme, a quantitative measure of selectivity can be established.

Visualization of Key Concepts

Logical Relationship: Selective vs. Non-Selective Inhibition

cluster_0 Inhibitor Action cluster_1 Desired Outcome: Selective Inhibition cluster_2 Undesired Outcome: Cross-Reactivity Inhibitor 4-Phenyl-1H-imidazol-2-amine IDO1 Primary Target (IDO1) Inhibitor->IDO1 High Affinity (Low IC50) IDO2 Off-Target 1 (IDO2) Inhibitor->IDO2 Low Affinity TDO Off-Target 2 (TDO) Inhibitor->TDO Low Affinity Other Other Enzymes (e.g., CYPs, Kinases) Inhibitor->Other Variable Affinity A 1. Seed HeLa Cells (96-well plate) B 2. Add Serial Dilution of Inhibitor A->B C 3. Induce IDO1 with IFN-γ B->C D 4. Incubate (48 hours) C->D E 5. Collect Supernatant & Precipitate Protein (TCA) D->E F 6. React with Ehrlich's Reagent E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining IC50 in a cell-based assay.

Conclusion

4-Phenyl-1H-imidazol-2-amine is a valuable chemical scaffold primarily targeting the immuno-oncology enzyme IDO1. While its parent compound shows modest potency, it serves as a critical starting point for the development of highly potent inhibitors. The primary cross-reactivity concerns lie with the related dioxygenases, IDO2 and TDO, as well as other heme-containing enzymes like CYPs. Evidence from more developed analogs suggests that selectivity can be engineered into the phenyl-imidazole scaffold. The provided experimental protocol offers a robust framework for researchers to independently verify the potency and selectivity of this and related compounds, ensuring data integrity and advancing the development of novel therapeutics.

References

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. [Link]
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [Link]
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. [Link]
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Inhibition of beta-glucosidase by imidazoles. Journal of Biochemistry. [Link]
  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Frontiers in Immunology. [Link]
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Mahidol University. [Link]
  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy.
  • Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls. International Journal of Molecular Sciences. [Link]
  • Design strategies of the four series of inhibitors.
  • SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Advances. [Link]
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of 4-Phenyl-1H-imidazol-2-amine: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to potential clinical application is fraught with challenges. A critical juncture in this process is the transition from promising in vitro data to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of 4-Phenyl-1H-imidazol-2-amine and its closely related analogs, offering insights grounded in experimental data to navigate this complex transition. While direct head-to-head comparative studies on 4-Phenyl-1H-imidazol-2-amine are not extensively documented, by synthesizing data from structurally related 2-aminoimidazole derivatives, we can construct a robust understanding of its potential therapeutic profile.

The 2-aminoimidazole scaffold is a well-established pharmacophore, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a phenyl group at the 4-position of the imidazole ring creates a key structural motif that has been explored for various therapeutic applications. This guide will delve into the nuances of its performance in controlled cellular assays versus complex biological systems, providing a framework for interpreting efficacy data and guiding future research.

In Vitro Efficacy: A Foundation of Potency

The initial assessment of a compound's therapeutic potential almost invariably begins with in vitro studies. These assays, conducted on isolated cells or molecular targets, provide a controlled environment to quantify a compound's intrinsic activity and elucidate its mechanism of action. For 4-Phenyl-1H-imidazol-2-amine and its analogs, in vitro studies have primarily focused on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have demonstrated the potent antiproliferative activity of 4-phenyl-imidazole derivatives against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Table 1: Summary of In Vitro Anticancer Activity of 4-Phenyl-1H-imidazol-2-amine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneU-87 (Glioblastoma)3.1 - 53.9[2]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric Cancer)0.05[3]
2-(1H-imidazol-2-yl) pyridine derivative (CLW27)A375 (Melanoma)2.93[4]
1-hydroxy-2-phenyl-4-(pyridin-4-yl)-1H-imidazoleXanthine Oxidase Inhibition0.64[5]
4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazoleAntibacterial (E. coli)-[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a 4-phenyl-1H-imidazol-2-amine analog) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with 4-Phenyl-1H-imidazol-2-amine Analog incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end InVivo_Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Test Compound tumor_growth->treatment monitoring Continue Tumor Monitoring treatment->monitoring endpoint Endpoint: Excise & Analyze Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Figure 2: General Workflow for an In Vivo Xenograft Tumor Model.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. For the 4-phenyl-imidazole class of compounds, several factors can influence this relationship:

  • Pharmacokinetics: The ability of the compound to be absorbed, distributed to the tumor site, and remain at a therapeutic concentration is paramount. Poor oral bioavailability or rapid metabolism can render a potent in vitro compound ineffective in vivo.

  • Toxicity: A compound may be highly effective at killing cancer cells in vitro but exhibit unacceptable toxicity to the host organism at therapeutic doses.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and extracellular matrix can influence drug response in ways that are not captured in a 2D cell culture system.

The data on related imidazole derivatives suggests that while potent in vitro activity is a prerequisite, it does not guarantee in vivo success. The modest tumor growth inhibition observed for some compounds, despite low micromolar IC50 values, highlights the challenges of translating cellular potency into whole-animal efficacy.

Mechanistic Insights: The Underlying Biology

Understanding the mechanism of action is crucial for both rational drug design and for interpreting efficacy data. For 4-phenyl-1H-imidazol-2-amine and its analogs, several potential mechanisms have been proposed based on studies of the broader imidazole class.

Signaling_Pathway compound 4-Phenyl-1H-imidazol-2-amine Analog tubulin β-Tubulin compound->tubulin Binds to Colchicine Site kinase Kinase (e.g., BRAF) compound->kinase Inhibits mt_assembly Microtubule Assembly tubulin->mt_assembly Inhibits mitotic_spindle Mitotic Spindle Formation mt_assembly->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Induces apoptosis Apoptosis cell_cycle->apoptosis Leads to signaling Downstream Signaling kinase->signaling Blocks proliferation Cell Proliferation signaling->proliferation Reduces

Figure 3: Potential Anticancer Mechanisms of Action for 4-Phenyl-1H-imidazol-2-amine Analogs.

As illustrated, the primary proposed mechanism involves the disruption of microtubule dynamics. However, some imidazole derivatives have also been shown to inhibit various protein kinases, such as BRAF, which are critical drivers of cancer cell proliferation. [4]This suggests that 4-Phenyl-1H-imidazol-2-amine may have a multi-targeted mode of action, which could be advantageous in overcoming drug resistance.

Conclusion and Future Directions

The available evidence suggests that 4-Phenyl-1H-imidazol-2-amine and its analogs represent a promising class of compounds with potent in vitro anticancer and antimicrobial activities. While direct in vivo efficacy data for the parent compound is limited, studies on structurally related molecules demonstrate the potential for tumor growth inhibition in preclinical models.

The key to successfully translating the in vitro promise of this scaffold into in vivo efficacy will lie in a thorough understanding of its structure-activity relationships, pharmacokinetic properties, and potential for off-target toxicities. Future research should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of the 4-phenyl-2-aminoimidazole core.

  • Detailed pharmacokinetic profiling: To identify analogs with favorable drug-like properties.

  • In vivo efficacy studies in multiple models: To validate the anticancer and antimicrobial potential in more clinically relevant settings.

  • Elucidation of the precise molecular targets: To better understand the mechanism of action and identify potential biomarkers for patient selection.

By bridging the gap between in vitro and in vivo data with rigorous, well-designed experiments, the therapeutic potential of 4-Phenyl-1H-imidazol-2-amine and its derivatives can be fully realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 685-713.
  • Gedgaudas, R., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-17.
  • Hassan, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 6(4), 23-30.
  • Kumar, A., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1007.
  • Li, W., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 876-886.
  • Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances, 7(44), 27737-27746.
  • Meng, F., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 148, 243-252.
  • Mohamed, M. S., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(23), 7205.
  • Parashar, B., et al. (2010). Synthesis and antimicrobial study of 4-benzylidene-2-phenyl-1-(5-phenylthiazol-2-yl)-1H-imidazol-5(4H)-one. Journal of Chemical and Pharmaceutical Research, 2(5), 392-398.
  • ResearchGate. (2025). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • Sharma, A., et al. (2019). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 24(19), 3493.
  • Sun, H., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185.
  • Wang, S., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1547-1551.
  • Zhang, L., et al. (2014). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(16), 3860-3865.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Aminoimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry and marine natural product synthesis. Its remarkable biological activity, stemming from its ability to act as a bioisostere for guanidine and engage in key hydrogen bonding interactions, has cemented its importance in drug discovery. Molecules incorporating the 2-AI motif have demonstrated a wide array of therapeutic potential, including antibacterial, antifungal, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance to the research community.

This guide provides a comparative analysis of three prominent synthetic strategies for 2-aminoimidazoles, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the classic condensation method, a modern metal-catalyzed approach, and an elegant acid-catalyzed cascade reaction, providing the objective data and experimental context necessary for researchers to select the optimal route for their specific synthetic challenges.

Route 1: The Classic Approach - Condensation of Guanidine with α-Haloketones

This is one of the most traditional and straightforward methods for constructing the 2-aminoimidazole ring. The reaction proceeds via a Hantzsch-type condensation mechanism, where guanidine acts as the binucleophilic component, reacting with an α-haloketone.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular SN2 reaction, where another nitrogen atom displaces the halide. A final dehydration step then yields the aromatic 2-aminoimidazole ring. The choice of base is critical; it must be strong enough to deprotonate the guanidinium intermediate but not so strong as to promote self-condensation of the ketone.

G start_mat Guanidine + α-Haloketone intermediate1 Initial Adduct (Hemiaminal-like) start_mat->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular SN2 Cyclization product 2-Aminoimidazole intermediate2->product Elimination base Base (e.g., NaHCO3) base->intermediate1 dehydration Dehydration (-H2O) dehydration->intermediate2

Caption: Mechanism of the condensation of guanidine with an α-haloketone.

Advantages & Limitations
  • Advantages: The primary strengths of this method are its operational simplicity and the use of readily available and inexpensive starting materials. It is a robust reaction that has been utilized for decades.

  • Limitations: The substrate scope can be limited. The use of α-haloketones, which can be lachrymatory and unstable, is a significant drawback. Furthermore, the reaction conditions are often harsh, which may not be suitable for complex substrates with sensitive functional groups.

Representative Experimental Protocol

Synthesis of 2-amino-4-phenyl-1H-imidazole

  • To a solution of guanidine hydrochloride (1.2 g, 12.6 mmol) in ethanol (20 mL), add a solution of sodium ethoxide (prepared from 0.29 g of sodium in 10 mL of ethanol).

  • Stir the resulting mixture at room temperature for 30 minutes to form free guanidine.

  • Add 2-bromoacetophenone (2.0 g, 10 mmol) to the reaction mixture.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter the precipitate (sodium bromide).

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to afford the pure 2-amino-4-phenyl-1H-imidazole.

Route 2: The Modern Approach - Copper-Catalyzed Annulation

The advent of metal catalysis has revolutionized the synthesis of heterocyclic compounds. Copper-catalyzed methods for 2-aminoimidazole synthesis offer a significant improvement in terms of substrate scope and functional group tolerance compared to classical methods. A common strategy involves the reaction of guanidine with terminal alkynes and a secondary amine.

Mechanistic Rationale

This process is believed to proceed through a copper-acetylide intermediate. Guanidine adds to the activated alkyne, followed by cyclization. The copper catalyst plays a crucial role in activating the alkyne and facilitating the key C-N bond formations. This catalytic cycle allows for milder reaction conditions.

G catalyst Cu(I) Catalyst cu_acetylide Copper-Acetylide Intermediate catalyst->cu_acetylide alkyne Terminal Alkyne alkyne->cu_acetylide guanidine_add Guanidine Addition cu_acetylide->guanidine_add + Guanidine cyclization Intramolecular Cyclization guanidine_add->cyclization Tautomerization product 2-Aminoimidazole cyclization->product C-N Bond Formation product->catalyst Catalyst Regeneration G start_mat Propargylamine + Cyanamide activated_alkyne Protonated Alkyne (Activated) start_mat->activated_alkyne acid Brønsted Acid (HNTf2) acid->activated_alkyne add_cyanamide Nucleophilic Attack by Cyanamide activated_alkyne->add_cyanamide cyclization 5-endo-dig Cyclization add_cyanamide->cyclization Cascade product Substituted 2-Aminoimidazole cyclization->product [1,3]-H Shift G start Project Goal: Synthesize a 2-AI q1 Are starting materials (α-haloketone) simple, and cost is the main driver? start->q1 q2 Is a metal-free product critical and high atom economy desired? q1->q2 No route1 Route 1: α-Haloketone Condensation q1->route1 Yes q3 Does the substrate have sensitive functional groups requiring mild conditions? q2->q3 No route3 Route 3: Brønsted Acid Cascade q2->route3 Yes q3->route1 No (Re-evaluate) route2 Route 2: Cu-Catalyzed Annulation q3->route2 Yes

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Phenyl-1H-imidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenyl-1H-imidazol-2-amine scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets through diverse binding modes has established it as a foundational core for developing novel therapeutics.[1][2] Imidazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This guide provides an in-depth analysis of the structural activity relationships of 4-phenyl-1H-imidazol-2-amine analogs, synthesizing data from numerous studies to offer a comparative framework for researchers and drug development professionals. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by experimental data and established protocols.

The Core Scaffold: A Blueprint for Versatility

The therapeutic versatility of the 4-phenyl-1H-imidazol-2-amine core stems from its distinct chemical features. The imidazole ring itself is an aromatic heterocycle rich in electrons, capable of participating in hydrogen bonding (both as a donor and acceptor) and π-π stacking interactions.[3] The primary amine at the C-2 position is a critical hydrogen bond donor, while the phenyl ring at C-4 provides a large hydrophobic surface for van der Waals interactions and a platform for extensive chemical modification.

The key to unlocking the potential of this scaffold lies in understanding how substitutions at four primary positions—the C-2 amine, the N-1 and N-3 positions of the imidazole ring, and the C-4 phenyl ring—modulate its interaction with biological targets.

Synthesis_Workflow A Benzil (Dicarbonyl) E Reflux A->E B Substituted Aldehyde (R-CHO) B->E C Ammonium Acetate (Ammonia Source) C->E D Glacial Acetic Acid (Solvent/Catalyst) D->E F Work-up & Purification (Precipitation, Recrystallization) E->F G 2,4,5-Trisubstituted Imidazole (Final Product) F->G

Sources

A Preclinical Comparative Analysis of 4-Phenyl-1H-imidazol-2-amine Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, the imidazole ring system has emerged as a "privileged structure" due to its prevalence in biologically active compounds and its capacity to modulate key enzymatic and cellular processes implicated in cancer. This guide provides a comprehensive preclinical benchmark of 4-Phenyl-1H-imidazol-2-amine, a representative compound of this class, against established standard-of-care (SoC) drugs for breast, lung, and colorectal cancers. Through a detailed examination of mechanistic pathways, proposed experimental workflows, and comparative efficacy data, we aim to furnish researchers and drug development professionals with a robust framework for evaluating the potential of this and related imidazole derivatives as next-generation oncology agents.

Introduction: The Rationale for Imidazole Scaffolds in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and more effective treatments. The imidazole moiety, an aromatic diazole, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are recognized for a wide spectrum of biological activities, including promising anticancer properties. The 4-phenyl-imidazole scaffold, in particular, is noted for its potential as an inhibitor of critical cancer-related targets.

The core hypothesis is that the unique structural and electronic properties of 4-Phenyl-1H-imidazol-2-amine and its derivatives allow for potent and selective interactions with biological targets that are distinct from or synergistic with current standard-of-care therapies. This guide will explore this hypothesis by comparing its preclinical profile against:

  • Tamoxifen: A selective estrogen receptor modulator (SERM) for ER-positive breast cancer.

  • Paclitaxel: A microtubule stabilizer used in breast and lung cancer.

  • 5-Fluorouracil (5-FU): An antimetabolite used in colorectal cancer.

  • Cisplatin: A DNA-damaging agent used in lung cancer.

Comparative Mechanisms of Action

A fundamental aspect of benchmarking a novel compound is to understand its mechanism of action in the context of established therapies.

4-Phenyl-1H-imidazol-2-amine (Putative Mechanisms)

Based on preclinical studies of closely related derivatives, 4-Phenyl-1H-imidazol-2-amine is hypothesized to exert its anticancer effects through multiple pathways:

  • Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death. This is potentially mediated by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Cycle Arrest: Evidence suggests that these compounds can halt the cell cycle, often at the G2/M or S phase, preventing cancer cell proliferation.

  • Kinase Inhibition: The imidazole scaffold is a key feature in several kinase inhibitors. It is plausible that 4-Phenyl-1H-imidazol-2-amine targets signaling pathways crucial for cancer growth, such as the PI3K/AKT/mTOR pathway.

  • Microtubule Destabilization: Some imidazole compounds interfere with tubulin polymerization, a mechanism distinct from the stabilizing effect of taxanes like Paclitaxel.

Standard-of-Care Mechanisms
  • Tamoxifen: Competitively binds to estrogen receptors (ER) in breast cancer cells, blocking estrogen from stimulating cell proliferation.[1][2] It is most effective in ER-positive tumors.[1]

  • Paclitaxel: Promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[3][4] This results in the inhibition of the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest in the G2/M phase and apoptosis.[3][4][5]

  • 5-Fluorouracil (5-FU): As an antimetabolite, it is converted into several active metabolites that inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[6][7] This leads to a "thymineless death" in rapidly dividing cancer cells.[8] Its metabolites can also be misincorporated into RNA and DNA, further contributing to cytotoxicity.[7][9]

  • Cisplatin: A platinum-based compound that forms intra- and inter-strand DNA crosslinks, primarily with purine bases.[10][11] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.[12][13][14]

Diagram of Comparative Mechanistic Pathways

Comparative_Mechanisms cluster_Novel 4-Phenyl-1H-imidazol-2-amine cluster_SoC Standard-of-Care Drugs Novel_Compound 4-Phenyl-1H-imidazol-2-amine Apoptosis Induces Apoptosis (Bax/Bcl-2) Novel_Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) Novel_Compound->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition (e.g., PI3K/AKT) Novel_Compound->Kinase_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Kinase_Inhibition->Cell_Death Tamoxifen Tamoxifen ER_Block Estrogen Receptor Antagonism Tamoxifen->ER_Block Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab 5-FU 5-Fluorouracil TS_Inhibit Thymidylate Synthase Inhibition 5-FU->TS_Inhibit Cisplatin Cisplatin DNA_Crosslink DNA Crosslinking Cisplatin->DNA_Crosslink ER_Block->Cell_Death Microtubule_Stab->Cell_Death TS_Inhibit->Cell_Death DNA_Crosslink->Cell_Death

Caption: Overview of the distinct and convergent mechanisms of action.

Head-to-Head In Vitro Efficacy

The initial evaluation of an anticancer compound's efficacy is typically performed using in vitro cell-based assays. These assays provide quantitative data on the compound's ability to inhibit cancer cell growth and survival.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric representing the concentration of a drug required to inhibit a biological process by 50%. The following table presents representative IC50 values for our compound of interest and standard-of-care drugs against relevant cancer cell lines. Note: Data for 4-Phenyl-1H-imidazol-2-amine is extrapolated from published results of closely related derivatives and should be considered illustrative.

Compound Cell Line Cancer Type IC50 (µM) Reference
4-Phenyl-1H-imidazol-2-amine (Derivative) MCF-7 (ER+)Breast Cancer~10.0Illustrative
Tamoxifen MCF-7 (ER+)Breast Cancer10.0 - 17.3[15][16]
4-Phenyl-1H-imidazol-2-amine (Derivative) MDA-MB-231 (ER-)Breast Cancer~15.0Illustrative
Paclitaxel MDA-MB-231 (ER-)Breast Cancer0.004 - 0.01
4-Phenyl-1H-imidazol-2-amine (Derivative) HCT116Colorectal Cancer~8.0Illustrative
5-Fluorouracil HCT116Colorectal Cancer4.0 - 8.0
4-Phenyl-1H-imidazol-2-amine (Derivative) A549Lung Cancer~12.0Illustrative
Cisplatin A549Lung Cancer9.0 - 16.5[17][18][19]
Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-Phenyl-1H-imidazol-2-amine or the respective standard-of-care drug for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanistic Validation: Apoptosis and Cell Cycle Analysis

Beyond cytotoxicity, it is crucial to validate the hypothesized mechanism of action.

Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.[20][21][22]

Methodology:

  • Treatment and Lysis: Treat cancer cells with the IC50 concentration of each compound for 24-48 hours. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[20]

Expected Outcome: Treatment with 4-Phenyl-1H-imidazol-2-amine would be expected to show an increase in the levels of cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio, confirming the induction of apoptosis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with DNA staining allows for the quantitative analysis of cell cycle distribution.[23][24]

Methodology:

  • Treatment and Harvesting: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[25][26]

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[26]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A significant increase in the percentage of cells in the G2/M or S phase population after treatment with 4-Phenyl-1H-imidazol-2-amine would confirm its role in cell cycle arrest.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Proposed) Cell_Culture Cancer Cell Lines (MCF-7, A549, HCT116) Treatment Treat with Compound (4-Phenyl-1H-imidazol-2-amine vs SoC) Cell_Culture->Treatment MTT Cytotoxicity Assay (MTT) Determine IC50 Treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow WB Apoptosis Analysis (Western Blot) Treatment->WB Xenograft Establish Xenograft Tumor Model in Mice MTT->Xenograft Proceed if IC50 is promising InVivo_Treatment Treat Mice with Compound Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight InVivo_Treatment->Tumor_Measurement ExVivo Ex Vivo Analysis (Immunohistochemistry) Tumor_Measurement->ExVivo

Caption: A streamlined workflow for preclinical benchmarking.

Future Directions: In Vivo Benchmarking

While in vitro data provides a crucial foundation, the ultimate test of a compound's potential lies in its in vivo efficacy and safety. A logical next step would be to benchmark 4-Phenyl-1H-imidazol-2-amine in a preclinical animal model, such as a human tumor xenograft model in immunocompromised mice.

Proposed In Vivo Study Design:

  • Model: Subcutaneously implant human cancer cells (e.g., A549) into nude mice.

  • Treatment Groups: Once tumors are established, randomize mice into groups to receive:

    • Vehicle control

    • 4-Phenyl-1H-imidazol-2-amine (at various doses)

    • Standard-of-care (e.g., Cisplatin)

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight (as a measure of toxicity), survival analysis.

    • Exploratory: Immunohistochemical analysis of tumor tissue for proliferation (Ki-67) and apoptosis (cleaved Caspase-3) markers.

Conclusion

The 4-Phenyl-1H-imidazol-2-amine scaffold represents a promising avenue for the development of novel anticancer agents. Preclinical data from related derivatives suggest mechanisms of action that are both potent and potentially distinct from current standards of care, including the induction of apoptosis and cell cycle arrest across various cancer types. The experimental framework detailed in this guide provides a systematic approach to rigorously benchmark this compound against established drugs like Tamoxifen, Paclitaxel, 5-FU, and Cisplatin. While further in vivo validation is essential, the initial in vitro profile warrants continued investigation and highlights the potential of imidazole-based compounds to enrich the modern oncology pipeline.

References

  • Dr.Oracle. (n.d.). What is the mechanism of action of paclitaxel?
  • ResearchGate. (n.d.). The Mechanism of Action of Cisplatin: From Adducts to Apoptosis.
  • Dr.Oracle. (n.d.). How does Tamoxifen (tamoxifen) work?
  • Swolverine. (n.d.). How Tamoxifen Works: Mechanism of Action Explained.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330–338. [Link]
  • Wikipedia. (n.d.). Fluorouracil.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(8), 8597–8613. [Link]
  • Wikipedia. (n.d.). Paclitaxel.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?
  • News-Medical.Net. (n.d.). Tamoxifen Mechanism.
  • PubMed. (n.d.). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Chemistry LibreTexts. (2023, March 7). Cisplatin 12. Modes of Action of Cisplatin.
  • National Center for Biotechnology Information. (2023, May 22). Cisplatin. In StatPearls.
  • Pharmatest Services. (n.d.). Cancer cell assays in vitro.
  • A-Level Chemistry. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
  • News-Medical.Net. (n.d.). How Paclitaxel Works.
  • AACR Publications. (2020, August 15). Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer.
  • National Center for Biotechnology Information. (n.d.). Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives.
  • OAE Publishing Inc. (n.d.). Cytotoxic effects of tamoxifen in breast cancer cells.
  • Breastcancer.org. (n.d.). Tamoxifen: What to Expect, Side Effects, and More.
  • Wikipedia. (n.d.). Tamoxifen.
  • ASCO Publications. (2024, May 20). Evolving Standards of Care in the Management of Localized Colorectal Cancer.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • National Center for Biotechnology Information. (n.d.). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in...
  • DergiPark. (n.d.). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry.
  • Babraham Institute. (n.d.). Cell Cycle Tutorial Contents.
  • National Center for Biotechnology Information. (n.d.). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker.
  • ResearchGate. (n.d.). Graphs of the determination of tamoxifen IC50 in breast cancer cell...
  • Wikipedia. (n.d.). Cell cycle analysis.
  • PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
  • ResearchGate. (n.d.). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and...
  • American Cancer Society. (n.d.). Colon Cancer Treatment, by Stage | How to Treat Colon Cancer.
  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Bio-protocol. (n.d.). Apoptosis detection and western blot.
  • National Cancer Institute. (n.d.). Colon Cancer Treatment (PDQ®).
  • PubMed. (n.d.). Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen.
  • National Center for Biotechnology Information. (n.d.). Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change.
  • European Society for Medical Oncology. (n.d.). ESMO Clinical Practice Guideline: Metastatic Colorectal Cancer.

Sources

A Head-to-Head Comparison of the Antimicrobial Activity of Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance poses one of the most significant threats to global health, demanding an urgent and continuous search for novel therapeutic agents.[1] In this landscape, heterocyclic compounds, particularly those containing an imidazole scaffold, have emerged as a cornerstone in medicinal chemistry.[2] Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure found in essential biological molecules like the amino acid histidine and purines. Its unique chemical properties allow for versatile molecular modifications, leading to a vast library of derivatives with a broad spectrum of biological activities, including potent antimicrobial effects.[3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, head-to-head comparison of the antimicrobial performance of various imidazole derivatives. Moving beyond a simple data summary, we will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for reproducible evaluation, and offer expert insights into the rationale behind experimental design.

Mechanisms of Antimicrobial Action: How Imidazoles Inhibit Microbial Growth

The efficacy of imidazole derivatives stems from their ability to interfere with critical microbial physiological processes. The specific mechanism can vary significantly depending on the derivative's structure and the target organism (fungus vs. bacterium).

Antifungal Mechanism of Action

The most well-characterized mechanism, particularly for azole antifungals (which include imidazoles like clotrimazole and ketoconazole), is the inhibition of ergosterol biosynthesis.[3] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.

Imidazole antifungals target and inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5] By blocking this step, the derivatives cause a depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors. This disruption severely compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[5]

Antifungal_Mechanism cluster_FungalCell Fungal Cell Imidazole Imidazole Derivative Enzyme Lanosterol 14α-demethylase Imidazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption Leads To

Caption: Antifungal mechanism of imidazole derivatives.

Antibacterial Mechanism of Action

While the antifungal activity is well-defined, the antibacterial mechanisms of imidazole derivatives are more diverse and less universally characterized.[5] Different derivatives can act through various pathways:

  • Cell Membrane Disruption: Similar to their antifungal action, some imidazoles can insert themselves into bacterial cell membranes, disrupting their integrity and causing leakage of cytoplasmic contents. This is a common mechanism against both Gram-positive and Gram-negative bacteria.[5][6]

  • Inhibition of Nucleic Acid Synthesis: Certain derivatives, particularly nitroimidazoles like metronidazole, function as prodrugs.[7] Inside anaerobic bacteria, the nitro group is reduced to a reactive radical anion that damages DNA and other macromolecules, leading to cell death.[5][7]

  • Enzyme Inhibition: Imidazole derivatives can target various bacterial enzymes essential for survival, such as DNA gyrase, topoisomerase, and β-ketoacyl-acyl carrier protein synthase III (FabH), interfering with DNA replication and fatty acid synthesis, respectively.[8]

  • Disruption of Cell Wall Synthesis: Some compounds have been shown to interfere with the synthesis of the bacterial cell wall, a structure critical for maintaining cell shape and preventing osmotic lysis.[6]

Head-to-Head Comparison of Antimicrobial Activity

The true measure of an antimicrobial agent's potential lies in its potency and spectrum of activity. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that visibly inhibits microbial growth. The following tables summarize the MIC values for several recently developed imidazole derivatives against a panel of clinically relevant pathogens.

Table 1: Antibacterial Activity of Novel Imidazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)MRSA (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Derivative HL1 6251250>50005000[6][9]
Derivative HL2 62562525002500[6][9]
Derivative 42 4N/AN/AN/A[10]
Ciprofloxacin 0.160.160.020.63[6]
Vancomycin 0.630.31>40>40[6]
N/A: Data not available in the cited source.

Analysis & Structure-Activity Relationship (SAR) Insights: The data reveals several key insights. The novel derivatives HL1 and HL2 show moderate activity, primarily against Gram-positive bacteria, though their potency is significantly lower than the standard antibiotics ciprofloxacin and vancomycin.[6][9] Notably, derivative HL2 demonstrates better activity against MRSA and a broader spectrum against Gram-negative bacteria compared to HL1, suggesting that subtle structural modifications can significantly impact efficacy.[6][9] Derivative 42, which incorporates a 2,4-dienone motif, exhibits potent activity against Staphylococcus aureus, with an MIC value of just 4 µg/mL, highlighting the potential of hybrid structures.[10] The varied effectiveness against Gram-positive versus Gram-negative bacteria often relates to the outer membrane of Gram-negative organisms, which can act as a barrier to lipophilic compounds.[11]

Table 2: Antifungal Activity of Novel Imidazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicans (ATCC 90028)C. albicans (Fluconazole-Resistant)Aspergillus nigerReference
Derivative 31 0.5 - 88N/A[10]
Derivative 42 2 - 328N/A[10]
Triazolyl Imidazole N/A[4]
Fluconazole 0.25 - 1>64N/A[10] (Typical values)
✓: Indicates reported activity, but specific MIC values were not provided in the summary. N/A: Data not available.

Analysis & SAR Insights: Derivatives 31 and 42 show strong, broad-spectrum antifungal activity.[10] Crucially, they maintain significant potency against a fluconazole-resistant strain of C. albicans, with MIC values of 8 µg/mL.[10] This is of high clinical importance, given the rise of azole-resistant fungal infections. The data suggests that the combination of an imidazole scaffold with a 2,4-dienone motif is a promising strategy for developing new antifungal agents that can overcome existing resistance mechanisms.[10]

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure that comparative data is both reliable and reproducible, standardized protocols must be rigorously followed. The protocols described below are self-validating systems that include necessary controls to confirm the experiment's integrity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitatively determining the potency of an antimicrobial agent.

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is used for bacteria and RPMI-1640 for fungi as they are standardized media that support the growth of most pathogens and have minimal interference with the tested compounds.

  • Inoculum Standardization: The microbial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) to ensure that the results are consistent and not influenced by an overly high or low number of microbes.

  • Controls: A positive control (microbes with no compound) ensures the microbes are viable, while a negative control (broth with no microbes) confirms the sterility of the medium. A standard antibiotic control validates the overall sensitivity of the assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., MHB) to achieve a range of decreasing concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to the final target concentration in broth.

  • Inoculation: Add a standardized volume (e.g., 10 µL) of the prepared microbial inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_Prep Preparation cluster_Assay Assay Setup (96-Well Plate) cluster_Final Incubation & Analysis Stock 1. Prepare Compound Stock Solution Dilution 3. Perform 2-Fold Serial Dilutions Stock->Dilution Inoculum 2. Standardize Microbial Inoculum (0.5 McFarland) Addition 4. Add Standardized Inoculum to Wells Inoculum->Addition Dilution->Addition Incubate 5. Incubate Plate (e.g., 24h at 37°C) Addition->Incubate Read 6. Read Plate & Determine MIC (Lowest concentration with no growth) Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Future Directions and Expert Perspectives

The development of imidazole derivatives is a dynamic field. Current research focuses on several key areas to address the challenge of antimicrobial resistance:

  • Molecular Hybrids: Synthesizing hybrid molecules that combine the imidazole scaffold with other pharmacophores (like triazoles, quinolones, or natural products) is a promising strategy to create compounds with novel mechanisms of action or enhanced potency.[12][4][7]

  • Overcoming Resistance: Researchers are actively designing derivatives that can evade common resistance mechanisms, such as enzymatic degradation or target site modification.[1]

  • Synergistic Combinations: Combining imidazole derivatives with existing antibiotics may produce synergistic effects, allowing for lower effective doses and potentially resensitizing resistant strains to older drugs.[5]

Conclusion

Imidazole and its derivatives remain an exceptionally valuable and versatile scaffold in the quest for new antimicrobial agents.[12] Head-to-head comparisons based on standardized quantitative data, such as MIC values, are crucial for identifying the most promising candidates for further development. The derivatives highlighted in this guide, particularly those incorporating hybrid structures, demonstrate significant potency against both susceptible and resistant microbial strains.[10] By employing rigorous and well-controlled experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds and contribute to the global fight against infectious diseases.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
  • Review on Antimicrobial Activity of Imidazole. Human Journals.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health.
  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Greeting Journal of Pharmaceutical Sciences.
  • Review of pharmacological effects of imidazole derivatives. Science and Healthcare.
  • A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate.
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. PubMed.
  • (PDF) Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. ResearchGate.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. ResearchGate.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI.

Sources

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 4-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the focus of this guide, is to unequivocally demonstrate that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of building a robust mechanism of action (MoA) and is essential for advancing a candidate molecule through the development pipeline.

This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of 4-Phenyl-1H-imidazol-2-amine , a representative small molecule from a chemical class known to produce various biological activities.[1][2] The imidazole scaffold is a common feature in inhibitors targeting protein kinases.[3][4][5] For the purposes of this in-depth guide, we will hypothesize that its primary cellular target is the p38α Mitogen-Activated Protein Kinase (MAPK) , a key node in cellular signaling pathways related to inflammation and stress responses.[6][7]

We will dissect and compare three powerful biophysical techniques for measuring direct target binding—the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Profiling—alongside a complementary functional assay. Our focus will be on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and authoritative data.

The Target: Understanding the p38α MAPK Signaling Pathway

The p38α MAPK is a serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines and controlling various cellular processes.[7] It is activated by upstream kinases (MKK3/MKK6) in response to cellular stress and inflammatory signals.[8] Once activated, p38α phosphorylates a range of downstream substrates, amplifying the signal.

p38_pathway cluster_input Cellular Stress / Cytokines cluster_mapkk MAP2K cluster_mapk MAPK cluster_output Downstream Effectors Stress UV, Osmotic Shock, LPS, TNF-α MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates Response Gene Expression (e.g., TNF-α, IL-6) MK2->Response ATF2->Response Compound 4-Phenyl-1H-imidazol-2-amine Compound->p38 Inhibits

Figure 1: Simplified p38α MAPK signaling cascade. The hypothesized inhibitor, 4-Phenyl-1H-imidazol-2-amine, directly binds to and inhibits p38α, preventing downstream signaling.

While measuring the phosphorylation of a downstream substrate like MK2 can indicate target pathway inhibition, it is an indirect measurement. Off-target effects on other kinases could produce the same result. Therefore, direct biophysical validation of the interaction between the compound and p38α is paramount.

A Comparative Overview of Target Engagement Methodologies

Choosing the right assay depends on the specific question, available resources, and desired throughput. Here, we compare three label-free, biophysical methods against a classic functional assay.

Methodology Core Principle Pros Cons Key Requirement
CETSA Ligand binding increases the thermal stability of the target protein.[9][10]Works in intact cells and tissues; label-free; reflects physiological conditions.Requires a specific and sensitive antibody; can be lower throughput.High-quality antibody for target protein.
DARTS Ligand binding protects the target protein from protease digestion.[11][12]Label-free; no compound modification needed; simple workflow.May not work for all proteins/ligands; requires optimization of proteolysis.Antibody for target protein; protease.
Kinobeads Competitive displacement of kinases from immobilized broad-spectrum inhibitors.[13][14]Unbiased kinome-wide profiling; identifies on- and off-targets; high throughput.Requires mass spectrometry; indirect (competition-based); may miss non-ATP competitive binders.[14]Mass spectrometry facility.
Substrate Phosphorylation Measures the functional outcome of target inhibition (decreased substrate phosphorylation).[15]Directly assesses functional consequence; well-established workflow.Indirect evidence of target engagement; susceptible to off-target pathway effects.Phospho-specific antibody for a downstream substrate.

Experimental Workflows and Protocols

Here we provide detailed protocols to guide researchers in applying these techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[16] This thermal stabilization is measured as a shift in the protein's melting temperature (Tagg).[9]

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Analyze by Western Blot (Detect Target Protein) E->F G 7. Quantify & Plot (Generate Melting Curve) F->G

Figure 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) to achieve ~80% confluency. Treat cells with varying concentrations of 4-Phenyl-1H-imidazol-2-amine or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[10]

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay. Normalize samples, add SDS-PAGE loading buffer, and analyze by Western blotting using a primary antibody specific for p38α MAPK.

  • Data Interpretation:

    • Melting Curve: Quantify the band intensities at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.

    • Isothermal Dose-Response (ITDR): To determine potency, heat all samples at a single temperature that gives a partial (~50%) denaturation (e.g., 54°C). Plot the soluble protein fraction against the log of the compound concentration to determine an EC50 value.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the premise that the binding of a small molecule stabilizes a protein's conformation, making it less susceptible to cleavage by proteases.[17] This protection is detected as a reduction in protein degradation compared to a vehicle-treated control.[18]

DARTS_Workflow A 1. Prepare Cell Lysate B 2. Aliquot & Treat (Compound vs. Vehicle) A->B C 3. Protease Digestion (e.g., Pronase) B->C D 4. Stop Digestion (Add SDS Buffer, Boil) C->D E 5. Analyze by Western Blot (Detect Target Protein) D->E F 6. Quantify Bands (Compare Protected vs. Unprotected) E->F

Figure 3: General experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Step-by-Step DARTS Protocol:

  • Cell Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer without detergents like SDS) supplemented with protease inhibitors.[11][17] Centrifuge to remove cell debris and collect the supernatant.

  • Drug Incubation: Normalize the total protein concentration of the lysate. Aliquot the lysate and incubate with various concentrations of 4-Phenyl-1H-imidazol-2-amine or vehicle control for 1 hour at room temperature.

  • Proteolysis: Add a protease, such as Pronase or thermolysin, to each sample. The optimal protease and its concentration must be empirically determined to achieve partial digestion of the target protein in the vehicle control.[11] Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.

  • Western Blot Analysis: Analyze the samples by Western blotting using an antibody against p38α MAPK.

  • Data Interpretation: In the presence of a binding compound, the p38α MAPK protein will be protected from proteolysis, resulting in a stronger band intensity compared to the vehicle-treated control. A dose-dependent increase in the full-length p38α band indicates target engagement.

Kinobeads Competition Assay

This chemical proteomics approach provides a broad view of a compound's selectivity across the kinome.[19] It uses beads coupled with non-selective, ATP-competitive kinase inhibitors to enrich a large number of kinases from a cell lysate.[20] The test compound is added in solution to compete with the beads for kinase binding. A reduction in the amount of a specific kinase pulled down by the beads indicates that the compound has engaged that target.

Kinobeads_Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate (Compound vs. Vehicle) A->B C 3. Add Kinobeads (Affinity Enrichment) B->C D 4. Wash Beads (Remove Non-binders) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. Peptide Elution & Analysis (LC-MS/MS) E->F G 7. Quantify & Identify (Determine Displaced Kinases) F->G

Figure 5: A multi-pronged approach combining orthogonal assays to build a robust case for target engagement and mechanism of action.

An ideal validation workflow would show:

  • A positive thermal shift in a CETSA experiment, demonstrating direct binding in intact cells.

  • A corresponding dose-dependent inhibition of downstream substrate phosphorylation via Western blot , linking binding to functional inhibition.

  • A Kinobeads profile that confirms p38α as a high-affinity target while simultaneously mapping the compound's selectivity profile across the kinome.

By systematically applying these comparative and complementary techniques, researchers can move beyond simple phenotypic observations to build a data-driven, mechanistically sound understanding of how a compound like 4-Phenyl-1H-imidazol-2-amine achieves its biological effect. This rigorous validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for successful clinical development.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
  • Pai, M.Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
  • Lomenick, B., et al. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. [Link]
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Golkowski, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Lee, J. K., & Kim, S. Y. (2016). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Journal of Analytical Science and Technology. [Link]
  • Kinarus Therapeutics. (2021). Capturing the promise of p38 MAPK inhibition. MedNous. [Link]
  • Li, M., et al. (2022). Screening and Validation of p38 MAPK Involved in Ovarian Development of Brachymystax lenok. Frontiers in Endocrinology. [Link]
  • UKM Medical Molecular Biology Institute. (2022).
  • Vigont, V., et al. (2021). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules. [Link]
  • Berger, B. T., & Médard, G. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
  • Liu, X., et al. (2018).
  • Médard, G., et al. (2015). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]
  • Patsnap Synapse. P38 inhibitors(Univ. of Manchester). [Link]
  • Casado, P., et al. (2020). Characterization of p38α Signaling Networks in Cancer Cells Using Quantitative Proteomics and Phosphoproteomics. Molecular & Cellular Proteomics. [Link]
  • Lo, A., et al. (2014). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical Cancer Research. [Link]
  • Al-Suhaimi, K. S., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors. [Link]
  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
  • ResearchGate.
  • Ünver, Y., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • van de Stolpe, A., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Zhang, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. [Link]
  • Lee, H. W., et al. (2009). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Liu, H., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]
  • Zhang, Q., et al. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • El-Sayed, N. N. E. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
  • Zhang, L., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Giacalone, Z., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. [Link]
  • Petrulytė, M., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Advances. [Link]

Sources

A Researcher's Guide to Ensuring Experimental Reproducibility with 4-Phenyl-1H-imidazol-2-amine hemisulfate in IDO1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within the burgeoning field of immuno-oncology, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides an in-depth technical comparison of 4-Phenyl-1H-imidazol-2-amine hemisulfate, a compound of interest in the exploration of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, against established alternatives. We will delve into the critical aspects of experimental design and execution that underpin reliable and reproducible results, moving beyond mere protocol recitation to explain the scientific rationale behind each step.

At the heart of this discussion is the understanding that even minor variations in experimental conditions can lead to significant discrepancies in results, particularly when working with small molecule inhibitors. Factors such as compound purity, handling, and the specifics of the assay protocol can all contribute to variability, making a thorough understanding of these elements paramount for any researcher in this field.

The Importance of Reproducibility in Small Molecule Research

The challenge of reproducibility in preclinical research is a well-documented issue. Inconsistent findings not only hinder scientific progress but also lead to the misallocation of resources and can erode confidence in published literature. For researchers working with small molecule inhibitors like this compound, ensuring the consistency of in vitro data is the first critical step towards identifying viable therapeutic candidates. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools to design and execute robust experiments, thereby fostering greater confidence in their findings.

Comparing IDO1 Inhibitors: A Focus on Reproducibility

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a crucial role in immune suppression within the tumor microenvironment.[1][2][3] Its inhibition is a promising strategy in cancer immunotherapy.[1][2][3] While this compound is a commercially available compound with a structural motif suggestive of IDO1 inhibitory potential, its performance must be benchmarked against well-characterized inhibitors. For this guide, we will compare it to three clinically relevant IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective, orally available IDO1 inhibitor that has been extensively studied in clinical trials.[4][5][6][7]

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor that has been evaluated in clinical settings.[8][9][10][11][12]

  • Linrodostat (BMS-986205): A selective and irreversible IDO1 inhibitor that has also undergone clinical investigation.[13][14][15][16][17]

The objective is not merely to compare potency (e.g., IC50 values) but to understand the factors that can influence the reproducibility of these measurements.

Key Factors Influencing Experimental Reproducibility

Several critical factors can impact the reproducibility of in vitro assays. Understanding and controlling these variables is essential for generating reliable data.

Compound Quality and Handling

The purity and integrity of the small molecule inhibitor are of utmost importance. Impurities can lead to off-target effects or inaccurate potency measurements.[18][19]

  • Purity Verification: Always source compounds from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity confirmed by appropriate analytical methods (e.g., HPLC, NMR). Purity levels should ideally be greater than 99%.[18]

  • Lot-to-Lot Variability: Be aware that even high-purity compounds can exhibit lot-to-lot variation.[7][20][21][22] It is good practice to qualify new lots of a compound against a previously tested, well-characterized batch.

  • Compound Storage and Solubility: Follow the manufacturer's recommendations for storage to prevent degradation. Ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) and be mindful of potential precipitation during serial dilutions.

Assay Design and Execution

The choice of assay and the precision of its execution are critical determinants of reproducibility. Both cell-free enzymatic assays and cell-based functional assays are commonly used to screen for IDO1 inhibitors.[1][22][23]

  • Standardized Protocols: Adhering to a well-defined and standardized protocol is crucial.[24] This includes consistent reagent concentrations, incubation times, and temperature.

  • Appropriate Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable. For IDO1 assays, a well-characterized inhibitor like Epacadostat can serve as a positive control.

  • Cell Line Authentication: For cell-based assays, it is imperative to use authenticated, low-passage cell lines to ensure consistent biological responses.[25]

Experimental Protocols for Assessing IDO1 Inhibition

To facilitate a direct comparison of this compound and its alternatives, we provide detailed, step-by-step methodologies for both a cell-free enzymatic assay and a cell-based functional assay.

Protocol 1: Cell-Free IDO1 Enzymatic Assay

This assay directly measures the inhibition of recombinant human IDO1 enzyme activity.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Test Compounds (this compound, Epacadostat, Navoximod, Linrodostat)

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplate

  • Incubator and microplate reader

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare assay buffer, substrate, and cofactor solutions add_reagents Add assay buffer, substrate, cofactors, and test compounds to 96-well plate prep_reagents->add_reagents prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_reagents start_reaction Initiate reaction by adding recombinant IDO1 enzyme add_reagents->start_reaction incubation Incubate at 37°C for 60 minutes start_reaction->incubation stop_reaction Terminate reaction with Trichloroacetic Acid (TCA) incubation->stop_reaction develop_color Add Ehrlich's reagent and incubate to develop color stop_reaction->develop_color read_plate Measure absorbance at 480 nm develop_color->read_plate calc_inhibition Calculate percent inhibition for each compound concentration read_plate->calc_inhibition determine_ic50 Determine IC50 values using a dose-response curve calc_inhibition->determine_ic50

Caption: Workflow for the cell-free IDO1 enzymatic assay.

Detailed Steps:

  • Prepare Reagents: Prepare all solutions in potassium phosphate buffer (pH 6.5). The final reaction mixture should contain L-tryptophan, methylene blue, ascorbic acid, and catalase at optimized concentrations.

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

  • Assay Plate Setup: Add the assay buffer, substrate, and cofactor solution to the wells of a 96-well plate. Then, add the serially diluted test compounds. Include wells for a positive control (a known IDO1 inhibitor like Epacadostat) and a vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding the recombinant human IDO1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding TCA. This will precipitate the enzyme.

  • Color Development: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-DMAB in acetic acid). Incubate at room temperature for 10 minutes to allow the color to develop. This reagent reacts with kynurenine, the product of the IDO1-catalyzed reaction, to produce a yellow-colored product.[22]

  • Measurement and Analysis: Measure the absorbance at 480 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

  • HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test Compounds (this compound, Epacadostat, Navoximod, Linrodostat)

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well cell culture plates

  • Incubator and microplate reader

Experimental Workflow:

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_kynurenine_measurement Kynurenine Measurement cluster_data_analysis Data Analysis seed_cells Seed HeLa or SKOV-3 cells in a 96-well plate induce_ido1 Induce IDO1 expression with IFN-γ seed_cells->induce_ido1 add_compounds Add serial dilutions of test compounds induce_ido1->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant add_tca Add TCA to supernatant collect_supernatant->add_tca develop_color Add Ehrlich's reagent and incubate add_tca->develop_color read_absorbance Measure absorbance at 480 nm develop_color->read_absorbance calculate_inhibition Calculate percent inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the cell-based IDO1 functional assay.

Detailed Steps:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Epacadostat) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours to allow for IDO1 activity and the accumulation of kynurenine in the supernatant.

  • Kynurenine Measurement: Collect the cell culture supernatant. Add TCA to the supernatant to precipitate any proteins.

  • Color Development: Centrifuge the samples and transfer the supernatant to a new plate. Add Ehrlich's reagent and incubate to develop the color.

  • Measurement and Analysis: Measure the absorbance at 480 nm. Calculate the percent inhibition and determine the IC50 values as described for the cell-free assay.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the relative potency and potential variability of the compounds.

Table 1: Comparative Inhibitory Activity of IDO1 Inhibitors

CompoundCell-Free IC50 (nM)Cell-Based IC50 (nM)
This compound48,000>100,000
Epacadostat (INCB024360)1071.8
Navoximod (GDC-0919)775
Linrodostat (BMS-986205)1.11.7

Note: The IC50 value for this compound is based on published data for the parent compound, 4-phenyl-imidazole, which is a weak inhibitor.[26][27][28] The cell-based IC50 is an estimated value based on its weak enzymatic activity. The data for the comparator compounds are derived from published literature and supplier information.[5][6][8][13][15][17]

Discussion and Conclusion

This guide has outlined a comprehensive framework for assessing the reproducibility of experiments involving this compound as a potential IDO1 inhibitor. By providing detailed, scientifically-grounded protocols and emphasizing the critical factors that influence experimental outcomes, we aim to empower researchers to generate high-quality, reliable data.

The comparative data presented in Table 1, while based on existing literature for the parent compound and established inhibitors, provides a clear rationale for the necessity of rigorous experimental validation. The significantly weaker potency of the 4-phenyl-imidazole scaffold compared to the clinical candidates underscores the importance of systematic structure-activity relationship studies in drug discovery.

Ultimately, the reproducibility of in vitro findings is a shared responsibility. By adhering to best practices in experimental design, execution, and reporting, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics.

References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. (2019).
  • Assessing the Reproducibility of Ido1-IN-25 Findings: A Compar
  • Understanding Chemical Purity: Why >99% Assay M
  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com. (n.d.).
  • INCB 24360-204 Protocol Amendment 8. ClinicalTrials.gov. (2018).
  • Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com. (n.d.).
  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress. (n.d.).
  • Guidance for Good In Vitro Reporting Standards (GIVReSt)
  • Improving accuracy and reproducibility in life science research.
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PMC. (n.d.).
  • Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. (n.d.).
  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. (n.d.).
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. NIH. (n.d.).
  • Factors affecting Research Reproducibility in Biomedical Research. Kosheeka. (2021).
  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PMC. (2019).
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. PubMed. (2019).
  • Lot-to-Lot Vari
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. (2017).
  • Basic Guidelines for Reporting Non-Clinical Data. Assay Guidance Manual - NCBI. (2019).
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. (n.d.).
  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers. (2018).
  • Linrodostat BMS 986205, ONO 7701. New Drug Approvals. (2018).
  • Innovative Immunotherapy Combo Tests IDO Inhibitor in Melanoma Trial. OncLive. (2017).
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. (n.d.).
  • Linrodostat - Bristol-Myers Squibb. AdisInsight. (n.d.).
  • CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. PMC. (n.d.).
  • A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021).
  • Linrodostat (BMS-986205) | IDO/TDO inhibitor. Selleck Chemicals. (n.d.).
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC. (n.d.).
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. (n.d.).
  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. PubMed Central. (n.d.).
  • Discovery of IDO1 inhibitors:
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Phenyl-1H-imidazol-2-amine hemisulfate (CAS No. 160072-56-0). As a compound frequently utilized in pharmaceutical research and drug development, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This document is intended for researchers, scientists, and laboratory professionals, offering in-depth, field-proven insights that prioritize safety and scientific integrity.

The procedures outlined herein are based on established principles of hazardous waste management.[3][4][5] However, users must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) provided by the chemical supplier, as these documents will contain the most definitive information.

Immediate Safety Protocols: The Prerequisite to Handling

Before any disposal-related activities commence, a rigorous safety posture must be adopted. The potential hazards of imidazole derivatives necessitate the use of comprehensive personal protective equipment (PPE) and engineering controls. This is a non-negotiable first step to mitigate risks of exposure.

Required Personal Protective Equipment (PPE) & Controls:

Control Type Specification & Rationale
Engineering Control All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Eye Protection Chemical safety goggles or safety glasses with side shields are mandatory to protect against potential splashes or airborne particles.[7]
Hand Protection Chemical-resistant nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[6]
Body Protection A standard, fully-fastened laboratory coat is essential to prevent contact with skin and clothing.[8]

An emergency eyewash station and safety shower must be readily accessible and unobstructed.[8] All personnel involved in the disposal process must be trained in their location and operation.

Hazard Profile and Waste Classification

While a specific, universally available Safety Data Sheet (SDS) for this compound is not consistently published, its hazard profile can be inferred from its chemical structure and data on analogous compounds. Imidazole derivatives are often classified as harmful if swallowed and can cause skin and eye irritation.[7][9][10] The hemisulfate salt form suggests it may have acidic properties.

Based on these characteristics, this compound must be managed as hazardous chemical waste .[11][12] It should never be disposed of down the drain or in regular solid waste.[6][11]

Summary of Key Safety & Disposal Information:

Parameter Guidance & Justification Source(s)
GHS Hazard Class Likely Acute Toxicity (Oral), Skin Irritation, and Serious Eye Irritation.[7][8][9]
Incompatible Materials Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent or hazardous reactions.[4][6][13]
Primary Disposal Route Collection by a licensed hazardous waste management service coordinated through your institution's EHS department.[5][8]
Empty Container Disposal Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but institutional policy must be followed. It is often preferable to dispose of the container as hazardous waste rather than generating additional liquid waste.[5][12]

Step-by-Step Disposal Protocol

The systematic disposal of this compound is a multi-step process that ensures safety from the moment the material is designated as waste until its final collection.

Step 1: Waste Identification and Segregation
  • Declare as Waste: As soon as the material is no longer needed for experimental work, it must be designated as waste.[12]

  • Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. It must be kept in a dedicated waste container, segregated from incompatible materials.[4][5] This segregation is crucial to prevent dangerous chemical reactions within the waste container.

Step 2: Container Selection and Labeling
  • Container Choice: Select a chemically compatible container that is in good condition, free of leaks, and has a secure, screw-top lid.[3][13] The container material must be compatible with the acidic nature of the hemisulfate salt.

  • Labeling: The container must be immediately and clearly labeled.[3] The label must include:

    • The words "Hazardous Waste ".[4][5]

    • The full chemical name: "This compound " (no formulas or abbreviations).[3][12]

    • The approximate concentration or percentage of all components if it is a mixture.[4]

    • A clear description of the associated hazards (e.g., "Toxic," "Irritant").[5]

    • The date the container was first used for waste accumulation.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[4][5]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[12] This precaution ensures that any potential leaks are contained, preventing environmental contamination and personnel exposure.

  • Keep Closed: The container must remain closed at all times except when waste is being added.[3][12]

Step 4: Arranging for Waste Collection
  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion and prevent spills.[3]

  • Request Pickup: Once the container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers, though policies vary), contact your institution's EHS department to schedule a waste pickup.[3][4]

  • Documentation: Complete any required waste pickup forms accurately and thoroughly, providing all necessary information about the container's contents.[13]

Decontamination and Spill Management

Proper decontamination is critical to ensuring a safe work environment.

  • Surface Decontamination: All surfaces and non-disposable equipment that have come into contact with the chemical must be thoroughly decontaminated. Use a suitable solvent and cleaning agent as recommended by your institution's safety protocols.

  • Glassware Rinsing: For contaminated glassware, the first rinse must always be collected and disposed of as hazardous waste.[8] Subsequent rinses may be disposed of down the drain only after consulting your local and institutional guidelines.

  • Spill Response: In the event of a spill, determine if it can be safely managed by laboratory personnel.[3] For small spills, use an appropriate chemical spill kit, wearing full PPE. Collect all contaminated absorbent materials in a sealed, properly labeled hazardous waste container. For large or unmanageable spills, evacuate the area, notify others, and contact your EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_final Final Disposition A Material Identified for Disposal B Don Full PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Work Inside Chemical Fume Hood B->C D Select Compatible Container C->D E Affix 'Hazardous Waste' Label (Full Name, Hazards, Date) D->E F Place Waste in Container E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Container >90% Full? I->H No J Contact EHS for Pickup I->J Yes K Complete Waste Pickup Form J->K L Decontaminate Work Area (Collect first rinsate as waste) K->L M Waste Removed by EHS L->M Await Pickup

Caption: Workflow for the safe disposal of this compound.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL: https://research.columbia.edu/content/hazardous-chemical-waste-management
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines
  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham Environmental Health & Safety. URL: https://www.uab.edu/ehs/images/docs/chemsafe/manuals-and-procedures/Hazardous-Waste-Disposal-Procedures.pdf
  • Hazardous Waste & Disposal Considerations. American Chemical Society. URL: https://www.acs.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. URL: https://financeadmin.lehigh.edu/content/hazardous-waste-disposal-procedures-handbook
  • Safety Data Sheet - Imidazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/56750
  • Safety Data Sheet - 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds/
  • Safety Data Sheet - Adenine (hemisulfate). Cayman Chemical. URL: https://www.caymanchem.com/msdss/16998m.pdf
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical. URL: https://www.caymanchem.com/msdss/30898m.pdf
  • Safety Data Sheet - 1-(p-Hydroxyphenyl)imidazole. Fisher Scientific. URL: https://www.fishersci.com/sds/
  • This compound Product Page. BLD Pharm. URL: https://www.bldpharm.com/products/160072-56-0.html
  • Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. BenchChem. URL: https://www.benchchem.com/blog/proper-disposal-of-1h-imidazol-4-yl-methanol-hydrochloride-a-step-by-step-guide/
  • Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. URL: https://www.researchgate.net/publication/329107952_Synthesis_and_Analysis_of_1-Methyl-4-Phenyl-1H-Imidazol-2-Amine
  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. URL: https://www.researchgate.net/publication/329107952_Synthesis_and_analysis_of_1-methyl-4-phenyl-1H-imidazol-2-amine

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenyl-1H-imidazol-2-amine hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Phenyl-1H-imidazol-2-amine hemisulfate, a compound of interest for researchers and drug development professionals. As there is limited specific safety data for this exact hemisulfate salt, this guidance is rooted in the established hazard profile of the parent imidazole class of compounds. The foundational principle of our approach is to treat the compound with a high degree of caution, adhering to the hierarchy of controls to minimize all potential routes of exposure.

Disclaimer: This document provides guidance based on the known hazards of structurally similar chemicals. You are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before beginning any work. This guide supplements, but does not replace, the manufacturer's SDS.

The 'Why': Understanding the Hazard Profile

To select the correct Personal Protective Equipment (PPE), we must first understand the risks. The parent compound, imidazole, and its derivatives are classified with several key hazards that dictate our safety protocols.

  • Corrosivity and Irritation: Imidazole is known to cause severe skin burns and eye damage.[1][2] Contact with skin can lead to irreversible damage, while eye contact can result in serious injury.[3][4]

  • Toxicity: Imidazole is classified as harmful if swallowed.[1][2] Some imidazole derivatives are also suspected of causing reproductive harm, which necessitates stringent handling procedures to prevent exposure.[1][4]

  • Respiratory Irritation: The dust of these solid compounds can cause respiratory irritation.[1][5]

These hazards underscore the necessity of a comprehensive PPE strategy that protects the eyes, skin, and respiratory system. The causality is clear: failure to use appropriate barriers can lead to acute injury and potential long-term health effects.

Engineering Controls: Your First and Best Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense.

Certified Chemical Fume Hood: All handling of this compound in its solid, powdered form or in volatile solutions must be performed inside a properly functioning and certified laboratory chemical fume hood.[3][6][7] This primary control measure captures dust and vapors at the source, drastically reducing the risk of inhalation.

Core Protective Equipment: A Detailed Protocol

Eye and Face Protection

Given the severe eye damage potential of related compounds, robust eye protection is non-negotiable.

  • Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles are required at all times when the chemical is being handled.[6]

  • Why Goggles? Standard safety glasses offer insufficient protection from splashes and airborne dust. Goggles form a seal around the eyes, providing a necessary barrier.[8]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[7]

  • Gloves:

    • Type: Nitrile gloves are the standard for handling solid imidazole compounds.[6][7]

    • Causality: Nitrile provides a suitable barrier against incidental contact. However, it is crucial to consult the manufacturer-specific SDS and a glove compatibility chart for breakthrough times, especially when working with solutions.

    • Protocol:

      • Always inspect gloves for pinholes or tears before use.[6]

      • Use proper glove removal technique (without touching the outer surface with bare skin) to prevent contamination.[6]

      • Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]

      • Never reuse disposable gloves.

      • Wash hands thoroughly with soap and water after removing gloves.[6][8]

Respiratory Protection

The need for respiratory protection is determined by the specific handling procedure and the effectiveness of engineering controls.

  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.[6]

  • When Respirators are Necessary:

    • If there is a failure of the chemical fume hood.

    • When cleaning up a significant spill outside of a fume hood.

    • If dust is visibly generated and not contained.

  • Type of Respirator: In situations where exposure to dust is likely, a NIOSH-approved N95 respirator or a half-face respirator with P100 particulate filters should be used.[3] For emergencies or unknown concentrations, a full-face, positive-pressure, air-supplied respirator is necessary.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol integrates the use of PPE into the entire workflow, creating a self-validating system for safety.

  • Preparation:

    • Designate a specific area within the lab for handling the compound, preferably within a chemical fume hood.[7]

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed (within a 10-second travel distance).[3][7]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize traffic in and out of the containment area.

    • Prepare a designated, labeled waste container for contaminated solids and PPE.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • If required, don a face shield.

    • Finally, put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood to contain any dust.

    • Handle the solid compound gently to minimize dust formation.[3][8]

    • If a small amount of material is spilled, clean it up immediately following established procedures while wearing full PPE.

  • Post-Handling and Cleanup:

    • Securely close the primary container of this compound.

    • Decontaminate any surfaces within the fume hood.

    • Place all contaminated disposable items (e.g., weigh boats, wipes, gloves) into the designated hazardous waste container.

  • Doffing PPE (in this specific order to prevent cross-contamination):

    • Remove gloves using the proper technique.

    • Remove the face shield (if used).

    • Remove the lab coat.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan

  • Chemical Waste: All waste containing this compound must be collected in a sealed, airtight, and clearly labeled hazardous waste container.[6][7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.[6]

  • Incompatible Materials: Store waste away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]

Summary of PPE Requirements

TaskEngineering ControlEye/Face ProtectionGlovesClothingRespiratory Protection
Weighing Solid Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLab CoatNot required in hood
Preparing Solutions Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLab CoatNot required in hood
Handling Solutions Chemical Fume HoodGogglesNitrile GlovesLab CoatNot required in hood
Spill Cleanup N/AGoggles & Face ShieldNitrile GlovesLab CoatN95/P100 Respirator

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep_Area 1. Designate Work Area (Chemical Fume Hood) Verify_Safety 2. Verify Eyewash/ Safety Shower Access Prep_Area->Verify_Safety Ensure Proximity Don_PPE 3. Don Full PPE (Coat, Goggles, Gloves) Verify_Safety->Don_PPE Handle_Chem 4. Perform All Work (Weighing, Transfers) in Fume Hood Don_PPE->Handle_Chem Proceed to work Cleanup 5. Decontaminate Surfaces & Secure Container Handle_Chem->Cleanup Work complete Dispose_Waste 6. Dispose of Contaminated Items in Labeled Waste Cleanup->Dispose_Waste Doff_PPE 7. Doff PPE in Correct Order Dispose_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

References

  • University of Washington. (n.d.). Imidazole. Retrieved from University of Washington EH&S website.
  • Unknown. (n.d.). Imidazole Safety Information.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • HIMEDIA. (n.d.). Imidazole, For Molecular Biology - Safety Data Sheet.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET - Imidazole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Cayman Chemical. (2025, July 18). Safety Data Sheet - Adenine (hemisulfate).
  • Evonik. (2023, August). PERSULFATES SAFE HANDLING: PROTECT YOURSELF & OTHERS.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-(p-Hydroxyphenyl)imidazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.